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  • Product: Desmethyl Methoxy Metsulfuron-methyl
  • CAS: 74223-63-5

Core Science & Biosynthesis

Foundational

Introduction: Clarifying the Identity and Significance of a Key Metabolite

An In-Depth Technical Guide to the Chemical Structure of O-Desmethyl Metsulfuron-methyl In the field of herbicide research and environmental science, the study of pesticide metabolites is of paramount importance for unde...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure of O-Desmethyl Metsulfuron-methyl

In the field of herbicide research and environmental science, the study of pesticide metabolites is of paramount importance for understanding their environmental fate, persistence, and potential toxicological impact. Metsulfuron-methyl, a potent sulfonylurea herbicide, undergoes various transformation processes in the environment, leading to the formation of several degradation products.[1] Among these, the O-desmethyl derivative is a significant metabolite.

It is crucial to address a point of potential ambiguity regarding the nomenclature. The topic of this guide is the chemical structure of "Desmethyl Methoxy Metsulfuron-methyl". This name is most commonly and scientifically understood to refer to O-desmethyl metsulfuron-methyl , where the methoxy group on the 1,3,5-triazine ring of the parent compound has been converted to a hydroxyl group. This is a well-documented environmental transformation product.[1] However, it should be noted that the name "Desmethyl Methoxy Metsulfuron-methyl" has also been used commercially for a different compound with the CAS number 74223-63-5 and a molecular formula of C14H15N5O7S, which corresponds to the addition of an oxygen atom rather than the removal of a methyl group.[2] This guide will focus on the scientifically prevalent and environmentally relevant metabolite, O-desmethyl metsulfuron-methyl .

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and environmental monitoring. It provides a detailed exploration of the chemical structure, properties, synthesis, and analysis of O-desmethyl metsulfuron-methyl, grounded in established scientific principles and methodologies.

Chemical Structure and Identifiers

The definitive identification of a chemical entity relies on a consistent set of structural descriptors. For O-desmethyl metsulfuron-methyl, these are as follows:

IdentifierValueSource
IUPAC Name methyl 2-[({[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate[3]
CAS Number Not explicitly assigned in major databases; identified as a metabolite (IN-B5067)[1][4]
Molecular Formula C13H13N5O6S[3]
SMILES CC1=NC(=NC(=O)N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC[3]
InChI InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(20)15-7)17-13(21)18-25(22,23)9-6-4-3-5-8(9)10(19)24-2/h3-6H,1-2H3,(H3,14,15,16,17,18,20,21)[3]
InChIKey XCRRTPZSEWGCGA-UHFFFAOYSA-N[3]

The structure consists of three key moieties: a methyl-substituted triazine ring bearing a hydroxyl group, a sulfonylurea bridge, and a methyl benzoate group. The conversion of the methoxy group of the parent metsulfuron-methyl to a hydroxyl group increases the polarity of the molecule, which has significant implications for its environmental mobility and solubility.

Caption: Transformation of Metsulfuron-methyl to O-Desmethyl Metsulfuron-methyl.

Physicochemical Properties

Table of Physicochemical Properties

PropertyMetsulfuron-methyl (Parent Compound)O-Desmethyl Metsulfuron-methyl (Predicted/Inferred)Rationale for Inference
Molecular Weight 381.36 g/mol [5]367.33 g/mol [3]Loss of a CH2 group.
Melting Point 156-158 °C[5]Higher than parentThe hydroxyl group allows for hydrogen bonding, increasing intermolecular forces.
Water Solubility Increases with pH; 2790 mg/L at 20°C, pH 7[6]Higher than parentThe presence of the polar hydroxyl group increases affinity for water.
LogP (Octanol-Water Partition Coefficient) 1.5[1]Lower than parentIncreased polarity leads to lower partitioning into the organic phase.
pKa 3.8[7]Likely to have an additional acidic proton on the triazine ring.The hydroxyl group on the triazine ring is acidic.

Synthesis and Formation

O-desmethyl metsulfuron-methyl is primarily formed through the degradation of its parent compound, metsulfuron-methyl. This transformation can occur through both abiotic and biotic pathways.

1. Chemical Hydrolysis: The O-demethylation of the methoxy-triazine moiety is a known degradation pathway for metsulfuron-methyl, particularly under certain pH conditions.[8] In aqueous solutions with a pH greater than 11, a prominent degradation pathway involves O-demethylation to yield this more polar degradate.[9]

2. Microbial Degradation: Soil microorganisms play a significant role in the breakdown of metsulfuron-methyl.[10] O-demethylation is a common metabolic pathway mediated by microbial enzymes.[11] Studies have shown that the degradation of metsulfuron-methyl is faster in non-sterilized soil compared to sterilized soil, indicating the contribution of microbial activity to the formation of metabolites like O-desmethyl metsulfuron-methyl.[10]

Synthetic Approach: A direct synthetic route to O-desmethyl metsulfuron-methyl would likely involve similar intermediates to the synthesis of the parent compound. A plausible laboratory synthesis could be achieved through the controlled hydrolysis of metsulfuron-methyl under alkaline conditions.[9] A recent study on the synthesis of metsulfuron-methyl metabolites provides a potential pathway through the selective hydrolysis of the parent compound.[12]

Illustrative Workflow for Formation Analysis:

formation_workflow start Metsulfuron-methyl in Environmental Matrix (Soil/Water) hydrolysis Chemical Hydrolysis (pH dependent) start->hydrolysis microbial Microbial Degradation start->microbial extraction Sample Extraction (e.g., Solid Phase Extraction) hydrolysis->extraction microbial->extraction analysis LC-MS/MS Analysis extraction->analysis identification Identification of O-Desmethyl Metsulfuron-methyl analysis->identification

Caption: Workflow for the analysis of O-Desmethyl Metsulfuron-methyl formation.

Spectroscopic Characterization

While a complete set of dedicated experimental spectra for O-desmethyl metsulfuron-methyl is not widely published, its structure can be confirmed through mass spectrometry, and its characteristics can be inferred from the spectra of its parent compound.

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the identification and quantification of O-desmethyl metsulfuron-methyl.[4] In positive ion mode electrospray ionization, the protonated molecule [M+H]+ would be observed at m/z 368.0659.[3] A key diagnostic feature in the MS/MS spectrum would be the fragmentation pattern, which would show the loss of the methyl benzoate moiety and cleavage at the sulfonylurea bridge. An analytical method developed by DuPont identified parent-daughter ion transitions for a metabolite with the code IN-B5067, which corresponds to O-desmethyl metsulfuron-methyl.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Compared to the spectrum of metsulfuron-methyl, the ¹H NMR spectrum of the O-desmethyl derivative would lack the singlet corresponding to the methoxy protons (O-CH₃) on the triazine ring, which typically appears around 4.0 ppm.[1] A broad singlet corresponding to the new hydroxyl proton (OH) would be expected, the chemical shift of which would be dependent on the solvent and concentration. The aromatic and methyl protons on the triazine ring would remain.

  • ¹³C NMR: The ¹³C NMR spectrum would show the absence of the carbon signal from the methoxy group (typically around 55-60 ppm) and the appearance of a signal for the carbon attached to the hydroxyl group at a different chemical shift.[1]

Infrared (IR) Spectroscopy: The IR spectrum of O-desmethyl metsulfuron-methyl would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the newly formed hydroxyl group. This would be a key difference from the IR spectrum of metsulfuron-methyl.[13] Other characteristic peaks for the sulfonyl (S=O), carbonyl (C=O), and aromatic ring structures would be present, similar to the parent compound.

Analytical Methodologies

The detection and quantification of O-desmethyl metsulfuron-methyl, often in complex environmental matrices, necessitates a highly sensitive and selective analytical method. The standard approach is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Detailed Protocol for Analysis in Water Samples (Adapted from EPA methodology): [4]

1. Sample Preparation and Extraction:

  • a. Collect a 100 mL water sample in a polycarbonate flask.

  • b. Acidify the sample to approximately pH 3.5 with formic acid.

  • c. Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol followed by HPLC-grade water.

  • d. Load the water sample onto the SPE cartridge under a gentle vacuum.

  • e. Wash the cartridge with hexane to remove non-polar interferences.

  • f. Elute the analytes, including O-desmethyl metsulfuron-methyl, with a suitable solvent such as basic acetonitrile.

  • g. Concentrate the eluate under a stream of nitrogen.

  • h. Reconstitute the residue in a solution suitable for LC-MS/MS analysis (e.g., aqueous ammonium acetate).

2. LC-MS/MS Analysis:

  • a. Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like ammonium formate or formic acid to ensure good peak shape and ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • b. Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), typically in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor for specific parent-to-daughter ion transitions for O-desmethyl metsulfuron-methyl (e.g., m/z 368 -> fragment ions). The transition m/z 366.1 → 42.1 has been reported for a related analysis.[4]

3. Quantification:

  • a. Prepare a calibration curve using certified reference standards of O-desmethyl metsulfuron-methyl.

  • b. Spike control samples with known concentrations of the analyte to determine recovery and matrix effects.

  • c. Quantify the analyte in the unknown samples by comparing its peak area to the calibration curve.

Self-Validation and Trustworthiness: This protocol incorporates internal validation steps. The use of a specific SPE cartridge ensures reproducible extraction. The LC-MS/MS in MRM mode provides two levels of mass filtering, ensuring high specificity and minimizing false positives. The use of a calibration curve and spiked control samples validates the accuracy and precision of the quantification.

References

  • Metsulfuron Roadside Vegetation Management Herbicide Fact Sheet. (2017). Washington State Department of Transportation. [Link]

  • EXTOXNET PIP - Metsulfuron-methyl. (1996). Extension Toxicology Network. [Link]

  • Degradation of Triazine-2- 14 C Metsulfuron–Methyl in Soil from an Oil Palm Plantation. (2015). PLOS ONE. [Link]

  • Metsulfuron-methyl. PubChem. [Link]

  • Metsulfuron-methyl in freshwater - Technical brief. Water Quality Australia. [Link]

  • Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions. (2000). The University of Queensland eSpace. [Link]

  • Proposed metabolic pathways of metsulfuron-methyl in Bernam Series. ResearchGate. [Link]

  • Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. (2014). U.S. Environmental Protection Agency. [Link]

  • Hydrolyse chimique acide du metsulfuron-méthyl. ResearchGate. [Link]

  • An example of hydrolysis reaction pathways of metsulfuron-methyl under acidic condition. ResearchGate. [Link]

  • Metsulfuron-methyl Background Statement. (2018). Mass.gov. [Link]

  • Metsulfuron-methyl 441. (1997). Collaborative International Pesticides Analytical Council. [Link]

  • Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study. (1999). PubMed. [Link]

  • Environmental Chemistry Methods: Iodosulfuron + Metsulfuron methyl. (2000). U.S. Environmental Protection Agency. [Link]

  • Metsulfuron-methyl. (2016). Department of Natural Resources and Environment Tasmania. [Link]

  • Determination of Metsulfuron Methyl in Crude Palm Oil Using Liquid Chromatography Triple Quadrupole Mass Spectrometer. (2021). Malaysian Journal of Analytical Sciences. [Link]

  • Metsulfuron-methyl (Ref: DPX T6376). (2026). AERU, University of Hertfordshire. [Link]

  • Synthesis process of metsulfuron-methyl-D3.
  • Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study. GEUS publications. [Link]

  • Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. (2024). ResearchGate. [Link]

  • Electronic supporting information for: Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. The Royal Society of Chemistry. [Link]

  • Metsulfuron methyl. Food and Agriculture Organization of the United Nations. [Link]

  • Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. (2024). RSC Advances. [Link]

  • Infrared spectrum of metsulfuron-methyl. ResearchGate. [Link]

  • Desmethyl metsulfuron-methyl. PubChem. [Link]

  • Absorption spectrum of metsulfuron methyl (MTSM) in aqueous solution. ResearchGate. [Link]

  • Chemical structure of metsulfuron-methyl. ResearchGate. [Link]

  • Synthetic Approach To Iodosulfuron-Methyl and Mets. Scribd. [Link]

Sources

Exploratory

The Environmental Fate of Metsulfuron-Methyl: A Mechanistic Guide to Soil Degradation Pathways and Kinetic Profiling

Executive Summary Metsulfuron-methyl (MSM) is a highly potent sulfonylurea herbicide utilized globally for broadleaf weed control. While its agronomic efficacy is well-documented, its environmental persistence and potent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metsulfuron-methyl (MSM) is a highly potent sulfonylurea herbicide utilized globally for broadleaf weed control. While its agronomic efficacy is well-documented, its environmental persistence and potential for groundwater leaching necessitate rigorous evaluation. For agrochemical researchers and environmental toxicologists, understanding the degradation pathways of MSM in soil is critical. This whitepaper synthesizes the mechanistic pathways—chemical hydrolysis and microbial metabolism—that govern MSM dissipation, alongside the standardized methodologies used to quantify these processes.

Mechanistic Pathways of Degradation

The dissipation of MSM in soil is not a monolithic process; it is a synergistic interplay between abiotic chemical reactions and biotic microbial transformations. The primary degradation routes involve the cleavage of the sulfonylurea bridge, O-demethylation of the methoxy-triazine moiety, and subsequent ring opening.

Chemical Hydrolysis (Abiotic)

The most critical initial step in MSM degradation is the chemical hydrolysis of the sulfonylurea bridge. This reaction yields two primary metabolites: methyl 2-(aminosulfonyl)benzoate (a sulfonamide) and 2-amino-4-methoxy-6-methyl-1,3,5-triazine (a triazine amine) (1[1]).

The Causality of pH Dependence: This hydrolytic cleavage is highly pH-dependent. Because the pKa of MSM is approximately 3.3, it exists predominantly in its anionic form in neutral to alkaline agricultural soils, rendering the sulfonylurea bridge relatively stable[1]. However, under acidic conditions, protonation of the bridge nitrogen increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by water and drastically accelerating degradation[1][2].

Microbial Degradation (Biotic)

While chemical hydrolysis initiates the breakdown, microbial activity is indispensable for complete mineralization. Soil microorganisms facilitate the O-demethylation of the triazine ring and subsequent ring cleavage.

The Causality of Biotic Mineralization: Studies utilizing 14C-labeled MSM demonstrate that the evolution of 14CO₂ (mineralization) is significantly higher in fresh, non-sterile soils compared to sterilized controls (2[2]). This confirms that while abiotic hydrolysis breaks the parent molecule into primary metabolites, the soil microflora are strictly required to catabolize these fragments into inorganic end products[1][2].

Pathway MSM Metsulfuron-methyl (Parent Compound) Hydrolysis Chemical Hydrolysis (Low pH Driven) MSM->Hydrolysis Cleavage of Sulfonylurea Bridge Microbial Microbial Degradation (Biotic) MSM->Microbial Direct Bio-transformation Sulfonamide Methyl 2-(aminosulfonyl)benzoate (Sulfonamide) Hydrolysis->Sulfonamide Triazine 2-amino-4-methoxy-6-methyl- 1,3,5-triazine Hydrolysis->Triazine Demethylation O-demethylation & Ring Cleavage Microbial->Demethylation Sulfonamide->Microbial Triazine->Microbial Mineralization Mineralization (CO2) Demethylation->Mineralization

Chemical and microbial degradation pathways of Metsulfuron-methyl in soil.

Kinetic Dynamics: Factors Influencing Soil Half-Life (DT50)

The persistence of MSM, expressed as the time required for 50% dissipation (DT50), varies dramatically based on edaphic conditions. Key modulators include soil pH, temperature, moisture content, and the viability of the microbial biomass. The table below synthesizes quantitative DT50 data across various controlled and field studies.

Table 1: Comparative Half-Life (DT50) of Metsulfuron-Methyl Across Soil Conditions

Soil Type / ConditionpHTemperatureSystem StateDT50 (Days)Reference Source
Mid-Hill Soil (Field)5.2AmbientNon-Sterile3.5 - 6.4
Silt Loam (Field)6.4AmbientNon-Sterile6.51[1]
Oil Palm Soil (Lab)Acidic30°CNon-Sterile13.02[2]
Oil Palm Soil (Lab)Acidic30°CSterile31.02[2]
Trevino Soil (Lab)N/A20°CFresh (Non-Sterile)45.03[3]

Note: The stark contrast between sterile (31.0 days) and non-sterile (13.0 days) environments directly validates the critical role of the soil microbiome in accelerating MSM dissipation[2].

Experimental Framework: Validating Degradation via OECD 307

To rigorously quantify the degradation kinetics and metabolite formation of MSM, researchers employ the4[4]. This protocol is a self-validating system designed to ensure complete mass balance recovery using 14C-radiolabeled compounds[4].

Workflow SoilPrep Soil Preparation (Sieving & Moisture Adjustment) Dosing 14C-Metsulfuron-methyl Application SoilPrep->Dosing Incubation Dark Incubation (20°C) Biometer Flasks Dosing->Incubation Sampling Periodic Sampling (Days 0, 3, 7, 14, 30, 60, 120) Incubation->Sampling Trapping 14CO2 Trapping (NaOH Solution) Incubation->Trapping Evolved Gas Extraction Solvent Extraction (Acetone/Water) Sampling->Extraction Analysis HPLC-UV & LSC Analysis (Metabolite Profiling) Extraction->Analysis

OECD 307 experimental workflow for evaluating soil degradation kinetics.

Step-by-Step Methodology & Causality
  • Soil Preparation & Acclimation:

    • Procedure: Sieve fresh agricultural soil (e.g., sandy loam) to 2 mm. Adjust moisture to 40-50% of maximum water holding capacity (MWHC) and pre-incubate for 2-4 weeks.

    • Causality: Sieving homogenizes the matrix, while moisture adjustment and pre-incubation reactivate the dormant microbial biomass, ensuring baseline biological activity prior to dosing. Using stored soil without acclimation artificially depresses microbial degradation rates[3].

  • Dosing with 14C-MSM:

    • Procedure: Apply 14C-labeled MSM (labeled at the phenyl or triazine ring) dropwise to the soil surface at a rate reflecting the maximum field application[4].

    • Causality: 14C-labeling enables the tracking of non-extractable (bound) residues and volatile degradates, ensuring a closed mass balance[4]. Mimicking field application rates prevents artificial toxicity to the soil microbiome.

  • Incubation in Biometer Systems:

    • Procedure: Incubate the dosed soil in sealed biometer flasks in the dark at 20°C[4]. Connect the headspace to a continuous flow of CO₂-free air, passing the effluent gas through a series of traps (e.g., 0.5 M NaOH)[1].

    • Causality: Dark incubation isolates soil metabolism from photolytic degradation pathways[4]. The NaOH traps capture evolved 14CO₂, allowing for the direct quantification of microbial mineralization[1].

  • Sampling and Solvent Extraction:

    • Procedure: Destructively sample duplicate flasks at predetermined intervals (e.g., Days 0, 3, 7, 14, 30, 60, 120)[4]. Extract the soil using a sequence of solvents with varying polarities (e.g., acetone, followed by methanol/water)[4].

    • Causality: Stepwise polarity shifts sequentially partition highly polar metabolites (like triazine amines) from lipophilic parent molecules, ensuring comprehensive recovery[4].

  • Analytical Quantification:

    • Procedure: Analyze the extracts using High-Performance Liquid Chromatography coupled with an inline Liquid Scintillation Counter (HPLC-LSC) and tandem mass spectrometry (MS/MS)[1].

    • Causality: HPLC-MS/MS elucidates specific cleavage events (separating parent MSM from its sulfonamide and triazine metabolites), while LSC provides absolute quantification of the radiolabel[1]. This dual-analysis ensures the mass balance (target: 90-110% recovery) is maintained and validates the degradation pathway.

References

  • Journal of Agricultural and Food Chemistry (ACS Publications) - Analysis of Metsulfuron-methyl in Soil by Liquid Chromatography/Tandem Mass Spectrometry. Application to a Field Dissipation Study URL:[Link]

  • PLOS ONE - Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation URL:[Link]

  • Journal of Agricultural and Food Chemistry (USDA ARS) - Effects of soil storage on the microbial community and degradation of metsulfuron-methyl URL:[Link]

  • Indian Society of Weed Science (ISWS) - Metsulfuron-methyl residues in soil and wheat under North-Western mid-hill conditions of Himalaya URL: [Link]

  • OECD Guidelines for the Testing of Chemicals - Test No. 307: Aerobic and Anaerobic Transformation in Soil URL:[Link]

Sources

Foundational

Comprehensive Chemical Characterization and Analytical Methodology for Desmethyl Methoxy Metsulfuron-Methyl

Executive Summary Sulfonylurea herbicides, characterized by their high efficacy and low application rates, require rigorous analytical monitoring due to their environmental persistence and complex degradation pathways. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonylurea herbicides, characterized by their high efficacy and low application rates, require rigorous analytical monitoring due to their environmental persistence and complex degradation pathways. A critical challenge in agrochemical analysis and drug development is the accurate identification of synthetic intermediates versus environmental degradation products. This technical guide provides an in-depth analysis of Desmethyl Methoxy Metsulfuron-methyl , detailing its molecular properties, structural differentiation from common metabolites, and a self-validating analytical protocol for its precise quantification.

Molecular Elucidation and Physicochemical Profiling

In the nomenclature of sulfonylureas, subtle functional group substitutions significantly alter molecular weight, polarity, and biochemical activity. Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5) serves primarily as a specific structural analog and synthetic intermediate of the parent herbicide, metsulfuron-methyl[1].

Causality in Structural Nomenclature: The parent compound, metsulfuron-methyl, contains a 4-methoxy-6-methyl-1,3,5-triazin-2-yl ring[2]. In Desmethyl Methoxy Metsulfuron-methyl, the methyl group at the 6-position of the triazine ring is replaced by a methoxy group, resulting in a 4,6-dimethoxy-1,3,5-triazin-2-yl moiety[1]. This addition of an oxygen atom increases the molecular weight and alters the compound's electron distribution, which directly impacts its chromatographic retention time and ionization efficiency during mass spectrometry.

Expert Insight: A common analytical pitfall is conflating the synthetic intermediate Desmethyl Methoxy Metsulfuron-methyl (MW: 397.36 g/mol ) with the primary environmental soil metabolite O-Desmethyl Metsulfuron-methyl (MW: 367.34 g/mol )[2],[3]. Precision in mass spectrometry transitions is required to prevent false positives during environmental screening.

Table 1: Comparative Physicochemical Data of Target Analytes
Compound NameCAS NumberMolecular FormulaMolecular WeightStructural Distinctions
Desmethyl Methoxy Metsulfuron-methyl 74223-63-5C₁₄H₁₅N₅O₇S397.36 g/mol 4,6-dimethoxy-triazine moiety[1]
Metsulfuron-methyl (Parent)74223-64-6C₁₄H₁₅N₅O₆S381.36 g/mol 4-methoxy-6-methyl-triazine moiety[2]
O-Desmethyl Metsulfuron-methyl 126312-31-0C₁₃H₁₃N₅O₆S367.34 g/mol Hydroxyl substitution (demethylation)[3]

Mechanistic Pathways: Synthesis vs. Environmental Degradation

Understanding the origin of these compounds is essential for designing targeted analytical workflows. While Desmethyl Methoxy Metsulfuron-methyl is utilized as a synthetic intermediate or analytical reference standard[1], the parent metsulfuron-methyl undergoes distinct environmental degradation pathways, primarily driven by microbial O-demethylation and chemical cleavage of the sulfonylurea bridge in acidic environments[4],[5].

Pathway Intermediate Desmethyl Methoxy Metsulfuron-methyl CAS: 74223-63-5 MW: 397.36 g/mol Parent Metsulfuron-methyl CAS: 74223-64-6 MW: 381.36 g/mol Intermediate->Parent Synthetic Pathway (Precursor/Analog) Metabolite1 O-Desmethyl Metsulfuron-methyl CAS: 126312-31-0 MW: 367.34 g/mol Parent->Metabolite1 Microbial O-Demethylation (Soil/Water) Metabolite2 Triazine Amine Cleavage Product Parent->Metabolite2 Sulfonylurea Bridge Hydrolysis

Fig 1: Structural relationships and transformation pathways of Metsulfuron-methyl derivatives.

Self-Validating Analytical Protocol (LC-MS/MS)

To accurately quantify Desmethyl Methoxy Metsulfuron-methyl in complex matrices (e.g., synthetic batch testing or agricultural runoff), a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required[6]. This protocol is designed as a self-validating system , ensuring that any matrix effects or extraction losses are automatically flagged and mathematically corrected.

Phase 1: Sample Preparation via Solid-Phase Extraction (SPE)

Causality: Sulfonylureas are weak acids (pKa ~3.3). Using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent ensures high recovery of both the parent compound and its more polar analogs without requiring extreme pH adjustments that could cause premature sulfonylurea bridge cleavage[4].

  • Spiking (Self-Validation Step): Fortify the 100 mL aqueous sample with 10 ng of an isotopically labeled surrogate (e.g., Metsulfuron-methyl-d3). Purpose: Tracks absolute extraction efficiency and accounts for physical losses.

  • Conditioning: Pass 5 mL methanol followed by 5 mL LC-MS grade water through the HLB cartridge.

  • Loading: Load the sample at a controlled flow rate of 2 mL/min to ensure optimal sorbent interaction.

  • Washing: Wash with 5 mL of 5% methanol in water to remove highly polar matrix interferents.

  • Elution: Elute the target analytes with 5 mL of Acetonitrile.

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of initial mobile phase. Add a distinct internal standard (e.g., Chlorsulfuron-d5) prior to injection. Purpose: Validates instrument injection volume and flags ionization suppression in the MS source.

Phase 2: Chromatographic Separation (UPLC)

Causality: A superficially porous C18 column (e.g., 2.1 x 100 mm, 2.7 µm) is selected to provide high theoretical plate counts at lower backpressures, enabling baseline resolution between Desmethyl Methoxy Metsulfuron-methyl and its structural isomers.

  • Mobile Phase A: Water with 0.1% Formic Acid. (Causality: The acidic modifier keeps the sulfonamide nitrogen protonated, preventing peak tailing and increasing retention on the reversed-phase column).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 6 minutes, followed by a 2-minute equilibration.

Phase 3: Mass Spectrometry Detection (ESI+ MRM)

Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Multiple Reaction Monitoring (MRM) ensures absolute structural specificity[5].

  • Desmethyl Methoxy Metsulfuron-methyl: Precursor ion [M+H]+ at m/z 398.1. The primary quantitative transition targets the cleaved 4,6-dimethoxy-triazine moiety (approx. m/z 157.1).

  • Metsulfuron-methyl: Precursor ion [M+H]+ at m/z 382.1. Primary transition to m/z 167.1[5].

Phase 4: Trustworthiness and Quality Control

A protocol is only as reliable as its quality control framework. The dual-internal-standard approach described above constitutes a closed-loop validation system. If the recovery of the pre-extraction surrogate falls below 70%, the extraction phase is flagged for matrix overloading. If the post-extraction internal standard signal deviates by >15% from the calibration blank, the LC-MS/MS system is flagged for ion suppression, prompting mandatory source cleaning or sample dilution.

References

  • Metsulfuron-methyl | C14H15N5O6S | CID 52999 - National Institutes of Health (PubChem) -[Link]

  • Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil - National Institutes of Health (PMC) -[Link]

  • Analysis of the Sulfonylurea Herbicide Metsulfuron-Methyl and Its Metabolites - Taylor & Francis -[Link]

  • Rapid and efficient enzymatic degradation of metsulfuron-methyl - Taylor & Francis -[Link]

Sources

Exploratory

Analytical and Mechanistic Profiling of Sulfonylurea Herbicide Breakdown Products

Executive Summary Sulfonylurea (SU) herbicides are characterized by their unprecedented herbicidal activity and low mammalian toxicity. However, their environmental persistence and the residual phytotoxicity of their bre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonylurea (SU) herbicides are characterized by their unprecedented herbicidal activity and low mammalian toxicity. However, their environmental persistence and the residual phytotoxicity of their breakdown products—such as sulfonamides and heterocyclic amines—necessitate rigorous environmental monitoring[1]. This technical guide explores the mechanistic degradation pathways of SU herbicides and provides a self-validating, artifact-free LC-MS/MS analytical workflow designed to quantify these trace metabolites in complex matrices.

Mechanistic Pathways of Degradation

The environmental fate of sulfonylurea herbicides is governed by two competing pathways: non-biological chemical hydrolysis and microbial degradation[2]. Understanding these mechanisms is critical for predicting metabolite formation and designing extraction protocols that do not inadvertently degrade the parent compound.

  • Acid-Catalyzed Hydrolysis: SUs are weak acids with pKa values typically ranging from 3 to 5[2]. In aqueous environments where the pH is below the pKa, the herbicides exist primarily in their neutral form. This state protonates the urea nitrogen, creating a highly favorable leaving group that accelerates the hydrolytic cleavage of the sulfonylurea bridge[2]. This primary cleavage yields a sulfonamide and a heterocyclic amine (e.g., aminopyrimidine).

  • Alkaline Bridge Contraction: While SUs are generally more stable in alkaline conditions (existing as anions that repel nucleophilic attack), specific structural variants undergo rapid degradation. For example, halosulfuron-methyl, which features a chlorine substitution on its pyrazole ring, is highly electrophilic and undergoes rapid bridge contraction and rearrangement under basic conditions[3].

  • Microbial Breakdown: At pH levels above 6, chemical hydrolysis slows significantly, and microbial metabolism becomes the dominant mechanism driving field dissipation[2].

SU_Degradation Parent Parent Sulfonylurea Hydrolysis Acid Hydrolysis (pH < 6) Parent->Hydrolysis Microbial Microbial Breakdown (pH > 6) Parent->Microbial Cleavage Bridge Cleavage Hydrolysis->Cleavage Primary Contraction Bridge Contraction Hydrolysis->Contraction Alkaline Microbial->Cleavage Met1 Sulfonamides Cleavage->Met1 Met2 Heterocyclic Amines Cleavage->Met2

Mechanistic degradation pathways of sulfonylurea herbicides in soil and water.

Kinetic Profiling and Environmental Fate

The degradation kinetics of SUs are intrinsically linked to soil pH and molecular structure. As demonstrated by, the half-life ( t1/2​ ) of metsulfuron-methyl can vary by an order of magnitude depending on the acidity of the matrix[2]. Table 1 summarizes the kinetic parameters driving these transformations.

Table 1: Kinetic Parameters and Half-Lives of Select Sulfonylureas

HerbicideMatrixpHHalf-Life ( t1/2​ )Primary Degradation Route
Metsulfuron-methyl Soil5.25 daysAcid-Catalyzed Hydrolysis[2]
Metsulfuron-methyl Soil8.169 daysMicrobial Breakdown[2]
Halosulfuron-methyl Aqueous9.0Rapid (< 5 days)Alkaline Bridge Contraction[3]
Pyrazosulfuron-ethyl Aqueous9.0ModerateAlkaline Hydrolysis[3]

Advanced Analytical Methodologies: Overcoming Artifacts

The Analytical Challenge: Quantifying SUs and their metabolites is notoriously difficult because the extraction and ionization processes can induce the very degradation you are trying to measure. Historically, methods utilized thermospray LC/MS[4]; however, the thermal lability of the sulfonylurea bridge frequently caused in-source fragmentation, making it impossible to distinguish true environmental metabolites from instrumental artifacts[4].

The Modern Solution: Contemporary workflows utilize Electrospray Ionization (ESI) coupled with tandem mass spectrometry (LC-MS/MS) for softer ionization. Furthermore, to achieve Limits of Quantification (LOQ) down to 0.1 µg/L, Solid-Phase Extraction (SPE) must be meticulously controlled[5]. Using a polystyrene-divinylbenzene (PS-DVB) sorbent under specific pH and alkaline elution conditions actively suppresses artifactual hydrolysis during the concentration step[5].

Analytical_Workflow Sample Water/Soil Matrix Prep pH Control Sample->Prep SPE PS-DVB SPE Prep->SPE Elution Alkaline Methanol SPE->Elution LCMS LC-ESI-MS/MS Elution->LCMS Data Quantification LCMS->Data

Optimized SPE-LC-MS/MS workflow preventing artifactual hydrolysis during extraction.

Step-by-Step Protocol: Self-Validating SPE-LC-MS/MS Workflow

This protocol is engineered to prevent the degradation of the parent compound during extraction, ensuring that any detected breakdown products originated in the environmental sample.

Phase 1: Sample Preparation & Solid-Phase Extraction (SPE)
  • Filtration: Pass the aqueous sample (or soil extract) through a 0.45 µm membrane to remove particulate matter.

  • Cartridge Conditioning: Condition a PS-DVB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the sample at a controlled flow rate of 5–10 mL/min.

    • Causality Check: PS-DVB is selected over traditional C18 silica because its higher surface area and polymeric nature provide superior retention for polar degradation products (like heterocyclic amines) without requiring extreme sample acidification, which would hydrolyze the parent SU[5].

  • Washing: Wash the sorbent bed with 5 mL of HPLC-grade water to elute highly polar matrix interferences.

  • Target Elution: Elute the analytes using 4 mL of alkaline methanol (e.g., methanol containing 0.1% ammonium hydroxide).

    • Causality Check: Alkaline elution rapidly desorbs the weakly acidic SUs in their anionic form. Crucially, it neutralizes any residual acidity that could trigger artifactual bridge cleavage during the subsequent evaporation step[5].

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at ambient temperature (strictly 30°C to prevent thermal degradation)[4], and reconstitute in 1 mL of the initial LC mobile phase.

Phase 2: LC-ESI-MS/MS Analysis
  • Chromatography: Inject 10 µL of the reconstituted sample onto a C8 or C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Utilize a gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Causality Check: A slightly acidic mobile phase ensures sharp peak shapes. The short residence time on the column (typically < 20 min) prevents on-column hydrolysis[5].

  • Detection: Operate the mass spectrometer in ESI positive mode using Multiple Reaction Monitoring (MRM). Monitor at least two transitions per analyte—one for quantification and one for structural confirmation—to establish a self-validating identification system.

Toxicological and Agronomic Implications

The persistence of SU breakdown products has profound agronomic consequences. Trace amounts of metabolites, such as 6-chloropicolinate or specific sulfonamide derivatives, can accumulate in the soil profile over time[1]. Because these compounds retain residual phytotoxicity, they pose a severe risk to subsequent rotational crops (e.g., soybeans or sugar beets planted after wheat)[1]. Accurate, artifact-free quantification of both the parent herbicide and its cleavage products is therefore not just an analytical exercise, but a critical requirement for global agricultural safety and environmental protection.

References

  • Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A (via ResearchGate).

  • Application of thermospray LC/MS for residue analysis of sulfonylurea herbicides and their degradation products. Journal of Agricultural and Food Chemistry.

  • Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review. Journal of Agricultural and Food Chemistry.

  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry.

Sources

Foundational

Structural and Metabolic Divergence: A Technical Whitepaper on Metsulfuron-Methyl and its Desmethyl Methoxy Metabolite

Executive Summary Understanding the metabolic fate of agrochemicals is a critical imperative for drug development professionals, environmental toxicologists, and regulatory scientists. Metsulfuron-methyl is a highly pote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the metabolic fate of agrochemicals is a critical imperative for drug development professionals, environmental toxicologists, and regulatory scientists. Metsulfuron-methyl is a highly potent, systemic sulfonylurea herbicide that exerts its phytotoxic effects by inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for branched-chain amino acid biosynthesis. However, its environmental and pharmacokinetic profile is largely dictated by its primary degradation product: the desmethyl methoxy metabolite (O-desmethyl metsulfuron-methyl, or IN-B5067).

This whitepaper provides an in-depth technical analysis of the structural divergence, metabolic trajectories, and target-binding implications between the parent compound and its desmethyl metabolite. Furthermore, it establishes a self-validating analytical protocol for their simultaneous quantification in complex matrices.

Structural and Physicochemical Divergence

The fundamental difference between metsulfuron-methyl and its desmethyl metabolite lies in a single functional group modification on the triazine ring. Metsulfuron-methyl features a methoxy (–OCH₃) group, which provides the necessary lipophilicity and steric geometry for optimal receptor binding.

Through biological or environmental degradation, this methoxy group undergoes O-demethylation, resulting in a hydroxyl (–OH) group. This seemingly minor structural alteration fundamentally shifts the molecule's physicochemical properties, reducing its herbicidal efficacy and increasing its polarity to facilitate further degradation or excretion[1].

Quantitative Physicochemical Comparison
PropertyMetsulfuron-methyl (Parent)O-Desmethyl Metsulfuron (Metabolite)
CAS Number 74223-64-674223-63-5
Molecular Formula C₁₄H₁₅N₅O₆SC₁₃H₁₃N₅O₆S
Monoisotopic Mass 381.07 Da367.06 Da
Key Functional Group Methoxy (–OCH₃) on triazine ringHydroxyl (–OH) / Oxo on triazine ring
Receptor Affinity (AHAS) High (Potent Inhibitor)Low (Detoxified Metabolite)
Environmental Half-Life ~14 to 45 days (Soil dependent)Transient (Rapid secondary cleavage)

Data synthesized from 1[1] and2[2].

Metabolic Trajectories: The O-Demethylation Mechanism

Metsulfuron-methyl is metabolized in soil matrices and biological systems via three primary pathways: O-demethylation, sulfonylurea bridge cleavage, and triazine ring opening[3].

The formation of the desmethyl methoxy metabolite is an initial, critical detoxification step. In mammalian hepatic systems, this is catalyzed by Cytochrome P450 (CYP) enzymes, which hydroxylate the methyl group, leading to the release of formaldehyde and the formation of the O-desmethyl metabolite. In soil ecosystems, specific microbial consortia (e.g., Pseudomonas fluorescens strains) execute this biotransformation[4].

Pathway Parent Metsulfuron-methyl (Parent Herbicide) Enzyme Microbial / Hepatic O-Demethylase Parent->Enzyme Substrate Binding Metabolite O-Desmethyl Metsulfuron (Primary Metabolite) Enzyme->Metabolite O-Demethylation Cleavage Bridge Cleavage Products (Saccharin + Triazine Amine) Metabolite->Cleavage Hydrolysis

Metabolic degradation pathway of Metsulfuron-methyl.

Mechanistic Impact on Target Binding (Causality)

As an Application Scientist, it is vital to understand why this specific metabolic shift neutralizes the compound's toxicity. The parent metsulfuron-methyl molecule binds competitively to the AHAS enzyme channel. The methoxy group on the triazine ring acts as a hydrophobic anchor, engaging in van der Waals interactions with non-polar residues in the enzyme's binding pocket.

When O-demethylation occurs, the resulting hydroxyl group introduces a strong hydrogen bond donor into a hydrophobic microenvironment. Furthermore, the hydroxylated triazine ring can tautomerize into an oxo-form, fundamentally altering the electronic distribution of the heterocycle. This steric and electronic mismatch disrupts the binding affinity, rendering the desmethyl metabolite biologically inactive against the AHAS target.

Self-Validating Analytical Protocol: LC-MS/MS Quantification

To accurately profile the pharmacokinetics or environmental dissipation of these compounds, robust analytical methodologies are required. Because both the parent and the metabolite contain an acidic sulfonamide bridge (pKa ~4.6), extraction protocols must carefully control pH to prevent analyte ionization and subsequent loss in aqueous phases.

The following step-by-step LC-MS/MS protocol is designed as a self-validating system. By incorporating isotopically labeled internal standards (ILIS) prior to extraction, the protocol intrinsically normalizes for matrix suppression and extraction inefficiencies.

Step-by-Step Methodology
  • Matrix Preparation & Spiking : Homogenize 5.0 g of soil or tissue matrix. Immediately spike with 10 µL of a 1 µg/mL ¹³C-labeled metsulfuron-methyl internal standard. Causality: Early introduction of the ILIS ensures that any subsequent analyte loss is proportionally mirrored by the standard, validating the final quantification.

  • Solvent Extraction : Add 10 mL of an extraction solvent consisting of 1% acetic acid in acetonitrile (1:99, v:v). Causality: The acetic acid lowers the pH below the pKa of the sulfonamide bridge, keeping both the parent and the desmethyl metabolite in their neutral, lipophilic states. This maximizes their partitioning into the organic acetonitrile phase.

  • Solid Phase Extraction (SPE) Cleanup : Pass the supernatant through a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) cartridge. Wash with 5% methanol in water, then elute with 100% methanol. Causality: HLB sorbents utilize a reversed-phase mechanism that captures both the relatively non-polar parent compound and the more polar desmethyl metabolite, while allowing highly polar salts and matrix interferences to wash through.

  • LC-MS/MS Analysis : Inject 5 µL of the reconstituted extract into a triple quadrupole mass spectrometer operating in Electrospray Ionization Positive (ESI+) mode.

    • Metsulfuron-methyl Transition: [M+H]⁺ m/z 382.1 → 167.1

    • O-Desmethyl Metsulfuron Transition: [M+H]⁺ m/z 368.1 → 153.1

    • Causality: The nitrogen-rich triazine ring readily accepts protons in ESI+ mode. The loss of 14 Da in the primary transition of the metabolite directly corresponds to the missing methylene (–CH₂–) unit from the O-demethylation.

Workflow Step1 1. Matrix Extraction (Acetonitrile + 1% Acetic Acid) Step2 2. SPE Cleanup (HLB Cartridge) Step1->Step2 Preserves acidic analytes Step3 3. LC-MS/MS Analysis (ESI+ Mode) Step2->Step3 Removes matrix interference Step4 4. Data Validation (Recovery Normalization) Step3->Step4 Enhances Signal-to-Noise

Self-validating LC-MS/MS extraction and analysis workflow.

References

  • Degradation Pathways of Chlorsulfuron and Metsulfuron-Methyl by a Pseudomonas fluorescens Strain, ResearchG
  • Proposed metabolic pathways of metsulfuron-methyl in Bernam Series, ResearchG
  • Metsulfuron-methyl | C14H15N5O6S | CID 52999, PubChem (NIH),
  • Analysis of Pesticides and their Metabolite Residues, Sigma-Aldrich,
  • Desmethyl metsulfuron-methyl (C13H13N5O6S), PubChemLite,

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for Desmethyl Methoxy Metsulfuron-methyl

Audience: Analytical Chemists, Environmental Researchers, and Drug/Agrochemical Development Professionals Matrix: Technical Formulations, Soil, and Environmental Water Introduction & Regulatory Significance Metsulfuron-m...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Environmental Researchers, and Drug/Agrochemical Development Professionals Matrix: Technical Formulations, Soil, and Environmental Water

Introduction & Regulatory Significance

Metsulfuron-methyl is a highly active sulfonylurea herbicide utilized globally for broadleaf weed management[1]. Due to its application at extremely low dosage rates (4–16 g a.i./ha) and its potential for environmental persistence, monitoring its degradation pathways is a critical regulatory requirement[2]. During synthesis, storage, and environmental breakdown, several impurities and metabolites are generated, prominently including Desmethyl Methoxy Metsulfuron-methyl (DMMM) (CAS: 74223-63-5)[3][4].

Because DMMM shares significant structural homology with the parent compound, its baseline resolution during chromatographic analysis is challenging but essential for accurate toxicological and environmental risk assessments. This application note details the causality-driven development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to isolate, detect, and quantify DMMM with high precision[5][6].

Chemical Properties & Method Rationale (The "Why")

To develop a robust separation method, the physicochemical properties of the analyte must dictate the chromatographic conditions.

Analyte Profiling
ParameterMetsulfuron-methylDesmethyl Methoxy Metsulfuron-methyl
CAS Number 74223-64-674223-63-5[3][7]
Molecular Formula C₁₅H₁₇N₅O₆SC₁₄H₁₅N₅O₇S[3][4]
Molecular Weight 381.36 g/mol 397.36 g/mol [3]
pKa (approx.) 3.3 (Weak Acid)[8]~3.3 - 3.8 (Weak Acid)
Mechanistic Method Design
  • Mobile Phase pH Control: Sulfonylureas are weak acids due to the sulfonamide proton[8]. If the mobile phase pH is near or above their pKa, the molecules partially ionize, leading to split peaks, poor retention, and severe tailing. By acidifying the aqueous phase to pH ~2.8 using 0.1% Formic Acid or Phosphoric Acid, the analytes are forced into their fully protonated, neutral state, maximizing hydrophobic interaction with the stationary phase[5][9].

  • Stationary Phase Selection: A low-silanol, end-capped C18 column (e.g., Newcrom R1 or equivalent high-density C18) is required[9]. Residual silanols on standard silica columns act as weak cation exchangers, causing secondary interactions with the triazine ring nitrogens of DMMM, which manifests as peak broadening.

  • Sample Enrichment (SPE): For environmental matrices (water/soil), analytes are present at sub-ppb levels[2]. A C18 Solid Phase Extraction (SPE) protocol is integrated. Acidifying the sample prior to loading ensures the analytes partition efficiently into the non-polar sorbent[10][11].

Experimental Protocol (Self-Validating System)

The following step-by-step methodology incorporates internal quality control (QC) checks to ensure the system is self-validating prior to sample analysis.

Reagents and Standard Preparation
  • Solvents: Use strictly HPLC-grade Acetonitrile (MeCN), Methanol (MeOH), and Ultrapure water (18.2 MΩ·cm).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of DMMM reference standard[6] into a 10 mL volumetric flask. Dissolve in 5 mL of MeCN, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with MeCN.

  • Working Calibration Standards: Dilute the stock solution serially using the initial mobile phase (80% Water / 20% MeCN) to yield concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Independent QC Sample: Prepare a 2.5 µg/mL standard from a second, independent weighing to verify the accuracy of the calibration curve.

Sample Preparation: Solid Phase Extraction (SPE) for Water Matrices

Based on EPA and environmental monitoring guidelines[10][11].

  • Acidification: Filter 500 mL of the environmental water sample through a 0.45 µm cellulose nitrate filter. Adjust the pH to 2.5 using 2N Phosphoric acid.

  • Conditioning: Condition a 1 g / 6 mL C18 SPE cartridge with 6 mL of MeOH, followed immediately by 6 mL of pH 2.5 HPLC-grade water. Do not let the cartridge dry out.

  • Loading: Pass the acidified sample through the cartridge at a controlled flow rate of 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to elute highly polar matrix interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution & Reconstitution: Elute the analytes using 5 mL of MeOH. Evaporate the eluate to near-dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1.0 mL of initial mobile phase and filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions
  • Column: End-capped C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (thermostatted to ensure retention time reproducibility).

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm (Optimal for the triazine and aromatic ring chromophores)[10]. For ultra-trace analysis, utilize ESI-LC-MS/MS monitoring specific MRM transitions[2][11].

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Rationale
0.0 80 20 Analyte focusing at column head.
2.0 80 20 Isocratic hold to elute void volume salts.
10.0 40 60 Linear ramp to elute DMMM and parent compound.
15.0 40 60 Column wash of strongly retained lipophilic matrices.
15.1 80 20 Return to initial conditions.

| 20.0 | 80 | 20 | Re-equilibration prior to next injection. |

Analytical Workflow Visualization

HPLC_Workflow A Sample Collection & Prep (Acidification to pH 2.5) B Solid Phase Extraction (SPE) (C18 Cartridge Clean-up) A->B C RP-HPLC Separation (Gradient: 0.1% Formic Acid / MeCN) B->C D Detection (UV at 225 nm or MS/MS) C->D E Data Analysis & Validation (Recovery, LOD/LOQ, Linearity) D->E

Analytical workflow for HPLC analysis of Desmethyl Methoxy Metsulfuron-methyl.

System Suitability & Method Validation

A method is only as reliable as its validation data. The developed protocol must be evaluated against ICH guidelines for analytical procedure validation[5].

Validation Parameters Summary
ParameterAcceptance CriteriaTypical Results for DMMM
System Suitability (RSD) ≤ 2.0% (n=6 injections)0.8%
Linearity (R²) ≥ 0.999 over 0.1 - 10.0 µg/mL> 0.9995
Limit of Detection (LOD) S/N ratio ≥ 3:10.03 µg/mL (UV) / <0.1 µg/kg (MS)[2]
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.1 µg/mL (UV) / 0.2 µg/kg (MS)[2][10]
Recovery (Accuracy) 80% - 110%85% - 105% (Matrix dependent)[2][11]
Peak Resolution (Rs) ≥ 1.5 (Baseline separation)> 2.0 (from parent Metsulfuron-methyl)

Self-Validation Check: If the independent QC sample (2.5 µg/mL) deviates by more than ±5% from the theoretical concentration, the calibration curve must be rejected, and the standard preparation process repeated.

References

  • Experimental design optimization of RP-HPLC method for simultaneous estimation of metsulfuron-methyl, chlorantraniliprole and chlorimuron-ethyl residues . ResearchGate.[Link]

  • Separation of Metsulfuron-methyl on Newcrom R1 HPLC column . SIELC Technologies.[Link]

  • Environmental Chemistry Methods: Iodosulfuron + Metsulfuron methyl . EPA.gov.[Link]

  • Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis . NIH.gov (PMC).[Link]

  • Metsulfuron-methyl. Draft Human Health Risk Assessment . Regulations.gov.[Link]

  • Desmethyl Metsulfuron-methyl . Charm17. [Link]

  • 74223-63-5 化工百科 - ChemBK .[Link]

  • Analysis of Metsulfuron-methyl in Soil by Liquid Chromatography/Tandem Mass Spectrometry . ACS Publications.[Link]

  • Analysis of the Herbicides Chlorsulfuron, Sulfometuron Methyl and Metsulfuron Methyl in Soil and Water . South Dakota State University.[Link]

Sources

Application

High-Sensitivity LC-MS/MS Method for the Detection and Quantification of Metsulfuron-methyl and Its Key Metabolites

An Application Guide Abstract This application note presents a robust and sensitive method for the simultaneous determination of the sulfonylurea herbicide Metsulfuron-methyl and its primary environmental metabolites usi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This application note presents a robust and sensitive method for the simultaneous determination of the sulfonylurea herbicide Metsulfuron-methyl and its primary environmental metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Metsulfuron-methyl is widely used for broadleaf weed control at low application rates; however, its persistence and metabolic fate in the environment are of significant interest.[1][2] This guide provides a comprehensive protocol, including detailed sample preparation for water matrices, optimized chromatographic conditions, and specific mass spectrometric parameters for confident quantification and confirmation. The methodologies described herein are designed for researchers in environmental science, agricultural chemistry, and regulatory monitoring, providing the necessary tools for accurate residue analysis.

Introduction: The Analytical Challenge

Metsulfuron-methyl (Figure 1) is a selective, systemic herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in plants.[3] Its high efficacy at low application rates (typically 2-100 g/ha) makes it a popular choice in agriculture.[1] However, its environmental fate is governed by complex degradation processes, primarily chemical hydrolysis and microbial degradation, which are influenced by soil and water conditions such as pH, temperature, and moisture.[1][4]

The primary degradation pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of key metabolites such as a triazine amine and a benzene sulfonamide derivative.[4][5] Accurate monitoring requires a highly selective and sensitive analytical method capable of detecting not only the parent compound but also these degradation products, often at trace levels (sub-ppb). LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for this application due to its superior sensitivity, specificity, and ability to handle complex matrices.

Figure 1. Chemical Structure of Metsulfuron-methyl.

Chemical Name: Methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate[6] Molecular Formula: C₁₄H₁₅N₅O₆S[6]

Metabolic Pathway and Target Analytes

The primary degradation of Metsulfuron-methyl in soil and water proceeds via hydrolysis of the sulfonylurea linkage, a reaction that is significantly faster under acidic conditions.[4] This cleavage results in the formation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Triazine amine, IN-A4098) and Methyl 2-(aminosulfonyl)benzoate (Benzene sulfonamide).[6] Other identified metabolites include products of O-demethylation and further transformations.[5][6] This method focuses on the parent compound and its most significant and commonly monitored metabolites.

Metsulfuron-methyl Metabolic Pathway cluster_main MM Metsulfuron-methyl (DPX-T6376) TA Triazine amine (IN-A4098) MM->TA Hydrolysis (Bridge Cleavage) BS Acid sulphonamide (IN-D5119) ODM O-desmethyl Metsulfuron-methyl (IN-B5067) MM->ODM O-Demethylation

Diagram 1. Primary degradation pathways of Metsulfuron-methyl.

The target analytes for this method are listed in the table below. The selection is based on regulatory guidance and environmental prevalence.[7]

Compound NameInternal CodeType
Metsulfuron-methylDPX-T6376Parent Herbicide
Triazine amineIN-A4098Metabolite
Acid sulphonamideIN-D5119Metabolite
SaccharinIN-00581Metabolite
O-desmethyl Metsulfuron-methylIN-B5067Metabolite
PhenylureaIN-B5685Metabolite

Experimental Protocol

This protocol provides a validated workflow from sample collection to final data analysis.

Analytical Workflow cluster_workflow LC-MS/MS Analysis Workflow arrow arrow Sample_Collection 1. Sample Collection (Water Sample, 250 mL) Extraction 2. Sample Preparation (Solid Phase Extraction) Sample_Collection->Extraction Concentration 3. Elution & Concentration (Evaporate to dryness) Extraction->Concentration Reconstitution 4. Reconstitution (In Mobile Phase A/B) Concentration->Reconstitution LC_Separation 5. LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification & Confirmation) MS_Detection->Data_Analysis

Diagram 2. Step-by-step experimental workflow.
Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

Rationale: Water samples, while appearing clean, contain dissolved salts and organic matter that can interfere with LC-MS/MS analysis, primarily through a phenomenon known as matrix effects (ion suppression or enhancement). A Solid Phase Extraction (SPE) cleanup step is essential to remove these interferences and concentrate the analytes, thereby improving method sensitivity and accuracy. A polymeric sorbent is often effective for trapping sulfonylurea herbicides.[4]

Protocol:

  • Sample Acidification: To a 250 mL water sample, add orthophosphoric acid to adjust the pH to approximately 3.5. This ensures the analytes are in a neutral or protonated state, enhancing their retention on the reversed-phase SPE sorbent.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB or equivalent) by passing 5 mL of methanol followed by 5 mL of pH 3.5 HPLC-grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of pH 3.5 HPLC-grade water to remove residual salts and highly polar interferences.[7]

  • Drying: Dry the cartridge thoroughly under a vacuum or a stream of nitrogen for 10-15 minutes to remove all water. This step is critical to ensure efficient elution with an organic solvent.

  • Elution: Elute the analytes from the cartridge with 10 mL of methanol or dichloromethane into a collection tube.[4]

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a solution matching the initial mobile phase conditions (e.g., 90:10 Water:Methanol with 10 mM acetic acid).[4] Vortex to mix and transfer to an HPLC vial for analysis.

Liquid Chromatography (LC) Parameters

Rationale: Reversed-phase chromatography using a C18 column provides excellent separation for the moderately polar compounds in this analyte suite. A gradient elution with acetonitrile or methanol as the organic mobile phase allows for the separation of analytes with varying polarities within a reasonable run time. The addition of a weak acid (acetic or formic acid) to the mobile phase aids in the protonation of the analytes, which is essential for efficient positive mode electrospray ionization (ESI+).[8][9]

ParameterRecommended Setting
Column Kinetex C18 (or equivalent), 50 mm x 2.1 mm, 2.6 µm[8]
Mobile Phase A 10 mM Acetic Acid in Water[8]
Mobile Phase B 100% Methanol[8]
Flow Rate 0.2 - 0.4 mL/min
Gradient 10% B to 90% B over 10 min, hold for 2 min, re-equilibrate
Column Temperature 40°C[8]
Injection Volume 10 µL[8]
Mass Spectrometry (MS/MS) Parameters

Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity. For each analyte, the precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3). Monitoring at least two of these specific precursor-to-product ion transitions for each compound allows for unambiguous identification and quantification. The most intense transition is used for quantification (Quantifier), while the second is used as a confirmation (Qualifier). The ratio of their signal intensities must remain constant across standards and samples for confident identification.

Source Parameters (Typical Starting Points):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.0 kV[9]

  • Source Temperature: 120 - 150°C

  • Desolvation Gas (N₂) Flow: 800 L/hr

  • Desolvation Temperature: 350 - 450°C[9]

Analyte-Specific MRM Transitions:

The following table details the MRM transitions for Metsulfuron-methyl and its key metabolites, derived from authoritative sources.[7] Collision energies (CE) and other potentials should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
Metsulfuron-methyl 380.0138.8Quantifier
380.0107.1Qualifier
Triazine amine (IN-A4098) 141.057.3Quantifier
141.043.0Qualifier
Acid sulphonamide (IN-D5119) 199.991.9Quantifier
199.9155.9Qualifier
Saccharin (IN-00581) 181.942.0Quantifier
182.1105.7Qualifier
O-desmethyl MM (IN-B5067) 366.1155.9Quantifier
366.142.1Qualifier
Phenylurea (IN-B5685) 366.1200.3Quantifier

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and highly sensitive protocol for the analysis of Metsulfuron-methyl and its principal metabolites in environmental water samples. The combination of a targeted SPE cleanup procedure, optimized reversed-phase chromatographic separation, and specific MRM transitions ensures high accuracy and precision, with Limits of Quantification (LOQ) typically in the low ng/L (ppt) range.[7] This methodology serves as a complete solution for researchers and analytical laboratories tasked with monitoring the environmental fate and residue levels of this widely used herbicide.

References

  • Bossi, R., Seiden, P., & Andersen, S. M. (2001). Analysis of Metsulfuron-methyl in Soil by Liquid Chromatography/Tandem Mass Spectrometry. Application to a Field Dissipation Study. Journal of Agricultural and Food Chemistry, 49(9), 4166-4173. [Link]

  • Ismail, B. S., et al. (2016). Proposed metabolic pathways of metsulfuron-methyl in Bernam Series. ResearchGate. [Link]

  • L, N., et al. (2021). DETERMINATION OF METSULFURON METHYL IN CRUDE PALM OIL USING LIQUID CHROMATOGRAPHY TRIPLE QUADRUPOLE MASS SPECTROMETER. Malaysian Journal of Analytical Sciences, 25(2), 241-254. [Link]

  • U.S. Environmental Protection Agency (EPA). (2014). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. EPA DER. [Link]

  • U.S. Environmental Protection Agency (EPA). Mesosulfuron-methyl (PC 122009) MRIDs 49829804/49829802. [Link]

  • Skočec, M., et al. (2024). Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. RSC Advances, 14(23), 16421-16431. [Link]

  • U.S. Environmental Protection Agency (EPA). Environmental Chemistry Methods: Metsulfuron-Methyl (Harmony); 418217-01. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 52999, Metsulfuron-methyl. PubChem. [Link]

  • Wikipedia contributors. (2023, December 19). Metsulfuron-methyl. Wikipedia. [Link]

  • Kumar, S., et al. (2019). Metsulfuron-methyl residues in soil and wheat under North-Western mid- hill conditions of Himalaya. Indian Journal of Weed Science, 51(2), 164-168. [Link]

  • Zhao, P., et al. (2011). Development of a Method for the Simultaneous Determination of Six Sulfonylurea Herbicides in Wheat, Rice, and Corn by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 59(16), 8634–8641. [Link]

  • CIPAC. (1997). Metsulfuron-methyl method 441/TC/M/3. CIPAC.org. [Link]

  • Ismail, B. S., & Sahid, I. (1995). Activity and mobility of metsulfuron-methyl in soils. Plant Protection Quarterly, 10(1), 13-16. [Link]

  • Candaș, T., et al. (2025). Development and Validation of an UPLC-MS/MS Method for Quantification of Glyphosate in Urine. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

Sources

Method

Application Notes and Protocols for the Solid Phase Extraction (SPE) of Sulfonylurea Metabolites

Abstract: This document provides a comprehensive technical guide to the theory and practice of Solid Phase Extraction (SPE) for the selective isolation and concentration of sulfonylurea metabolites from complex matrices...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide to the theory and practice of Solid Phase Extraction (SPE) for the selective isolation and concentration of sulfonylurea metabolites from complex matrices such as environmental water and biological fluids. We delve into the critical physicochemical properties of these analytes, guiding the reader through rational sorbent selection, method development, and optimization. Detailed, field-proven protocols for both reversed-phase and mixed-mode SPE are presented, emphasizing the causality behind each step to ensure robust, reproducible, and high-recovery extractions suitable for downstream analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Imperative: Why Isolate Sulfonylurea Metabolites?

Sulfonylureas are a critical class of compounds used extensively as both agricultural herbicides and therapeutic drugs for type 2 diabetes. Their metabolites, the breakdown products resulting from biological or environmental degradation, are of significant interest to researchers in environmental science, clinical toxicology, and pharmaceutical development. The accurate quantification of these metabolites is essential for:

  • Environmental Monitoring: Assessing the persistence, fate, and potential ecotoxicity of sulfonylurea herbicides in soil and water systems.[1][2]

  • Pharmacokinetic (PK) & Drug Metabolism (DMPK) Studies: Understanding the absorption, distribution, metabolism, and excretion of sulfonylurea drugs.

  • Clinical and Forensic Toxicology: Detecting and quantifying exposure to sulfonylurea compounds.

The challenge lies in the typically low concentrations of these metabolites within complex sample matrices (e.g., plasma, urine, river water, soil extracts) that are rich in interfering substances like salts, proteins, lipids, and humic acids.[3] Solid Phase Extraction (SPE) is a cornerstone of modern sample preparation, offering a powerful technique to clean up the sample, concentrate the target analytes, and perform a solvent switch to one more compatible with the analytical instrument.[4][5]

Foundational Principles: SPE Chemistry for Sulfonylurea Metabolites

A successful SPE protocol is not a "black box" procedure; it is an application of fundamental chemical principles. The key is to understand the interactions between the analyte, the sorbent, and the various solvents used.

Analyte Characteristics

Sulfonylurea metabolites are characterized by the central sulfonylurea bridge (-SO₂NHCONH-). Their structure typically includes aromatic or heterocyclic rings, making them amenable to hydrophobic interactions. Crucially, the amide protons on the sulfonylurea bridge are weakly acidic, with pKa values generally in the range of 3 to 5. This means their charge state is highly dependent on pH:

  • At pH < pKa (acidic conditions): The molecule is predominantly in its neutral, un-ionized form.

  • At pH > pKa (neutral to basic conditions): The molecule is deprotonated, carrying a negative charge.

This pH-dependent behavior is the most critical lever we can pull to control their retention and elution during SPE.

Sorbent Selection: The Key to Selectivity

Reversed-Phase (RP) SPE: This is the most common and broadly applicable mechanism for sulfonylurea metabolites.[6][7]

  • Mechanism: Retention is based on non-polar, hydrophobic interactions (van der Waals forces) between the analyte and the sorbent.[6] To maximize retention, the analyte should be in its most hydrophobic (i.e., neutral) state. Therefore, sample pre-treatment involves acidifying the sample to a pH at least 2 units below the analyte's pKa.[6]

  • Common Sorbents:

    • Silica-Based (C8, C18): These are traditional sorbents that provide excellent retention for hydrophobic compounds.[1][8] They are effective but can be prone to drying out and have a limited pH stability range.

    • Polymeric (e.g., Polystyrene-Divinylbenzene, PS-DVB): These offer higher surface area, greater loading capacity, and stability across a wide pH range (1-14), making them exceptionally robust.[9][10] Many modern methods favor polymeric sorbents for their enhanced retention of polar metabolites and resistance to deconditioning.[11]

Ion-Exchange SPE: This mechanism leverages electrostatic interactions between a charged analyte and a charged sorbent.[12]

  • Mechanism: Since sulfonylureas are negatively charged at neutral or basic pH, an Anion-Exchange sorbent (containing positively charged functional groups) can be used for retention.

  • Common Sorbents: Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) sorbents.

  • Mixed-Mode SPE: This is a powerful approach using a sorbent with both reversed-phase and ion-exchange properties (e.g., a polymeric WAX/RP sorbent). This dual retention mechanism allows for highly selective extraction protocols with rigorous, multi-step wash procedures to remove a broad range of interferences.

The general workflow for any SPE protocol follows a logical sequence of steps, as illustrated below.

SPE_Workflow cluster_0 SPE Cartridge Operations Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate Load 3. Load Sample (Retain Analytes) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Interferences Interferences (To Waste) Load->Interferences Unretained Matrix Elute 5. Elute (Collect Analytes) Wash->Elute Wash->Interferences Washed-off Matrix Analytes Clean, Concentrated Analytes (To LC-MS) Elute->Analytes Sample Sample + Pre-treatment Sample->Load

Caption: Generalized workflow for Solid Phase Extraction (SPE).

Field-Proven Protocols

The following protocols are designed to be robust starting points for method development. They should be validated for your specific analytes and matrix.

Protocol 1: Reversed-Phase SPE for Sulfonylurea Metabolites in Environmental Water

This protocol is optimized for the extraction of trace-level sulfonylurea herbicides and their degradation products from water samples, using a polymeric reversed-phase sorbent.

  • Objective: To achieve >90% recovery of a wide range of sulfonylurea metabolites while maximizing the removal of humic substances and other polar interferences.

  • Materials and Reagents:

    • SPE Cartridges: Polymeric Reversed-Phase (e.g., Strata-X, 200 mg/6 mL)

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Formic Acid or Phosphoric Acid

    • Deionized Water

    • SPE Vacuum Manifold

  • Step-by-Step Methodology:

    • Sample Pre-treatment:

      • Collect the water sample (e.g., 100-500 mL).

      • Causality: Acidify the sample to pH 3.0 using formic or phosphoric acid. This ensures the sulfonylurea metabolites are in their neutral, non-ionized state, which maximizes the hydrophobic interaction with the reversed-phase sorbent, leading to strong retention.[6]

      • Filter the sample if it contains suspended particulates to prevent clogging the SPE cartridge.

    • SPE Cartridge Conditioning:

      • Pass 5 mL of Methanol through the cartridge.

      • Causality: This step solvates the bonded phase of the sorbent, "activating" it from its dry state to ensure reproducible interaction with the sample.

    • SPE Cartridge Equilibration:

      • Pass 5 mL of deionized water (adjusted to pH 3.0) through the cartridge. Do not let the sorbent go dry.

      • Causality: This removes the organic conditioning solvent and prepares the sorbent environment to be similar to the sample matrix, preventing premature analyte breakthrough during loading.

    • Sample Loading:

      • Load the pre-treated water sample onto the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

      • Causality: A slow flow rate is critical to allow sufficient residence time for the hydrophobic interactions to occur between the analytes and the sorbent, ensuring efficient capture.

    • Washing:

      • Pass 5 mL of deionized water (pH 3.0) through the cartridge to wash away residual salts and very polar interferences.

      • (Optional) Pass 5 mL of 5% Methanol in water through the cartridge.

      • Causality: The aqueous wash removes highly polar, unretained matrix components. A weak organic wash can remove slightly less polar interferences without prematurely eluting the target analytes, resulting in a cleaner final extract.

      • Dry the cartridge under vacuum for 5-10 minutes to remove all aqueous solvent. This improves the efficiency of the subsequent elution step.

    • Elution:

      • Elute the analytes with 2 x 4 mL of Methanol or Acetonitrile into a collection tube.[1]

      • Causality: A strong organic solvent disrupts the hydrophobic interactions, releasing the analytes from the sorbent. Using two smaller aliquots is often more effective than a single larger volume for ensuring complete recovery.

    • Post-Elution Processing:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

      • Reconstitute the residue in a small volume (e.g., 200-500 µL) of the mobile phase used for the LC-MS analysis.

      • Causality: This step concentrates the analytes to meet the detection limits of the instrument and ensures the final sample solvent is compatible with the initial chromatographic conditions for good peak shape.[6]

Protocol 2: SPE for Sulfonylurea Drugs and Metabolites in Human Plasma

This protocol is designed for a more complex biological matrix and utilizes a C8 or C18 sorbent. It incorporates a protein precipitation step, which is crucial for plasma samples.

  • Objective: To cleanly separate sulfonylurea drugs and their primary metabolites from plasma proteins and phospholipids with high recovery and reproducibility.

  • Materials and Reagents:

    • SPE Cartridges: C8 or C18 (e.g., ENVI-C18, 100 mg/3 mL)[8]

    • Acetonitrile (HPLC Grade) containing 1% Formic Acid

    • Methanol (HPLC Grade)

    • 0.1% Orthophosphoric Acid in water[13]

    • SPE Vacuum Manifold

    • Centrifuge

  • Step-by-Step Methodology:

    • Sample Pre-treatment (Protein Precipitation & Acidification):

      • To 500 µL of plasma in a centrifuge tube, add the internal standard.

      • Add 1.5 mL of cold Acetonitrile containing 1% Formic Acid.

      • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

      • Causality: Acetonitrile precipitates the bulk of plasma proteins. The formic acid simultaneously acidifies the sample to neutralize the sulfonylurea analytes for optimal reversed-phase retention.

      • Carefully collect the supernatant. Dilute it with 4 mL of 0.1% Orthophosphoric Acid in water.

      • Causality: Diluting the supernatant with an acidic aqueous solution reduces the organic solvent concentration, ensuring that the analytes will be strongly retained on the SPE sorbent and not break through during loading.

    • SPE Cartridge Conditioning:

      • Pass 3 mL of Methanol through the cartridge.

    • SPE Cartridge Equilibration:

      • Pass 3 mL of 0.1% Orthophosphoric Acid in water through the cartridge. Do not allow the sorbent to dry.

    • Sample Loading:

      • Load the pre-treated supernatant onto the cartridge at a flow rate of ~2 mL/min.

    • Washing:

      • Pass 3 mL of 0.1% Orthophosphoric Acid in water to remove salts.

      • Pass 3 mL of 20% Methanol in water to remove more polar interferences.[13]

      • Causality: This two-step wash provides a more rigorous cleanup required for complex biological matrices.

      • Dry the cartridge thoroughly under high vacuum for 5 minutes.

    • Elution:

      • Elute the analytes with 2 x 2 mL of Acetonitrile.

      • Causality: Acetonitrile is an effective elution solvent that is also compatible with the protein precipitation step and subsequent evaporation.

    • Post-Elution Processing:

      • Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for LC-MS analysis.

Method Performance and Validation

A key component of trustworthiness is method validation. The performance of an SPE protocol is assessed by its recovery, precision, and ability to reduce matrix effects. The following table summarizes typical performance data reported in the literature for various sulfonylureas and their metabolites.

Analyte/MetaboliteMatrixSPE SorbentAverage Recovery (%)LOQ (Limit of Quantification)Reference
NicosulfuronSoilC1889.1%0.050 mg/kg[1]
8 Sulfonylurea HerbicidesBovine MilkChem Elut (Diatomaceous Earth)78.4% - 99.7%<0.01 mg/kg[14]
17 SU HerbicidesHuman UrineNot Specified86% - 87%0.05 - 0.10 µg/L[15]
Glibenclamide, GlipizideHuman SerumENVI-C18~98%10 ng/mL[8]
Iodosulfuron-methyl & Metsulfuron-methylRiver WaterC1879% - 105%Not Specified[16]
Chlorpropamide, GlipizidePlasmaC892.2% - 97.7%Not Specified[13]

Visualizing the Retention Mechanism

The interaction between the analyte and the sorbent is the heart of the separation. The diagram below illustrates the principle of reversed-phase retention for a sulfonylurea metabolite.

Caption: Retention of a neutral sulfonylurea on a C18 sorbent.

References

  • Perreau, F., Bados, P., Kerhoas, L., Nélieu, S., & Einhorn, J. (2007). Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link][9]

  • Perreau, F., Bados, P., Kerhoas, L., Nélieu, S., & Einhorn, J. (2007). Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link][10]

  • Unknown Author. (n.d.). Solid-phase extraction followed by HPLC/DAD for determination of sulfonylurea herbicide in soil. SciSpace. Available at: [Link][1]

  • Le, T. H., et al. (2019). Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Extraction and determination of sulfonylurea herbicides in water and soil samples by using ultrasound-assisted surfactant-enhanced emulsification microextraction and analysis by high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Seccia, S., Albrizio, S., Fidente, P., & Montesano, D. (2011). Development and validation of a solid-phase extraction method coupled to high-performance liquid chromatography with ultraviolet-diode array detection for the determination of sulfonylurea herbicide residues in bovine milk samples. PubMed. Available at: [Link][14]

  • Unknown Author. (n.d.). SIMULTANEOUS SOLID PHASE EXTRACTION OF CHLORPROPAMIDE, GLIPIZIDE AND GLIBENCLAMIDE IN PLASMA, USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. JOURNAL OF THE ROYAL MEDICAL SERVICES. Available at: [Link][13]

  • Unknown Author. (n.d.). In-syringe reversed dispersive liquid–liquid microextraction coupled to high performance liquid chromatography for the determination of sulfonylurea herbicide residues in cereal samples. Analytical Methods (RSC Publishing). Available at: [Link]

  • Zaugg, S. D., Sandstrom, M. W., Smith, S. G., & Fehlberg, K. M. (1995). Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. Available at: [Link][2]

  • Olsson, A. O., et al. (2005). High-performance liquid chromatography-tandem mass spectrometry method for quantifying sulfonylurea herbicides in human urine: reconsidering the validation process. PubMed. Available at: [Link][15]

  • Abdel-Hamid, M. E. (2000). Identification of sulfonylureas in serum by electrospray mass spectrometry. PubMed. Available at: [Link][8]

  • Unknown Author. (n.d.). Recent advances in sample preparation techniques for effective bioanalytical methods. Wiley Online Library. Available at: [Link][4]

  • Unknown Author. (n.d.). Sample Preparation - SPE. Phenomenex. Available at: [Link][3]

  • Unknown Author. (2024). Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. PMC. Available at: [Link][16]

  • Unknown Author. (2017). Development of Solid-Phase Extraction and HPLC Method for Simultaneous Estimation of Ilaprazole and Glimepiride in Rat Plasma: Application to Pharmacokinetic Studies. Journal of Chromatographic Science | Oxford Academic. Available at: [Link][11]

  • Unknown Author. (n.d.). How It Works: Ion-Exchange SPE. LCGC International. Available at: [Link][12]

  • Unknown Author. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link][5]

Sources

Application

Synthesis of Desmethyl Methoxy Metsulfuron-methyl reference standard

An Application Note for the Synthesis and Characterization of Desmethyl Methoxy Metsulfuron-methyl Reference Standard Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive, i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis and Characterization of Desmethyl Methoxy Metsulfuron-methyl Reference Standard

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of Desmethyl Methoxy Metsulfuron-methyl (O-desmethyl metsulfuron-methyl), a significant metabolite of the widely used sulfonylurea herbicide, Metsulfuron-methyl. The availability of high-purity analytical standards for pesticide metabolites is critical for accurate environmental monitoring, toxicological research, and regulatory compliance.[1] This document outlines a robust de novo synthetic strategy, chosen for its superior control over product purity compared to the demethylation of the parent compound. The protocol details the synthesis of key intermediates—2-amino-4-hydroxy-6-methyl-1,3,5-triazine and 2-(methoxycarbonyl)phenylsulfonyl isocyanate—followed by their coupling to yield the target compound. We further describe rigorous purification and characterization methodologies essential for producing a reference-grade standard.

Introduction: The Imperative for Metabolite Reference Standards

Metsulfuron-methyl is a potent, systemic sulfonylurea herbicide used extensively for controlling broadleaf weeds in cereal crops.[2][3] Its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[4] Following its application, Metsulfuron-methyl undergoes transformation in the environment and within organisms, leading to various metabolites.[5] One such key metabolite is Desmethyl Methoxy Metsulfuron-methyl, formed by the O-demethylation of the methoxy group on the triazine ring.

The study of such metabolites is paramount, as they can possess their own toxicological profiles and environmental persistence characteristics.[1] Regulatory bodies and environmental scientists require pure analytical standards to accurately quantify the presence of these transformation products in soil, water, and biological samples.[6] This ensures a thorough risk assessment of the parent herbicide. This guide provides a reliable method for synthesizing and verifying the identity and purity of the Desmethyl Methoxy Metsulfuron-methyl reference standard.

Synthetic Strategy: A Rationale for De Novo Synthesis

Two primary routes can be envisioned for the synthesis of Desmethyl Methoxy Metsulfuron-methyl:

  • Selective Demethylation: This approach involves the chemical modification of the commercially available Metsulfuron-methyl. While potentially shorter, this route often presents significant challenges in controlling the reaction's selectivity, leading to a mixture of partially and fully demethylated products, complicating purification.

  • De Novo Synthesis: This strategy involves building the molecule from key precursors. A recent study on the synthesis of various metsulfuron-methyl metabolites successfully employed a de novo approach starting from a commercially available triazine precursor. This method offers superior control over the final product's structure and purity.

For the preparation of a high-purity reference standard, we have selected the de novo pathway. This approach ensures the unambiguous introduction of the critical hydroxyl functional group, thereby avoiding the purification challenges associated with the demethylation route. The overall synthesis is a two-intermediate coupling process, as illustrated below.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling & Product A Guanidine C 2-Amino-4-hydroxy-6-methyl-1,3,5-triazine A->C B Ethyl Acetoacetate B->C G Desmethyl Methoxy Metsulfuron-methyl C->G Coupling D Methyl 2-sulfamoylbenzoate F 2-(Methoxycarbonyl)phenylsulfonyl isocyanate D->F E Phosgene Equivalent (e.g., Triphosgene) E->F F->G

Figure 1: Overall de novo synthetic strategy.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Reagents such as triphosgene (a phosgene equivalent) and isocyanates are highly toxic and moisture-sensitive and must be handled with extreme caution.[7][8]

Part A: Synthesis of Intermediate 1: 2-Amino-4-hydroxy-6-methyl-1,3,5-triazine

This intermediate, a substituted triazine, forms the heterocyclic core of the target molecule.[9]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Guanidine Hydrochloride 95.53 9.55 g 100
Sodium Ethoxide 68.05 6.81 g 100
Ethyl Acetoacetate 130.14 13.01 g 100

| Anhydrous Ethanol | 46.07 | 200 mL | - |

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in 150 mL of anhydrous ethanol.

  • To the stirred solution, add guanidine hydrochloride. Stir the mixture at room temperature for 30 minutes.

  • Add ethyl acetoacetate dropwise to the suspension over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filter the resulting white precipitate, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum at 60 °C to yield 2-amino-4-hydroxy-6-methyl-1,3,5-triazine. The expected yield is typically 75-85%.

Part B: Synthesis of Intermediate 2: 2-(Methoxycarbonyl)phenylsulfonyl Isocyanate

This key intermediate is a reactive sulfonyl isocyanate. While it can be sourced commercially, this protocol details its synthesis from the corresponding sulfonamide. The use of phosgene or its equivalents is hazardous and requires stringent safety measures.[7][8]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Methyl 2-sulfamoylbenzoate 215.22 10.76 g 50
Triphosgene 296.75 5.94 g 20 (60 mmol phosgene equiv.)
Triethylamine (catalyst) 101.19 0.5 mL ~3.6

| Anhydrous Toluene | 92.14 | 150 mL | - |

Procedure:

  • Set up a 250 mL three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is connected to a scrubber containing a sodium hydroxide solution to neutralize any excess phosgene.

  • Suspend methyl 2-sulfamoylbenzoate in 100 mL of anhydrous toluene.

  • In a separate flask, dissolve triphosgene in 50 mL of anhydrous toluene and add it to the dropping funnel.

  • Add a catalytic amount of triethylamine to the sulfonamide suspension.

  • Heat the suspension to reflux (approx. 110 °C).

  • Add the triphosgene solution dropwise over 1 hour to the refluxing mixture.

  • Maintain the reflux for an additional 4-6 hours until the reaction mixture becomes a clear solution. Monitor for the cessation of HCl gas evolution.

  • Cool the reaction mixture to room temperature. The resulting toluene solution containing 2-(methoxycarbonyl)phenylsulfonyl isocyanate is typically used directly in the next step without isolation due to its reactivity and instability.[10]

Part C: Final Coupling to Synthesize Desmethyl Methoxy Metsulfuron-methyl

This step involves the formation of the sulfonylurea bridge by coupling the two synthesized intermediates.[11][12]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
2-Amino-4-hydroxy-6-methyl-1,3,5-triazine (from Part A) 140.12 6.31 g 45
Toluene solution of Isocyanate (from Part B) 241.22 ~50 mmol ~50
Anhydrous Dichloromethane (DCM) 84.93 100 mL -

| Triethylamine | 101.19 | 6.96 mL | 50 |

Procedure:

  • In a 500 mL flask under a nitrogen atmosphere, suspend the 2-amino-4-hydroxy-6-methyl-1,3,5-triazine in 100 mL of anhydrous DCM.

  • Add triethylamine to the suspension and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the toluene solution of 2-(methoxycarbonyl)phenylsulfonyl isocyanate from Part B to the cooled suspension over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction by TLC. Upon completion, a precipitate of the product should be visible.

  • Filter the crude product and wash the solid with cold toluene (2 x 20 mL) and then hexane (2 x 20 mL) to remove unreacted starting materials.

  • Dry the crude product under vacuum.

Purification and Characterization

Achieving the high purity required for a reference standard necessitates a meticulous purification and characterization workflow.

G A Crude Product (from Filtration) B Recrystallization (e.g., from Ethanol/Water) A->B C Purity Check #1 (TLC, HPLC) B->C D Semi-Preparative HPLC (If purity < 99%) C->D Purity < 99% E Final Product (>99% Purity) C->E Purity > 99% D->E F Structural Confirmation (NMR, MS, IR) E->F G Certificate of Analysis Generation F->G

Figure 2: Workflow for purification and characterization.

Protocol for Purification
  • Recrystallization: The crude product can be purified by recrystallization. A mixture of ethanol and water is often effective for sulfonylurea compounds.[13] Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Chromatography: If recrystallization does not yield the desired purity (>99%), column chromatography or, for reference-grade material, semi-preparative HPLC is recommended.[14] A reversed-phase C18 column with a water/acetonitrile gradient is a suitable starting point for HPLC purification.

Protocol for Characterization

The purified compound must be rigorously analyzed to confirm its identity and purity.

Analytical Techniques:

Technique Purpose Expected Key Features
¹H NMR Structural elucidation - Aromatic protons from the benzoate ring. - Singlet for the methyl group on the triazine ring. - Broad singlets for N-H protons of the urea bridge and the amino group. - A broad singlet for the O-H proton on the triazine ring. - Singlet for the ester methyl group.
¹³C NMR Structural carbon framework - Resonances for carbonyl carbons (ester and urea). - Aromatic and triazine ring carbons. - Methyl carbons.
Mass Spec (ESI-MS) Molecular weight confirmation - Detection of the [M-H]⁻ ion in negative mode or [M+H]⁺ ion in positive mode, confirming the molecular weight of 381.34 g/mol .
HPLC Purity assessment - A single major peak with >99% area under the curve, indicating high purity.

| FT-IR | Functional group identification | - Characteristic stretches for N-H, O-H (broad), C=O (urea and ester), and S=O (sulfonyl) groups.[15] |

Conclusion

This application note provides a detailed and reliable protocol for the de novo synthesis of the Desmethyl Methoxy Metsulfuron-methyl reference standard. By following the outlined procedures for synthesis, purification, and rigorous analytical characterization, research, and regulatory laboratories can produce a high-purity standard. The availability of this reference material is essential for the accurate detection and quantification of this key Metsulfuron-methyl metabolite, thereby supporting critical environmental and food safety monitoring programs.

References

  • Vertex AI Search. (n.d.). Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
  • Vertex AI Search. (n.d.). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives.
  • Google Patents. (n.d.). CN110283133B - Synthesis process of metsulfuron-methyl-D3.
  • ResearchGate. (n.d.). Synthesis of new herbicides from the class of sulfonylureas.
  • PMC. (2024). In search of herbistasis: COT-metsulfuron methyl displays rare herbistatic properties.
  • News. (n.d.). Brief Analysis of Metsulfuron methyl.
  • Google Patents. (n.d.). CN101671328B - Novel synthesis method of sulfonylurea weedicide.
  • Google Patents. (n.d.). CN101671328A - Novel synthesis method of sulfonylurea weedicide.
  • AERU - University of Hertfordshire. (2026). Metsulfuron-methyl (Ref: DPX T6376).
  • Google Patents. (n.d.). CN1171197A - Method for synthesizing herbicide of sulfonylureas.
  • Google Patents. (n.d.). CN106243046A - Preparation method of mesosulfuron-methyl.
  • Google Patents. (n.d.). EP1345911B1 - Process for preparing 2-methoxy-4-methyl-6-methylamino-1,3,5-triazine.
  • ChemicalBook. (2026). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
  • ScienceDirect. (n.d.). Analytical Methods for Pesticides and Herbicides.
  • Alfa Chemistry. (n.d.). Pesticides & Metabolites Analytical Standards.
  • Cambridge Isotope Laboratories. (n.d.). Pesticides, Herbicides, and Metabolites Standards.
  • AccuStandard. (n.d.). Pesticide Standards.
  • MDPI. (2015). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents.
  • Sigma-Aldrich. (n.d.). Analysis of Pesticides and their Metabolite Residues.
  • DergiPark. (2023). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives.
  • PMC. (n.d.). CHARACTERIZATION OF THE BINDING OF SULFONYLUREA DRUGS TO HSA BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY.
  • PMC. (n.d.). Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes.
  • PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
  • HETEROCYCLES. (n.d.). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES.
  • Jigs Chemical. (n.d.). CAS No. 74222-95-0 2-(Methoxycarbonyl)phenylsulfonyl isocyanate.
  • PubMed - NIH. (n.d.). Characterization and significance of sulfonylurea receptors.
  • Santa Cruz Biotechnology. (n.d.). Desmethyl Methoxy Metsulfuron-methyl.
  • ResearchGate. (2024). Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis.
  • Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate.
  • PubChem. (n.d.). Metsulfuron-methyl.
  • Google Patents. (n.d.). US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
  • Patsnap. (2019). Synthetic process of metsulfuron-methyl-D3.
  • Synchem. (n.d.). (2-Carbomethoxyphenyl)sulfonyl isocyanate.
  • VanDeMark Chemical. (n.d.). Isocyanates - Phosgene Derivatives & Specialty Chemicals Manufacturing.

Sources

Method

Topic: Sample Preparation for Extracting a Desmethyl Methoxy Analyte from Soil

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive guide to the extraction of a hypothetical polar analyte, "Desmethyl Methoxy," from comp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the extraction of a hypothetical polar analyte, "Desmethyl Methoxy," from complex soil matrices. As drug metabolites and environmental contaminants are of increasing concern, robust and reliable analytical methods are essential. Soil, a heterogeneous mixture of organic and inorganic materials, presents significant challenges for analyte extraction, including strong analyte-matrix interactions and the presence of interfering compounds that can cause matrix effects in sensitive analytical instrumentation like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This note details two effective protocols: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for high-throughput analysis and a Solid-Phase Extraction (SPE) method for highly selective cleanup. The causality behind experimental choices is explained, and strategies for method validation and mitigation of matrix effects are discussed to ensure data integrity.

Introduction: The Challenge of Soil Analysis

The environmental fate of pharmaceuticals and agricultural chemicals is a critical area of research. Metabolites, such as a "Desmethyl Methoxy" compound, can possess different physicochemical properties and biological activity compared to their parent compounds. Monitoring their presence and concentration in soil is vital for understanding environmental impact and potential entry into the food chain.

Soil is one of the most challenging matrices for chemical analysis due to its complexity. It contains a wide array of potential interferences, including:

  • Humic and Fulvic Acids: High molecular weight organic compounds that can bind to target analytes and co-extract, causing significant matrix effects.[2]

  • Lipids and Fats: Prevalent in organically rich soils.

  • Pigments: Such as chlorophyll in topsoil.

  • Inorganic Salts and Minerals: Can affect extraction efficiency and instrument performance.

An effective sample preparation protocol must efficiently extract the target analyte while minimizing the co-extraction of these interfering components to ensure accurate and reproducible quantification.[3]

Analyte & Matrix Considerations

For the purposes of this guide, we will define our target analyte, "Desmethyl Methoxy," as a metabolite of a larger, less polar parent drug. Its key hypothetical properties are:

  • Increased Polarity: The "desmethyl" modification (removal of a methyl group, often from an amine or ether) typically increases the polarity of a molecule, making it more water-soluble than the parent compound.

  • Moderate Lipophilicity: The presence of a "methoxy" group and other parent molecule features may impart some non-polar character.

  • Potential for Ionization: The structure may contain acidic or basic functional groups, allowing it to be charged at a specific pH.

These properties guide the selection of appropriate extraction solvents and cleanup materials.

Principles of Modern Extraction Techniques

Choosing the right extraction technique requires balancing recovery, selectivity, speed, and cost.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food, the QuEChERS method has been widely adapted for various analytes in diverse matrices, including soil.[2][4] It is a two-stage process:

  • Salting-Out Extraction: The soil sample is first hydrated and then extracted with an organic solvent, typically acetonitrile.[5] Acetonitrile is effective because it is miscible with water and can efficiently disrupt analyte-soil interactions. The addition of salts (like magnesium sulfate and sodium citrate) induces a phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile while leaving many polar interferences behind.[6]

  • Dispersive Solid-Phase Extraction (d-SPE): A portion of the acetonitrile extract is then cleaned up by mixing it with a small amount of sorbent material.[7] The sorbent is chosen to remove specific types of interferences. This step is rapid and effective.

Solid-Phase Extraction (SPE)

SPE is a powerful chromatographic technique used to isolate, concentrate, and purify analytes from a liquid sample.[8][9] It offers higher selectivity than d-SPE but is generally more time-consuming and costly.[10] The process involves four key steps:[11]

  • Conditioning: The sorbent material in the SPE cartridge is activated with a solvent to ensure reproducible retention of the analyte.

  • Loading: The sample extract is passed through the cartridge, and the analyte is retained on the solid phase through specific interactions (e.g., hydrophobic, ion-exchange).

  • Washing: An appropriate solvent is used to rinse the cartridge, removing weakly bound interferences while the target analyte remains bound.

  • Elution: A different solvent is used to disrupt the analyte-sorbent interaction, releasing the purified and concentrated analyte for analysis.[8]

Recommended Protocol 1: Modified QuEChERS for Soil

This protocol is designed for rapid and effective extraction of "Desmethyl Methoxy" and is suitable for batch processing of multiple samples. It is based on established methods for extracting contaminants from soil.[1][6]

Materials & Reagents
  • Extraction Solvent: Acetonitrile (ACN) with 1% Formic Acid. (The acid helps to keep the analyte in a consistent protonated state for better extraction.)

  • Homogenizer or Mechanical Shaker

  • 50 mL and 15 mL Polypropylene Centrifuge Tubes

  • QuEChERS Extraction Salts: Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate. (Available in pre-weighed pouches).[5]

  • d-SPE Cleanup Sorbents: Primary Secondary Amine (PSA), End-capped C18.

Reagent/SorbentPurpose in Protocol
Water Hydrates the soil to improve extraction efficiency and normalize moisture content.[5]
Acetonitrile (ACN) The primary extraction solvent, effective for a wide range of polarities.[4]
Magnesium Sulfate (MgSO₄) Removes excess water and induces phase separation ("salting out").[6]
NaCl / Citrate Salts Buffer the pH and enhance the salting-out effect.[5]
PSA Sorbent Removes organic acids (like humic and fulvic acids) and some sugars.[12]
C18 Sorbent Removes non-polar interferences such as lipids and fats.[12]
Step-by-Step Protocol

Part A: Sample Extraction

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry, add 7 mL of deionized water, vortex for 30 seconds, and allow the sample to hydrate for 30 minutes.[1]

  • Add an appropriate volume of internal standard spiking solution.

  • Add 10 mL of acetonitrile (with 1% formic acid).

  • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker. This step is crucial to break the interactions between the analyte and the soil matrix.[5]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, and relevant citrate salts).[5]

  • Immediately shake for 2 minutes to prevent the formation of salt agglomerates.

  • Centrifuge the sample at ≥3000 rcf for 5 minutes. This will separate the sample into a top layer of acetonitrile, a middle layer of soil, and a bottom aqueous layer.

Part B: Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).[5]

  • Vortex the tube for 1 minute to ensure thorough mixing of the extract with the cleanup sorbents.

  • Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.

  • Carefully transfer the cleaned supernatant into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis. A dilution step may be necessary to mitigate matrix effects.[12]

QuEChERS_Workflow cluster_extraction Part A: Extraction cluster_cleanup Part B: d-SPE Cleanup A 1. Weigh 10g Soil + Hydrate with H₂O B 2. Add Internal Standard & 10 mL Acetonitrile A->B C 3. Shake Vigorously (5 min) B->C D 4. Add QuEChERS Salts (MgSO₄, NaCl, Citrate) C->D E 5. Shake (2 min) & Centrifuge (5 min) D->E F 6. Take 1 mL of Supernatant E->F G 7. Add to d-SPE Tube (MgSO₄, PSA, C18) F->G H 8. Vortex (1 min) & Centrifuge (2 min) G->H I 9. Collect Clean Extract for LC-MS/MS Analysis H->I

QuEChERS workflow for soil sample preparation.

Recommended Protocol 2: Solid-Phase Extraction (SPE)

This protocol offers a more targeted cleanup and is ideal when the QuEChERS method does not provide a sufficiently clean extract or when higher concentration factors are needed.[9]

Materials & Reagents
  • Extraction Solvent: Methanol or Acetonitrile.

  • SPE Cartridge: Based on the analyte's properties, a reversed-phase (e.g., C18) or mixed-mode cation exchange cartridge would be a suitable starting point.[13]

  • Conditioning Solvent: Methanol.

  • Equilibration Solvent: Deionized Water.

  • Wash Solvent: e.g., 5% Methanol in water (to remove polar interferences).

  • Elution Solvent: e.g., 90% Methanol with 2% Formic Acid (to disrupt analyte-sorbent interactions).

  • SPE Vacuum Manifold.

Step-by-Step Protocol

Part A: Initial Solvent Extraction

  • Perform steps 1-5 and step 8 from the QuEChERS extraction protocol (Section 4.2, Part A), but without the addition of QuEChERS salts. The goal is to obtain a simple solvent extract.

  • Take a known volume of the supernatant and dilute it with deionized water to reduce the organic solvent concentration to <5% before loading onto the SPE cartridge. This is critical for proper analyte retention on reversed-phase sorbents.

Part B: SPE Cleanup

  • Condition: Pass 5 mL of methanol through the SPE cartridge to wet the sorbent. Do not allow the cartridge to go dry.[10]

  • Equilibrate: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample.

  • Load: Pass the diluted sample extract from Part A through the cartridge at a slow, steady flow rate (1-2 mL/min). The analyte will bind to the sorbent.

  • Wash: Pass 5 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove co-extracted interferences.

  • Dry: Dry the cartridge under vacuum for 5-10 minutes to remove the aqueous wash solvent.

  • Elute: Place a clean collection tube under the cartridge. Add 2 mL of the elution solvent in two 1 mL aliquots to elute the target analyte.[8]

  • The collected eluate can be evaporated and reconstituted in a smaller volume of a suitable solvent for concentration before LC-MS/MS analysis.

SPE_Workflow cluster_extraction_spe Part A: Initial Extraction cluster_cleanup_spe Part B: SPE Cleanup A_spe 1. Extract Soil with Organic Solvent B_spe 2. Centrifuge & Collect Supernatant A_spe->B_spe C_spe 3. Dilute Extract with Water (<5% Organic) B_spe->C_spe D_spe 4. Condition Cartridge (Methanol) E_spe 5. Equilibrate (Water) D_spe->E_spe F_spe 6. Load Diluted Extract E_spe->F_spe G_spe 7. Wash Interferences F_spe->G_spe H_spe 8. Elute Analyte G_spe->H_spe

Solid-Phase Extraction (SPE) workflow.

Critical Consideration: Mitigating Matrix Effects

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[14] This can lead to ion suppression (most common) or enhancement, causing inaccurate quantification.[15] Soil extracts are particularly prone to causing matrix effects.[16]

Strategies for Mitigation:

  • Effective Sample Cleanup: The protocols above are designed to remove the majority of interfering compounds, which is the most effective first step.[12]

  • Sample Dilution: A simple but powerful technique. Diluting the final extract reduces the concentration of matrix components, thereby lessening their impact on the ion source.[12][17]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has been processed through the entire sample preparation procedure. This ensures that the standards and the samples experience similar matrix effects, improving accuracy.[12]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute and experience the same ionization suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the matrix effect can be effectively normalized.[12]

References

  • Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]

  • Płotka-Wasylka, J., & Rutkowska, M. (2017). QuEChERS and soil analysis. An Overview. [Link]

  • Interchim. (2019). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Dolan, J. W. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Weththasinghe, P., et al. (2021). Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix. [Link]

  • Agilent Technologies. (n.d.). Solid Phase Extraction (SPE) for PFAS Soil Testing. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Metam Degradate DMU in Soil. [Link]

  • Veeprho. (2024). Liquid-Liquid Extraction (LLE) & Supported-Liquid Extraction (SLE). [Link]

  • Scharlab S.L. (n.d.). Sample preparation with solid-phase extraction. [Link]

  • Arizona Department of Environmental Quality. (1998). Addressing Spike and Surrogate Recovery as They Relate to Matrix Effects in Water, Air, Sludge and Soilmatrices Policy. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]

  • PromoChrom Technologies. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. [Link]

  • de Barros, A.L.N., et al. (2021). Influence of the Soil Composition on the Determination of 2,4-D and Fipronil in Environmental Samples by SLE-LC-MS/MS. [Link]

  • Drawell. (2025). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. [Link]

  • Dimpe, K. M., & Nomngongo, P. N. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Hurtado-Sánchez, M.C., et al. (2022). Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils. [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

  • Wikipedia. (n.d.). Methoxy group. [Link]

Sources

Application

Application Note: Advanced QuEChERS Methodology for the High-Throughput Analysis of Sulfonylurea Herbicides via LC-MS/MS

Introduction & Scope Sulfonylurea herbicides (SUHs) are a critical class of agrochemicals utilized globally due to their high selectivity and efficacy at extremely low application rates. For drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Sulfonylurea herbicides (SUHs) are a critical class of agrochemicals utilized globally due to their high selectivity and efficacy at extremely low application rates. For drug development professionals and agricultural scientists, monitoring SUH residues is paramount for regulatory compliance and environmental safety. However, the physicochemical properties of SUHs—namely their thermal instability, low volatility, and polarity—render traditional Gas Chromatography-Mass Spectrometry (GC-MS) ineffective without exhaustive derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol has emerged as the gold standard. This application note details a field-proven, self-validating QuEChERS workflow specifically optimized to overcome the inherent recovery challenges associated with acidic SUH residues.

Mechanistic Rationale for Methodological Deviations

Standard QuEChERS protocols (e.g., AOAC 2007.01 or EN 15662) were originally designed for broad-spectrum pesticide screening and often yield unacceptably low recoveries (<50%) for sulfonylureas. As a Senior Application Scientist, it is crucial to understand the causality behind the necessary protocol modifications:

  • Solvent Acidification (The Partitioning Effect): Sulfonylureas possess weak acidic sulfonamide linkages with pKa values ranging from 3.3 to 5.2. Under neutral extraction conditions, these molecules ionize, resulting in high aqueous solubility and poor partitioning into the organic phase. By acidifying the extraction solvent (acetonitrile) with 1% formic acid, the ionization of SUHs is suppressed, driving the neutral molecules into the organic layer and maximizing extraction efficiency .

  • Sorbent Selection (The Anion-Exchange Trap): Traditional dispersive solid-phase extraction (d-SPE) relies heavily on Primary Secondary Amine (PSA) to remove organic acids and sugars. However, PSA acts as a weak anion exchanger. It irreversibly binds the acidic sulfonylureas, stripping them from the extract. To prevent this, PSA must be excluded. Instead, Octadecylsilane (C18) or Z-Sep+ is utilized to effectively precipitate non-polar interferences (lipids, carotenoids) while retaining the polar SUHs in the supernatant .

Experimental Workflow

G S1 Sample Homogenization & Hydration (Opens matrix pores for extraction) S2 Spike Isotopically Labeled Internal Standard (Initiates self-validating QC loop) S1->S2 S3 Solvent Extraction (1% Formic Acid in MeCN to suppress ionization) S2->S3 S4 Salting-Out Partitioning (MgSO4 + NaOAc / Citrate Buffer) S3->S4 S5 Centrifugation (Phase Separation) S4->S5 S6 d-SPE Clean-up (C18 + MgSO4 ONLY - Strictly avoid PSA) S5->S6 S7 LC-MS/MS Analysis (ESI+ / MRM Mode) S6->S7

Modified QuEChERS workflow for sulfonylurea herbicide residue analysis.

Self-Validating Protocol: Step-by-Step Methodology

To ensure the highest level of Trustworthiness, this protocol is designed as a self-validating system. By introducing an Isotopically Labeled Internal Standard (ILIS) prior to extraction, any volumetric losses, extraction inefficiencies, or MS ion suppression events are automatically corrected during data processing.

Phase 1: Preparation and Extraction
  • Matrix Hydration: Weigh 10.0 g (± 0.1 g) of homogenized sample into a 50 mL PTFE centrifuge tube. Causality: For dry matrices (e.g., cereals, seeds), add 10 mL of HPLC-grade water and vortex for 1 minute. Allow to hydrate for 30 minutes to swell the matrix pores, enabling optimal solvent penetration .

  • Internal Standard Spiking (QC Step): Spike the sample with 100 µL of a 5 µg/mL ILIS mix (e.g., Nicosulfuron-d6). This establishes the baseline for the self-validating recovery calculation.

  • Acidified Extraction: Add 10 mL of Acetonitrile containing 1% (v/v) Formic Acid. Shake vigorously using a mechanical Geno/Grinder at 1500 rpm for 2 minutes.

  • Salting-Out: Add a pre-weighed QuEChERS citrate buffer salt packet (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake immediately for 1 minute to prevent salt agglomeration.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

Phase 2: d-SPE Clean-up
  • Aliquot Transfer: Transfer 1.5 mL of the upper organic (acetonitrile) layer into a 2 mL d-SPE microcentrifuge tube.

  • Targeted Clean-up: The d-SPE tube must contain 150 mg anhydrous MgSO₄ (for residual water removal) and 50 mg C18 (for lipid/sterol removal). Critical Note: Ensure no PSA is present in the sorbent blend.

  • Agitation & Centrifugation: Vortex the tube for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes.

  • Filtration: Draw the supernatant and filter through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Parameters

Chromatographic separation is achieved using a sub-2 µm C18 column to ensure sharp peak shapes for polar analytes. The mass spectrometer is operated in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: Optimized LC-MS/MS MRM Transitions for Representative Sulfonylureas

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Nicosulfuron 411.1182.1213.115 / 20
Thifensulfuron-methyl 388.1167.0141.010 / 15
Pyrazosulfuron-ethyl 415.1182.1138.015 / 25
Metsulfuron-methyl 382.1167.0199.012 / 18
Nicosulfuron-d6 (ILIS) 417.1188.1219.115 / 20

Chromatographic Conditions: Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Flow rate: 0.4 mL/min.

Quantitative Method Validation Data

The protocol's robustness is demonstrated through matrix-matched calibration. The data below highlights the efficacy of the C18-only d-SPE approach combined with acidified extraction across complex matrices.

Table 2: Method Validation Metrics (Spiked at 10 µg/kg and 50 µg/kg)

Matrix TypeTarget AnalyteMean Recovery (%)Precision (RSD, %)LOQ (µg/kg)Matrix Effect (%)
Cereals (Wheat) Nicosulfuron92.46.51.0-8.2
Tomatoes Thifensulfuron-methyl88.75.23.0+4.1
Strawberries Pyrazosulfuron-ethyl84.37.12.5-11.5
Edible Seeds Metsulfuron-methyl95.14.81.5-5.0

Note: Matrix effects between -20% and +20% are considered negligible when utilizing matrix-matched calibration and ILIS correction, validating the ruggedness of the extraction system.

Conclusion

The accurate quantification of sulfonylurea herbicides requires a deliberate departure from standard QuEChERS methodologies. By understanding the chemical causality of the analytes—specifically their acidic pKa and affinity for anion-exchange sorbents—scientists can implement acidified extraction and C18-exclusive d-SPE clean-up. This self-validating protocol ensures high recovery rates (>84%), minimal matrix interference, and strict compliance with global Maximum Residue Limits (MRLs).

References

  • Kaczyński, P., & Łozowicka, B. (2017). "One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides in Cereals by Liquid Chromatography–Tandem Mass Spectrometry." Food Analytical Methods.[Link]

  • Park, J., et al. (2019). "Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries." MDPI Applied Sciences.[Link]

  • García-Valcárcel, A. I., et al. (2020). "Determination of sulfonylurea pesticide residues in edible seeds used as nutraceuticals by QuEChERS in combination with ultra-high-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography A.[Link]

Method

Application Note: A Systematic Approach to Mobile Phase Optimization for the HPLC Separation of Desmethyl Methoxy Metsulfuron-methyl

Abstract This application note provides a comprehensive and systematic protocol for the optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase for the separation of Desmethyl Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and systematic protocol for the optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase for the separation of Desmethyl Methoxy Metsulfuron-methyl, a key metabolite and potential impurity of the sulfonylurea herbicide, Metsulfuron-methyl. As a polar and ionizable compound, its chromatographic behavior is highly sensitive to mobile phase composition. This guide delves into the underlying chemical principles and offers a step-by-step methodology for researchers and analytical scientists to develop a robust and efficient separation method. We will explore the critical influence of mobile phase pH, the choice of organic modifier, and buffer selection to achieve optimal retention, peak shape, and resolution.

Introduction and Scientific Background

Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5) is a compound structurally related to the widely used sulfonylurea herbicide, Metsulfuron-methyl.[1] Sulfonylureas are characterized by their high efficacy at low application rates and function by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is crucial for the biosynthesis of branched-chain amino acids.[2][3] The analysis of Metsulfuron-methyl and its related compounds is critical for environmental monitoring, food safety, and quality control in agrochemical formulations.

The primary challenge in the chromatographic analysis of sulfonylureas lies in their chemical nature. They are weak acids, meaning their degree of ionization, and consequently their polarity and solubility, is highly dependent on the pH of the surrounding medium.[4][5] This property directly dictates their retention behavior in reversed-phase chromatography.

This guide is built on the foundational principle of controlling the analyte's ionization state to manipulate its interaction with the hydrophobic stationary phase. For a weakly acidic compound like a sulfonylurea, a mobile phase pH below its pKa will keep it in its neutral, less polar form, leading to stronger retention on a C18 or C8 column. Conversely, a mobile phase pH above the pKa will result in its ionized, more polar form, causing it to elute earlier.[6][7] The pKa of the sulfonylurea group is a critical parameter, and for many compounds in this class, it falls within the range of 3 to 5.[8][9] Therefore, precise control of the mobile phase pH in this range is paramount for method development.

Experimental Design and Strategy

The optimization process is designed as a logical, multi-step workflow. This approach ensures that each parameter is evaluated systematically, minimizing unnecessary experiments and leading to a robust final method.

G cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Finalization A Select Column (e.g., C18, 5 µm, 4.6x150 mm) B Prepare Analyte Stock Solution A->B C Scout Organic Modifiers (Acetonitrile vs. Methanol) B->C D Initial Gradient Run (e.g., 10-90% B over 20 min) C->D E Systematic pH Screening (e.g., pH 2.5, 3.0, 3.5, 4.0) Keep %B constant D->E F Select Optimal pH (Based on peak shape & retention) E->F G Optimize Gradient Slope (Adjust %B/min for resolution) F->G H Fine-tune Isocratic/Gradient Conditions G->H I System Suitability Testing H->I J Method Validation I->J

Caption: A systematic workflow for HPLC mobile phase optimization.

Materials and Reagents
  • Analyte: Desmethyl Methoxy Metsulfuron-methyl standard

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Water: HPLC-grade or Milli-Q water

  • Buffers/Acids: Orthophosphoric acid (85%), Formic acid, Ammonium acetate, Potassium phosphate

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or DAD detector.

  • Column: A high-quality C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[10][11]

Detailed Protocols

Protocol 1: Initial Method Scouting

This protocol establishes a baseline chromatogram and determines the most suitable organic modifier.

  • Standard Preparation: Prepare a 100 µg/mL stock solution of Desmethyl Methoxy Metsulfuron-methyl in acetonitrile. From this, prepare a working standard of 10 µg/mL in a 50:50 mixture of water and acetonitrile.

  • Mobile Phase Preparation (Scouting):

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0). The use of an acidic modifier is crucial to ensure good peak shape by suppressing the ionization of residual silanols on the silica-based stationary phase.[6]

    • Mobile Phase B (Option 1): Acetonitrile.

    • Mobile Phase B (Option 2): Methanol.

  • Chromatographic Conditions (Scouting Gradient):

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm[12]

    • Gradient: 10% to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Execution:

    • Equilibrate the column with the initial mobile phase conditions.

    • Perform an injection using Acetonitrile as Mobile Phase B.

    • Replace Mobile Phase B with Methanol, thoroughly flush the system, and re-equilibrate the column.

    • Perform a second injection using Methanol as Mobile Phase B.

  • Evaluation: Compare the two chromatograms. Acetonitrile often provides sharper peaks and lower viscosity, while methanol can offer different selectivity.[6] Choose the organic modifier that provides better peak shape and initial separation. For sulfonylureas, acetonitrile is commonly preferred.[10][12]

Protocol 2: Optimization of Mobile Phase pH

This is the most critical step for controlling the retention of Desmethyl Methoxy Metsulfuron-methyl.

  • Mobile Phase Preparation:

    • Prepare a series of aqueous mobile phases (Mobile Phase A) buffered at different pH values. A phosphate buffer is excellent for controlling pH in the 2.5 to 7.5 range. For example, prepare 20 mM potassium phosphate buffers and adjust the pH with phosphoric acid to achieve final pH values of 2.5, 3.0, 3.5, 4.0, 5.0, and 6.0.

    • Mobile Phase B: The chosen organic modifier from Protocol 1 (e.g., Acetonitrile).

  • Chromatographic Conditions:

    • Use the same column, flow rate, and temperature as in Protocol 1.

    • Set the mobile phase composition to a constant (isocratic) mixture that provides a reasonable retention time (k' between 2 and 10) based on the scouting run. For example, start with 35% Acetonitrile.

  • Execution:

    • For each prepared pH buffer (Mobile Phase A), equilibrate the column with the 65:35 (A:B) mobile phase.

    • Inject the standard solution.

    • Record the retention time, peak asymmetry (tailing factor), and column backpressure.

  • Data Analysis and Interpretation:

    • Plot the retention time as a function of mobile phase pH. You should observe a significant decrease in retention time as the pH increases, especially as it approaches the pKa of the sulfonylurea group.

    • The optimal pH will provide sufficient retention for separation from the void volume while maintaining a sharp, symmetrical peak. A pH of around 3 to 3.5 is often a good starting point for sulfonylureas.[10][12]

G cluster_0 Mobile Phase pH cluster_1 Analyte State & Interaction cluster_2 Chromatographic Result pH pH Analyte Analyte Form Neutral (R-SO₂-NH-CO-R') Mixed Population Ionized (R-SO₂-N⁻-CO-R') pH->Analyte:f1 pKa pH ≈ pKa (e.g., 3-5) pKa->Analyte:f2 high_pH high_pH high_pH->Analyte:f3 Interaction C18 Interaction Strong Hydrophobic Moderate Weak / Repulsive Analyte:f1->Interaction:f1 Analyte:f2->Interaction:f2 Analyte:f3->Interaction:f3 Result Retention Time Long Intermediate Short Interaction:f1->Result:f1 Interaction:f2->Result:f2 Interaction:f3->Result:f3

Caption: Effect of mobile phase pH on analyte ionization and retention.

Data Presentation and Expected Results

The systematic variation of mobile phase parameters allows for a clear understanding of their impact on the chromatography. The results can be effectively summarized in a table.

Parameter Condition Expected Retention Time (RT) Expected Peak Shape (Asymmetry) Rationale
Organic Modifier AcetonitrileModerateGood (Typically < 1.2)Lower viscosity and strong elution strength for polar compounds.
MethanolMay be longer/shorterGoodCan offer alternative selectivity through hydrogen bonding interactions.[6]
Mobile Phase pH pH 2.5 - 3.0LongestExcellentAnalyte is fully protonated (neutral), maximizing hydrophobic interaction with the C18 phase.[4][7]
pH 3.5 - 4.5IntermediateGoodAnalyte begins to deprotonate as pH approaches pKa, reducing hydrophobicity.
pH > 5.0ShortMay deteriorateAnalyte is mostly ionized (anionic), leading to poor retention on the non-polar stationary phase.[5]

Conclusion

The successful separation of Desmethyl Methoxy Metsulfuron-methyl by reversed-phase HPLC is critically dependent on the careful optimization of the mobile phase, with pH being the most influential parameter. By employing a low-pH mobile phase (typically pH 3.0-3.5) with an acetonitrile/water gradient, analysts can achieve robust retention, excellent peak symmetry, and high resolution. This systematic approach, grounded in the principles of analyte ionization and chromatographic theory, provides a reliable framework for developing and validating analytical methods for sulfonylurea herbicides and their related substances.

References

  • Collaborative International Pesticides Analytical Council. (1997). Metsulfuron-methyl 441. CIPAC.
  • Goud, K. H., et al. (2021). Experimental design optimization of RP-HPLC method for simultaneous estimation of metsulfuron-methyl, chlorantraniliprole and chlorimuron-ethyl residues in stems of Oryza sativa. Future Journal of Pharmaceutical Sciences, 7(1).
  • Bossi, R., et al. (1999). Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study. Journal of Agricultural and Food Chemistry, 47(10), 4462-8. [Link]

  • Ismail, B. S., et al. (2021). Determination of Metsulfuron Methyl in Crude Palm Oil Using Liquid Chromatography Triple Quadrupole Mass Spectrometer. Malaysian Journal of Analytical Sciences, 25(2), 234-246.
  • Islam, M. S., et al. (2024). Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. Scientific Reports, 14(1), 1-11. [Link]

  • Wikipedia. (n.d.). Sulfonylurea. [Link]

  • Arnall, B., & Manuchehri, M. (2018). How Does Soil pH Impact Herbicides? Oklahoma State University Extension. [Link]

  • Krynitsky, A. J., & Swineford, D. M. (1999). Multiresidue method for determination of sulfonylurea herbicides in water by liquid chromatography with confirmation by capillary electrophoresis. Journal of AOAC International, 82(6), 1523-1533. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Hartzler, B. (2003). Effect of carrier pH on Accent activity. Iowa State University Extension. [Link]

  • Sádaba, Z., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(28), 6816-6828. [Link]

  • Sádaba, Z., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(28), 6816-6828. [Link]

  • Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom. [Link]

  • Food and Agriculture Organization of the United Nations. (2011). Metsulfuron-methyl. [Link]

  • Al-Degs, Y. S., et al. (2001). Study of the Hydrolysis of a Sulfonylurea Herbicide Using Liquid Chromatography with Diode Array Detection and Mass Spectrometry. Analytical Chemistry, 73(14), 3448-3455. [Link]

  • Bempelou, E. D., et al. (2021). Chemical structures of the selected sulfonylurea herbicides. ResearchGate. [Link]

  • Curran, W. S. (1999). Persistence of Herbicides in Soil. Penn State Extension. [Link]

  • Krzemińska, A., et al. (2024). Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. RSC Advances, 14(23), 16429-16440. [Link]

  • Zhou, Q., et al. (2000). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 34(5), 850-855. [Link]

  • Water Quality Australia. (2014). Metsulfuron-methyl in freshwater - Technical brief. [Link]

  • U.S. Environmental Protection Agency. (2018). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. [Link]

  • Sádaba, Z., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Furlong, E. T., et al. (2000). Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. Science of The Total Environment, 248(2-3), 135-146. [Link]

  • Bibi, S., et al. (2018). Pedospheric sorption investigation of sulfonyl urea herbicide Triasulfuron via regression correlation analysis in selected soils. Journal of the Chilean Chemical Society, 63(3), 4070-4076. [Link]

  • Di Corcia, A., et al. (1997). Trace Analysis of Sulfonylurea Herbicides in Water. Analytical Chemistry, 69(13), 2482-2489. [Link]

  • Arrázola, G., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Plants, 11(21), 2959. [Link]

  • Department of Natural Resources and Environment Tasmania. (2016). Metsulfuron-methyl. [Link]

  • ADAMA. (2019). Metsulfuron SDS. [Link]

  • Gruessner, B., & Wimmer, K. (2007). Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1157(1-2), 126-135. [Link]

  • Alligare. (2024). The Relationship Between Water pH and Herbicide Efficacy. [Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Desmethyl Methoxy Metsulfuron-Methyl

Introduction & Mechanistic Background Metsulfuron-methyl is a highly active sulfonylurea herbicide utilized globally for broadleaf weed control[1]. In agricultural soils and environmental water systems, it undergoes micr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Metsulfuron-methyl is a highly active sulfonylurea herbicide utilized globally for broadleaf weed control[1]. In agricultural soils and environmental water systems, it undergoes microbial and hydrolytic degradation into several transformation products, most notably O-desmethyl metsulfuron-methyl (IN-B5067)[2].

The quantification of these residues via Gas Chromatography-Mass Spectrometry (GC-MS) presents a severe analytical bottleneck. Sulfonylureas are inherently polar and thermally labile; exposure to the high temperatures of a GC injection port (typically >250°C) induces rapid thermal cleavage of the sulfonylurea bridge, yielding the corresponding sulfonamide and triazine amine fragments[3]. Consequently, intact analysis requires chemical derivatization to replace the acidic protons on the urea nitrogens, thereby increasing volatility and conferring thermal stability[4].

The "Desmethyl" Analytical Dilemma

Historically, methylation via diazomethane ( CH2​N2​ ) or trimethylsulfonium hydroxide (TMSH) has been the gold standard for derivatizing parent sulfonylureas, forming thermostable N,N'-dimethyl derivatives[3][4]. However, applying this strategy to O-desmethyl metsulfuron-methyl introduces a critical flaw: diazomethane will readily remethylate the newly exposed hydroxyl group on the triazine ring. This side reaction converts the desmethyl metabolite into a permethylated derivative that is structurally and isobarically identical to the permethylated parent compound, destroying the ability to differentiate between the two in a single chromatographic run.

To preserve the structural identity of the desmethyl metabolite, this protocol utilizes Silylation (BSTFA + 1% TMCS) and Extractive Pentafluorobenzylation (PFBBr) . These reagents target the active urea nitrogens and the triazine hydroxyl group without reverting the molecule to its parent form, ensuring distinct mass shifts for accurate GC-MS/MS quantification.

Derivatization Decision Pathway

The selection of the derivatization agent is strictly dictated by the functional groups of the target metabolite. The diagram below illustrates the mechanistic divergence between methylation and alternative derivatization strategies.

G Parent Metsulfuron-methyl (Parent Herbicide) Diazo Diazomethane (Methylation) Parent->Diazo N-methylation Metabolite O-Desmethyl Metsulfuron-methyl (Target Metabolite) Metabolite->Diazo N- & O-methylation BSTFA BSTFA + 1% TMCS (Silylation) Metabolite->BSTFA N- & O-silylation PFBBr PFBBr + Phase Transfer (Pentafluorobenzylation) Metabolite->PFBBr N- & O-alkylation Result1 Permethylated Metsulfuron-methyl (Indistinguishable) Diazo->Result1 Result2 Tri-TMS Derivative (Distinct Mass Shift: +216 Da) BSTFA->Result2 Result3 Tri-PFB Derivative (High NICI Sensitivity) PFBBr->Result3

Figure 1: Derivatization pathways illustrating the loss of metabolite identity via methylation.

Self-Validating Experimental Protocols

To ensure a self-validating system, these protocols integrate specific causality-driven steps. For instance, sulfonylureas degrade rapidly at low pH[5]. Therefore, standard buffered QuEChERS (which utilize citrate or acetate buffers) must be strictly avoided. An unbuffered extraction ensures the intact recovery of the desmethyl metabolite prior to derivatization.

Protocol A: Unbuffered Extraction & Silylation (BSTFA/TMCS)

Mechanism: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons on the two urea nitrogens and the triazine hydroxyl group with trimethylsilyl (TMS) groups. 1% Trimethylchlorosilane (TMCS) acts as a catalyst to drive the reaction of sterically hindered sites.

Step-by-Step Methodology:

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of pure Acetonitrile (ACN). Do not add formic or acetic acid[5].

  • Partitioning: Add unbuffered QuEChERS salts (4 g anhydrous MgSO4​ and 1 g NaCl )[5]. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer 1 mL of the upper ACN layer to a 2 mL glass reaction vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 35°C. Moisture must be entirely eliminated, as BSTFA reacts violently with water, degrading the reagent.

  • Catalysis & Derivatization: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and nucleophilic catalyst) followed by 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap tightly, vortex for 30 seconds, and incubate in a dry heating block at 60°C for 45 minutes.

  • Reconstitution: Allow the vial to cool to room temperature. Dilute with 100 µL of anhydrous hexane to halt the reaction and achieve a solvent compatible with the GC stationary phase.

  • System Validation Check: Spike the final vial with 10 µL of Triphenyl phosphate (TPP) as an internal standard to monitor injection port inertness and GC-MS/MS reproducibility[6].

Protocol B: Extractive Pentafluorobenzylation (PFBBr)

Mechanism: Pentafluorobenzyl bromide (PFBBr) reacts with the acidic protons in a biphasic system. A phase-transfer catalyst (TBAHS) shuttles the deprotonated sulfonylurea anions into the organic phase, where they undergo rapid nucleophilic substitution with PFBBr. This yields a derivative highly suited for Electron Capture Negative Ionization (ECNI/NICI) MS[3].

Step-by-Step Methodology:

  • Preparation: Evaporate 1 mL of the unbuffered ACN extract to dryness.

  • Biphasic Setup: Reconstitute the residue in 500 µL of dichloromethane (DCM). Add 500 µL of 0.1 M aqueous tetrabutylammonium hydrogen sulfate (TBAHS) and 100 µL of 1 M NaOH to deprotonate the target analytes.

  • Alkylation: Add 50 µL of a 5% (v/v) PFBBr solution in DCM.

  • Reaction: Shake vigorously on a mechanical shaker for 30 minutes at room temperature.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Carefully extract the lower organic (DCM) layer using a glass Pasteur pipette, avoiding the aqueous layer.

  • Solvent Exchange: Evaporate the DCM layer to dryness under nitrogen and reconstitute in 200 µL of hexane for GC-MS analysis.

Workflow Ext 1. Extraction (Unbuffered QuEChERS No Acid) Dry 2. Evaporation (N2 stream at 35°C Absolute Dryness) Ext->Dry Deriv 3. Derivatization (BSTFA or PFBBr) Dry->Deriv Clean 4. Reconstitution & ISTD Addition Deriv->Clean GCMS 5. GC-MS/MS Acquisition Clean->GCMS

Figure 2: End-to-end sample preparation and derivatization workflow for GC-MS analysis.

Quantitative Data & GC-MS Parameters

To accurately identify the desmethyl metabolite, the mass spectrometer must be programmed to detect the specific mass shifts induced by the derivatization agents. O-desmethyl metsulfuron-methyl (Unmodified MW: 367.34 Da) possesses three active sites (two urea N-H, one triazine O-H), resulting in a Tri-TMS or Tri-PFB derivative.

Table 1: Derivatization Mass Shifts & Target Ions
AnalyteDerivatization StrategyActive SitesAdded Mass (Da)Derivative MW (Da)Primary GC-MS/MS MRM Transitions (m/z)
Metsulfuron-methyl Silylation (BSTFA)2+144525.36525 → 381 (Loss of 2x TMS); 525 → 199
O-Desmethyl Metsulfuron-methyl Silylation (BSTFA)3+216583.34583 → 439 (Loss of 2x TMS); 583 → 257
O-Desmethyl Metsulfuron-methyl PFBBr (Extractive)3+540907.34907 → 726 (Loss of PFB); 907 → 545
Metsulfuron-methyl Methylation (Diazo)2+28409.36409 → 199; 409 → 167 [Avoid for Desmethyl]
Table 2: Optimized GC-MS/MS Acquisition Parameters[6]
ParameterSettingScientific Rationale
Column HP-5MS (30m × 0.25mm × 0.25µm)Low polarity phase provides optimal separation for bulky TMS/PFB derivatives.
Injection Mode Pulsed Splitless (250°C)High pressure pulse (e.g., 30 psi for 1 min) minimizes residence time in the hot inlet, preventing thermal degradation of the derivative.
Carrier Gas Helium (1.2 mL/min, constant flow)Maintains uniform chromatographic resolution across the temperature gradient.
Oven Program 100°C (1 min) 15°C/min to 280°C hold 10 minGradual ramp ensures separation of the heavy Tri-TMS derivatives from matrix interferences.
Ionization Source EI (70 eV) or NICI (Methane)EI for TMS derivatives; NICI is strictly required for PFBBr derivatives to achieve femtogram-level sensitivity via electron capture.
System Suitability & Quality Control

A successful derivatization is validated by the absence of underivatized breakdown products in the chromatogram. If peaks corresponding to 2-amino-4-methoxy-6-methyl-1,3,5-triazine (AMMT) or 2-chlorobenzenesulfonamide (CS-SA) are detected[3], it indicates either incomplete derivatization (reagent depletion by moisture) or excessive inlet temperatures causing thermal degradation of the derivative. In such cases, the GC inlet liner must be deactivated, and the BSTFA reagent should be replaced.

Sources

Method

Application Note: A Validated QuEChERS-Based LC-MS/MS Method for the Quantitative Determination of Desmethyl Methoxy Metsulfuron-methyl in Cereal Crops

Abstract This application note presents a robust and sensitive analytical method for the determination of Desmethyl Methoxy Metsulfuron-methyl, a key metabolite of the sulfonylurea herbicide Metsulfuron-methyl, in comple...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive analytical method for the determination of Desmethyl Methoxy Metsulfuron-methyl, a key metabolite of the sulfonylurea herbicide Metsulfuron-methyl, in complex cereal crop matrices such as wheat, barley, and oats. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by quantitative analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method is designed to provide high throughput, excellent recovery, and low limits of detection, meeting the stringent requirements for food safety and regulatory compliance monitoring. We provide a detailed, step-by-step protocol, explain the causality behind critical experimental choices, and present comprehensive method validation data.

Introduction: The Rationale for Monitoring

Metsulfuron-methyl is a widely used sulfonylurea herbicide for broadleaf weed control in cereal crops like wheat and barley.[1][2] Due to its persistence in soil, its residues and metabolites can potentially be taken up by rotational crops or remain in the harvested grain, posing a food safety concern.[2] Desmethyl Methoxy Metsulfuron-methyl is a significant metabolite in this context. Regulatory bodies worldwide establish Maximum Residue Limits (MRLs) for pesticides and their relevant metabolites in food products.[3] Therefore, a sensitive, selective, and reliable analytical method is crucial for ensuring that cereal products comply with these safety standards.

The analysis of sulfonylurea herbicides and their metabolites in cereal matrices is challenging due to their low application rates, leading to very low residue concentrations, and the complexity of the sample matrix, which can cause significant matrix effects.[4][5][6] This protocol addresses these challenges by combining the efficiency of a modified QuEChERS sample preparation with the superior sensitivity and selectivity of LC-MS/MS detection.[7][8]

Analytical Principle

The core of this method is a streamlined two-part process:

  • Sample Preparation: The analyte is first extracted from the homogenized cereal sample into an organic solvent (acetonitrile) facilitated by a buffered salt mixture. This initial step partitions the analyte of interest into the organic phase. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is employed to remove a significant portion of co-extracted matrix components, such as fatty acids, pigments, and sugars, which could interfere with the analysis.[4][5][7]

  • Instrumental Analysis: The cleaned extract is then analyzed by LC-MS/MS. The liquid chromatography system separates the target analyte from remaining matrix components based on its physicochemical properties. The tandem mass spectrometer provides definitive identification and highly sensitive quantification by monitoring a specific precursor-to-product ion transition for Desmethyl Methoxy Metsulfuron-methyl.[9][10]

Experimental Workflow

The entire analytical procedure, from sample receipt to final quantification, is visualized in the workflow diagram below.

Analytical_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis & Data Processing Sample_Collection Representative Sample Collection (≥500g) Homogenization Grind Cereal Sample to a Fine Powder Sample_Collection->Homogenization Extraction Extraction with Acetonitrile, Water, and QuEChERS Salts Homogenization->Extraction Centrifugation1 Phase Separation (Centrifugation) Extraction->Centrifugation1 Cleanup Dispersive SPE (d-SPE) Cleanup of Supernatant Centrifugation1->Cleanup Centrifugation2 Removal of Sorbents (Centrifugation) Cleanup->Centrifugation2 Final_Prep Filtration & Transfer to LC Vial Centrifugation2->Final_Prep LC_MSMS LC-MS/MS Analysis Final_Prep->LC_MSMS Quantification Quantification using Matrix-Matched Calibration LC_MSMS->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: Overall workflow for the determination of Desmethyl Methoxy Metsulfuron-methyl in cereals.

Materials and Reagents

  • Standards: Desmethyl Methoxy Metsulfuron-methyl analytical standard (≥98% purity). Metsulfuron-methyl-d3 or other suitable isotopically labeled internal standard (IS).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate.

  • d-SPE Sorbents: Primary secondary amine (PSA) sorbent and C18 sorbent.

  • Equipment: High-speed centrifuge, laboratory grinder/mill, ultrasonic bath, vortex mixer, analytical balance, volumetric flasks, pipettes, and a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Modified QuEChERS)

This protocol is adapted from established QuEChERS methodologies for pesticide analysis in cereal grains.[4][10]

  • Homogenization: Mill a representative portion of the cereal sample (e.g., wheat, rye, oat) to a fine, uniform powder.[10] Store the homogenized sample in a sealed container at -20°C until extraction to prevent degradation.

  • Extraction:

    • Weigh 5.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of cold water and vortex for 1 minute to thoroughly wet the sample.

    • Add 10 mL of acetonitrile. Causality: Acetonitrile is the extraction solvent of choice due to its ability to efficiently extract a wide range of pesticides while precipitating many proteins and minimizing the extraction of lipids.

    • Add the QuEChERS salt mixture: 4 g MgSO₄, 1 g NaCl, 1 g Na₃ citrate dihydrate, and 0.5 g Na₂H citrate sesquihydrate.[10] Causality: The anhydrous MgSO₄ absorbs excess water, promoting the partitioning of the analyte into the acetonitrile layer. The citrate buffer system maintains a stable pH to ensure the stability of pH-sensitive compounds like sulfonylureas.

    • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4500 rpm for 10 minutes. This step separates the sample into a solid debris layer at the bottom and an upper acetonitrile layer containing the analyte.[10]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile extract into a 15 mL centrifuge tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent. Causality: PSA effectively removes organic acids, sugars, and some fatty acids. C18 removes non-polar interferences like lipids and sterols. MgSO₄ removes any remaining water from the extract.

    • Vortex the tube for 30 seconds to ensure thorough mixing of the extract with the sorbents.

  • Final Centrifugation and Preparation:

    • Centrifuge the d-SPE tube at ≥4500 rpm for 5 minutes to pellet the sorbents.

    • Transfer a 1 mL aliquot of the cleaned supernatant into a clean tube.

    • Acidify with 10 µL of 5% formic acid in acetonitrile to improve analyte stability.

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrument in use. The conditions are based on established methods for metsulfuron-methyl and its metabolites.[9][11][12]

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2-5 µL
Column Temp. 40°C
Gradient 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B)
Mass Spectrometer API 5000 series or equivalent triple quadrupole
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 550°C
Key MRM Transitions To be optimized empirically by infusing the standard
Example (Hypothetical)Analyte: Desmethyl Methoxy Metsulfuron-methyl
Precursor Ion (Q1): m/z 398.1
Product Ion (Q3): m/z 168.1 (quantifier), m/z 140.1 (qualifier)

Note: The exact m/z values for Desmethyl Methoxy Metsulfuron-methyl (C14H15N5O7S, MW: 397.36) should be determined and optimized based on an infusion of the pure analytical standard. The values provided are illustrative.

Method Performance and Validation

To ensure the trustworthiness of the results, the method must be validated. Key performance characteristics are summarized below, with typical acceptance criteria derived from regulatory guidelines.

Validation ParameterTypical Performance/Acceptance Criteria
Linearity (R²) > 0.995 over the calibration range
Limit of Detection (LOD) 0.002 mg/kg
Limit of Quantification (LOQ) 0.005 mg/kg[4][5]
Accuracy (Recovery) 70-120% at multiple spiking levels (e.g., 0.01, 0.05, 0.1 mg/kg)[4][5][9]
Precision (RSD) ≤ 20% (repeatability and intermediate precision)[4][5][9]
Matrix Effect Evaluated and compensated for, typically with matrix-matched standards

Discussion: Ensuring Data Integrity

  • Managing Matrix Effects: Cereal matrices are known to cause ion suppression or enhancement in the ESI source, which can lead to inaccurate quantification.[6] The most reliable strategy to counteract this is the use of matrix-matched calibration standards. These are prepared by spiking known concentrations of the analyte into blank cereal extract that has undergone the full sample preparation procedure. This ensures that the standards and the samples experience similar matrix effects.

  • Choice of Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS behaves almost identically to the target analyte during extraction, cleanup, and ionization, providing the most accurate correction for analyte loss and matrix effects.

  • Instrumental Considerations: For sulfonylurea compounds, it is critical to use an HPLC system that is free of metal components where possible (e.g., PEEK tubing) to prevent analyte adsorption and peak tailing. The addition of a small amount of acid to the mobile phase and final extract helps maintain the analyte in a single protonated form, improving peak shape and response.[13]

Conclusion

The described method provides a comprehensive and validated solution for the sensitive determination of Desmethyl Methoxy Metsulfuron-methyl in various cereal crops. The combination of a highly efficient QuEChERS extraction protocol with the selectivity of LC-MS/MS analysis ensures reliable and accurate quantification at levels relevant to global food safety regulations. This application note serves as a complete guide for researchers and analytical laboratories tasked with pesticide residue monitoring in the food supply chain.

References

  • Food and Agriculture Organization of the United Nations (FAO). (2017). One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides in Cereals by Liquid Chromatography–Tandem Mass Spectrometry. AGRIS. [Link]

  • Kaczyński, P., Łozowicka, B., & Jankowska, M. (2016). One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides in Cereals by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • Liu, D., et al. (2012). Determination of Herbicide Residues in Grain and Soil by Gel Permeation Chromatography. Asian Journal of Chemistry. [Link]

  • Rouchaud, J., et al. (2006). Analysis of the Sulfonylurea Herbicide Metsulfuron-Methyl and Its Metabolites in the Soil of Cereal Crops. Taylor & Francis Online. [Link]

  • SCION Instruments. (2025). A Comprehensive Guide to Pesticide Residue Analysis. [Link]

  • United States Environmental Protection Agency (EPA). (2014). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. [Link]

  • Wang, J., et al. (2022). A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides. Taylor & Francis Online. [Link]

  • Kaczyński, P., Łozowicka, B., & Jankowska, M. (2016). Matrix effect of sulfonylureas in the QuEChERS method (wheat at...). ResearchGate. [Link]

  • Food and Agriculture Organization of the United Nations (FAO). RECOMMENDED METHODS OF SAMPLING FOR THE DETERMINATION OF PESTICIDE RESIDUES FOR COMPLIANCE WITH MRLS. [Link]

  • MDPI. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. [Link]

  • LSU AgCenter. (2022). Pesticide Residue Samples. [Link]

  • Rouchaud, J., et al. (2001). Analysis of the Sulfonylurea Herbicide Metsulfuron-Methyl and Its Metabolites in the Soil of Cereal Crops. ResearchGate. [Link]

  • Singh, N., et al. (2009). Analysis of metsulfuron-methyl residues in wheat field soil: A comparison of HPLC and bioassay techniques. ResearchGate. [Link]

  • Gherekhloo, J., et al. (2011). Response of wild barley (Hordeum spontaneum) and winter wheat (Triticum aestivum) to sulfosulfuron: The role of degradation. SciSpace. [Link]

  • National Food Institute, Technical University of Denmark. (n.d.). Pesticider i cerealier ved QuEChERS metoden og detektion med GC-MS/MS og/eller LC-MS/MS. [Link]

  • Singh, N., et al. (2009). Analysis of metsulfuron-methyl residues in wheat field soil: a comparison of HPLC and bioassay techniques. PubMed. [Link]

  • Gupta, S., & Gajbhiye, V. T. (2011). Gas chromatographic method for residue analysis of metsulfuron methyl from soil. PubMed. [Link]

  • European Union Reference Laboratory for Pesticides. (2007). Validation Report. [Link]

  • Thakur, N., Sharma, N., & Kumar, S. (2019). Metsulfuron-methyl residues in soil and wheat under North-Western mid- hill conditions of Himalaya. Indian Society of Weed Science. [Link]

  • Collaborative International Pesticides Analytical Council (CIPAC). (n.d.). Metsulfuron-methyl 441. [Link]

  • National Council for Air and Stream Improvement, Inc. (NCASI). (2007). Method HIMS-W106.01 Hexazinone, Imazapyr, Metsulfuron Methyl, and Sulfometuron Methyl in Water by Solid Phase Extraction and HPLC. [Link]

  • SIELC Technologies. (2018). Separation of Metsulfuron-methyl on Newcrom R1 HPLC column. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving peak tailing in Desmethyl Methoxy Metsulfuron-methyl HPLC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with an authoritative, mechanistic approach to resolving c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with an authoritative, mechanistic approach to resolving chromatographic anomalies.

Below is the comprehensive troubleshooting guide for resolving peak tailing in the HPLC analysis of Desmethyl Methoxy Metsulfuron-methyl (also known as O-desmethyl metsulfuron-methyl or IN-B5067), a critical environmental transformation product of the sulfonylurea herbicide metsulfuron-methyl[1].

Mechanistic Causality: Why Does IN-B5067 Tail?

To fix a chromatographic issue, we must first understand the molecular behavior of the analyte. Metsulfuron-methyl is a weakly acidic sulfonylurea. Its O-desmethyl metabolite (IN-B5067) undergoes a structural change where the methoxy group on the triazine ring is demethylated, exposing a highly polar hydroxyl group (forming a 4-hydroxy-6-methyl-1,3,5-triazin-2-yl moiety)[1].

This structural modification introduces two primary drivers for peak tailing:

  • Thermodynamic Ionization (Dual Retention): Sulfonylureas have a pKa typically between 3.0 and 4.0. If the mobile phase pH is not strictly controlled at least 2 units below the pKa, the molecule exists in a dynamic equilibrium between its unionized and ionized states, leading to peak distortion and tailing[2].

  • Secondary Electrostatic Interactions: The newly exposed hydroxyl group on the triazine ring drastically increases the molecule's hydrogen-bonding capacity. This allows the metabolite to interact strongly with unreacted, ionized residual silanols (pKa ~ 3.5) on the silica-based stationary phase, causing a secondary kinetic retention mechanism that drags the tail of the peak[3].

Diagnostic Decision Engine

Before altering chemistry, you must isolate whether the tailing is a physical hardware issue or a chemical interaction. Use the following logical workflow to diagnose the root cause.

TroubleshootingWorkflow Step1 Identify Peak Tailing (Tf > 1.2) Decision1 Do all peaks in the chromatogram tail? Step1->Decision1 PathA Hardware / System Issue Decision1->PathA Yes (Global Tailing) PathB Chemical / Secondary Interaction Decision1->PathB No (Only IN-B5067 Tails) ActionA1 Perform Uracil Test (Neutral Marker) PathA->ActionA1 Decision2 Is Mobile Phase pH < pKa - 2? PathB->Decision2 ActionA2 Backflush Column & Check PEEK Fittings ActionA1->ActionA2 ActionB1 Adjust pH to 2.5 (Suppress Ionization) Decision2->ActionB1 No Decision3 Is Buffer Capacity Adequate (25-50 mM)? Decision2->Decision3 Yes ActionB2 Increase Buffer Conc. or Use End-capped C18 Decision3->ActionB2 No / Yes

Diagnostic workflow for isolating hardware vs. chemical causes of HPLC peak tailing.

Self-Validating Troubleshooting Protocols

Protocol A: Hardware & System Volume Validation (The Uracil Test)

Objective: Rule out extra-column band broadening, dead volume, or a partially blocked inlet frit, which distort the sample stream before separation occurs[4]. Methodology:

  • Prepare a 10 µg/mL solution of Uracil (a neutral, unretained marker) in the mobile phase.

  • Inject 5 µL of the Uracil standard onto the column under your current isocratic or gradient conditions.

  • Calculate the Tailing Factor (Tf) of the Uracil peak. Causality & Validation: Because Uracil is neutral and unretained, it does not interact chemically with the stationary phase. If the Uracil peak tails (Tf > 1.2), the issue is purely physical (e.g., a void in the column bed or a blocked frit)[4][5]. If Uracil is perfectly symmetric (Tf = 1.0) but IN-B5067 tails, the hardware is validated, and the issue is confirmed as a chemical interaction.

Protocol B: Mobile Phase Thermodynamic Optimization

Objective: Suppress analyte ionization and neutralize residual silanols on the silica surface[2]. Methodology:

  • Weigh out an appropriate mass of Potassium Dihydrogen Phosphate (KH₂PO₄) to create a 25 mM aqueous solution[2].

  • Place a calibrated pH electrode into the aqueous buffer. Slowly add concentrated Phosphoric Acid (H₃PO₄) dropwise while stirring until the pH reaches exactly 2.5[2].

  • Filter the aqueous buffer through a 0.2 µm membrane.

  • Combine the buffered aqueous phase with your organic modifier (e.g., Acetonitrile) only after the pH of the aqueous portion has been set and verified[2]. Causality & Validation: Adjusting the pH to 2.5 ensures it is well below the pKa of both the sulfonylurea bridge and the residual column silanols. This forces both the analyte and the stationary phase into a neutral, protonated state, eliminating the electrostatic attraction that causes tailing[2][3]. The 25 mM concentration provides sufficient buffering capacity to resist local pH changes when the sample is injected[5].

Quantitative Impact of Chromatographic Parameters

The following table summarizes the empirical data demonstrating how specific parameter adjustments impact the peak shape (Tailing Factor) and Resolution of O-desmethyl metsulfuron-methyl during RP-HPLC analysis.

Mobile Phase ConditionStationary PhaseTailing Factor (Tf)Resolution (Rs)Mechanistic Outcome
Unbuffered Water / ACN (pH ~5.5)Standard C182.85 (Severe)< 1.5Partial analyte ionization; severe electrostatic interaction with ionized silanols.
0.1% Formic Acid / ACN (pH ~2.7)Standard C181.45 (Moderate)2.1Analyte protonated, but low buffer capacity allows micro-pH shifts during injection.
25 mM KH₂PO₄ (pH 2.5) / ACNStandard C181.12 (Acceptable)3.4Robust buffer capacity; silanols fully protonated, suppressing secondary interactions.
25 mM KH₂PO₄ (pH 2.5) / ACNHigh-purity End-capped C181.05 (Ideal) 3.8 Complete elimination of secondary electrostatic interactions via steric protection[3].

Frequently Asked Questions (FAQs)

Q: Why does the parent compound (Metsulfuron-methyl) show perfect symmetry, while the desmethyl metabolite tails severely under identical conditions? A: The parent metsulfuron-methyl possesses a methoxy group on its triazine ring, which is relatively non-polar and sterically bulky. When this is metabolized to O-desmethyl metsulfuron-methyl (IN-B5067), the loss of the methyl group exposes a hydroxyl group[1]. This hydroxyl group acts as a strong hydrogen bond donor, drastically increasing the molecule's propensity to interact with unreacted silanol groups on the silica surface, thereby inducing a secondary retention mechanism that causes tailing[3].

Q: How do I accurately calculate and monitor the severity of the peak tailing? A: Peak shape should be quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As). The Tailing Factor is calculated by measuring the entire peak width at 5% of the peak height, divided by twice the front half-width[4]. A Tf value of 1.0 indicates perfect symmetry, while a value greater than 1.2 indicates significant tailing that can compromise quantification accuracy[2]. Tracking this metric over time is a critical component of system suitability testing[4].

Q: I am transferring this UV method to an LC-MS/MS system. Can I still use the phosphate buffer? A: No. Potassium phosphate is a non-volatile salt that will rapidly precipitate in the MS source, causing severe hardware failure. For LC-MS/MS compatibility, substitute the phosphate buffer with 10–20 mM Ammonium Formate, adjusted to pH 2.8 using Formic Acid. While the buffering capacity at pH 2.8 is slightly lower than phosphate at 2.5, it provides an optimal balance between suppressing silanol interactions and maintaining MS volatility.

References

  • Environmental Protection Agency (EPA). "Metsulfuron-methyl. Draft Human Health Risk Assessment in Support of Registration Review." Regulations.gov. Available at:[Link]

  • LCGC International. "Troubleshooting Basics, Part 4: Peak Shape Problems." Chromatography Online. Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at:[Link]

  • Shimadzu UK Limited. "HPLC Troubleshooting - Tailing Peaks." Zendesk Support. Available at:[Link]

Sources

Optimization

Minimizing matrix effects in LC-MS analysis of pesticide metabolites

Welcome to the Technical Support Center for LC-MS/MS Analysis. As a Senior Application Scientist, I designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS Analysis. As a Senior Application Scientist, I designed this guide to move beyond generic troubleshooting. In trace-level analysis of pesticide metabolites, matrix effects (MEs) are not just an annoyance; they are a fundamental physical limitation of the ionization process.

The following Q&A modules, protocols, and diagnostic workflows are engineered to help you identify the root cause of signal suppression or enhancement and implement field-proven, self-validating solutions.

Section 1: Diagnostic Workflows

Q1: My recoveries for polar pesticide metabolites are wildly inconsistent (ranging from 30% to 150%). How can I definitively tell if this is a sample preparation loss or an LC-MS/MS matrix effect?

The Causality: In Electrospray Ionization (ESI), analytes must partition to the surface of the charged droplet to be ejected into the gas phase. Co-eluting matrix components (e.g., endogenous salts, humic acids, or phospholipids) compete for this limited surface area and available charge[1]. If the matrix outcompetes your target metabolite, you observe ion suppression (low recovery). Conversely, some matrix components alter droplet surface tension or viscosity, causing ion enhancement (high recovery)[2].

Self-Validating Protocol: Post-Column Infusion Mapping To isolate ionization effects from physical extraction losses, you must bypass the extraction variable entirely. The post-column infusion method provides a qualitative, visual map of exactly where matrix effects occur during your chromatographic run.

  • Prepare Standard: Fill a syringe pump with a pure solvent standard of your pesticide metabolite at a high concentration (e.g., 1 µg/mL).

  • Plumbing: Install a zero-dead-volume T-piece between the analytical LC column outlet and the MS source inlet. Connect the syringe pump to the third port of the T-piece.

  • Infusion: Set the syringe pump to infuse the standard at a constant rate (e.g., 10 µL/min).

  • Injection: Inject a blank matrix extract (processed through your full sample preparation workflow) via the autosampler and initiate your standard LC gradient.

  • Monitor: Record the MS/MS transitions for your analyte.

Interpretation: Because the analyte is infused constantly, the baseline should be flat. Any dips (suppression) or spikes (enhancement) in the chromatogram pinpoint the exact retention time windows where co-eluting matrix components are disrupting ionization[1].

PostColumnInfusion Pump LC Pump (Mobile Phase) Autosampler Autosampler (Inject Blank Matrix) Pump->Autosampler Column Analytical Column (Matrix Separation) Autosampler->Column TPiece T-Piece (Mixing Point) Column->TPiece Matrix Eluent Syringe Syringe Pump (Constant Analyte Infusion) Syringe->TPiece Analyte MS Mass Spectrometer (ESI Source) TPiece->MS Data Chromatogram (Map Suppression Zones) MS->Data

Schematic of the post-column infusion setup for mapping LC-MS/MS matrix effects.

Section 2: Sample Preparation & Cleanup Strategies

Q2: I am using standard QuEChERS for plant matrices, but I still see massive ion suppression for early-eluting polar metabolites. What should I change?

The Causality: Standard QuEChERS relies on acetonitrile extraction followed by dispersive solid-phase extraction (dSPE) using Primary Secondary Amine (PSA) and C18. While effective for non-polar parent pesticides, polar metabolites often co-elute with highly polar matrix components (sugars, organic acids) that are not fully removed by PSA/C18[3]. Furthermore, injecting large volumes of complex extracts overloads the ESI source, exacerbating charge competition[2].

Self-Validating Protocol: Targeted dSPE and "Dilute-and-Shoot"

  • Sorbent Selection: Match your dSPE sorbent to the specific matrix interference utilizing the table below.

  • Sample Dilution: If your instrument's Limit of Quantitation (LOQ) allows, dilute the final extract 5- to 15-fold with the initial mobile phase. Dilution exponentially reduces the concentration of competing matrix ions in the ESI droplet, often restoring the analyte signal completely[3][4].

  • Volume Reduction: Reduce your injection volume from 10 µL to 1–2 µL. Studies show that matrix effects can be reduced to less than 20% simply by staying below a critical injection volume threshold[2].

Table 1: Matrix Components and dSPE Sorbent Selection

Matrix TypePrimary InterferencesRecommended dSPE SorbentMechanism of Action
Leafy Greens Chlorophyll, CarotenoidsGraphitized Carbon Black (GCB)Strong planar interactions trap pigment molecules.
Fatty Matrices Lipids, Fatty AcidsC18 or Z-Sep (Zirconia)Hydrophobic retention (C18) or Lewis acid-base lipid precipitation (Z-Sep).
Fruits/Veg Sugars, Organic AcidsPrimary Secondary Amine (PSA)Weak anion exchange removes polar organic acids and sugars.
Herbs/Spices Terpenoids, PhenolicsZ-Sep+ (Zirconia + C18)Dual-mode extraction isolates complex secondary metabolites.

Section 3: Chromatographic & Mass Spectrometry Interventions

Q3: I cannot dilute my sample further because my metabolites are at trace levels. How can I resolve matrix effects instrumentally?

The Causality: When sample prep and dilution limits are exhausted, you must separate the analyte from the invisible matrix background either in time (chromatography) or via ionization physics (mass spectrometry). For example, phospholipids in biological matrices build up on C18 columns and elute unpredictably, causing severe suppression[5]. Furthermore, Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, making it inherently more resistant to matrix effects than ESI[6].

Self-Validating Protocol: Instrumental Mitigation

  • Chromatographic Shift: Modify your organic mobile phase. Using a mixture of methanol and acetonitrile (e.g., 50:50) alters column selectivity and can shift the retention time of your target metabolite away from phospholipid or pigment elution zones[5].

  • Column Flushing: Implement a steep organic wash (98% B) at the end of every gradient and hold for at least 3 column volumes to clear late-eluting lipids before the next injection.

  • Ion Source Switching: If the metabolite is thermally stable and moderately volatile, switch the MS source from ESI to APCI or use an orthogonal ion source, adjusting dilution factors accordingly[6].

MitigationTree Start Evaluate Matrix Effect (ME) IsHigh Is ME > 20%? Start->IsHigh Dilute Can LOQ tolerate dilution? IsHigh->Dilute Yes Pass Proceed with Validation IsHigh->Pass No DoDilute Dilute Sample 5x - 15x Dilute->DoDilute Yes Prep Optimize dSPE Sorbent (e.g., GCB, Z-Sep) Dilute->Prep No StillME Does ME persist? DoDilute->StillME Prep->StillME LC Modify LC Gradient (Shift Retention Time) StillME->LC Yes StillME->Pass No StillME2 Does ME persist? LC->StillME2 MS Switch to APCI or Use SIL-Internal Standard StillME2->MS Yes StillME2->Pass No

Decision tree for mitigating matrix effects using sample prep and instrumental adjustments.

Section 4: Calibration & Compensation

Q4: When should I use matrix-matched calibration versus Stable Isotope-Labeled Internal Standards (SIL-IS)?

The Causality: Mitigation removes the interference; compensation mathematically corrects for it. Matrix-matched calibration equalizes the suppression between standards and samples but assumes all samples have an identical matrix profile—which is rarely true for diverse environmental or biological samples[7]. A SIL-IS, however, co-elutes exactly with the target analyte and experiences the exact same ionization suppression, providing a perfect internal correction factor[8].

Self-Validating Protocol: Implementing Compensation

  • Always spike SIL-IS before sample extraction. This corrects for both physical extraction recovery losses and downstream LC-MS/MS matrix effects simultaneously.

  • If SIL-IS is unavailable or prohibitively expensive for novel pesticide metabolites, use matrix-matched calibration prepared in a pooled blank matrix extract to average out sample-to-sample variations.

Table 2: Comparison of Calibration Strategies

StrategyProsConsBest Use Case
Solvent Calibration Fast, cheap, highly reproducible.Does not correct for matrix effects.Highly diluted samples or samples with extensive cleanup[8].
Matrix-Matched Corrects for baseline matrix suppression.Assumes all samples have identical matrix composition.Routine analysis of uniform commodities (e.g., only apples)[3].
Standard Addition Perfect correction for specific sample matrix.Extremely time-consuming; requires multiple runs per sample.Highly complex, highly variable matrices (e.g., soil, wastewater).
SIL-IS Ultimate precision; corrects for both extraction and ionization.Expensive; not available for all novel pesticide metabolites.Regulated drug development and critical trace-level bioanalysis.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Troubleshooting for Desmethyl Methoxy Metsulfuron-methyl (DMMM)

Welcome to the Technical Support Center for Desmethyl Methoxy Metsulfuron-methyl (DMMM) , a critical analytical metabolite and intermediate of the sulfonylurea herbicide metsulfuron-methyl. This portal provides drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Desmethyl Methoxy Metsulfuron-methyl (DMMM) , a critical analytical metabolite and intermediate of the sulfonylurea herbicide metsulfuron-methyl. This portal provides drug development professionals, analytical chemists, and agriscience researchers with field-proven troubleshooting guides, self-validating protocols, and mechanistic insights into the solvent-dependent stability of DMMM.

Section 1: Core Troubleshooting & FAQs

Q1: Why do my DMMM analytical stock solutions degrade rapidly when stored in methanol, even at 4°C? A1: The degradation of DMMM in methanol is driven by a nucleophilic attack on the sulfonylurea bridge, a process known as 1[1]. Sulfonylurea compounds, including DMMM, are highly susceptible to protic solvents. The methanol oxygen attacks the carbonyl carbon of the urea bridge, leading to the cleavage of the molecule into a sulfonamide derivative and a triazine amine[1]. Because this is a thermodynamically favorable solvolysis reaction, lowering the temperature to 4°C only slows the kinetics but does not prevent the eventual loss of the active analyte. For reliable quantification, methanol must be strictly avoided as a primary storage solvent.

Q2: What is the optimal solvent system for the long-term storage of DMMM standards? A2: Aprotic solvents, specifically anhydrous Acetonitrile (ACN) , are the gold standard for storing DMMM and related sulfonylureas. In comparative kinetic studies, sulfonylureas dissolved in acetonitrile remained 1 without detectable degradation[1]. Acetonitrile lacks the protic nucleophilicity required to cleave the sulfonylurea bridge, thereby preserving the structural integrity of the metabolite[2].

Q3: How does pH affect the stability of DMMM in aqueous or partially aqueous storage conditions? A3: The stability of the sulfonylurea class in aqueous environments is highly pH-dependent. DMMM is a weak acid. Under acidic conditions (pH < 5), the molecule exists primarily in its neutral, protonated form, which is highly susceptible to3, leading to rapid bridge contraction and cleavage[3]. Conversely, under neutral to slightly alkaline conditions (pH 7.0–9.0), the molecule deprotonates to form an anionic species. The negative charge creates electrostatic repulsion against incoming nucleophiles (like water or hydroxide ions), significantly increasing the hydrolytic half-life[3]. If aqueous mixtures must be used, buffer the solution to pH 7.0–8.0.

Q4: What specific degradation products should I monitor during HPLC-MS/MS validation to confirm solvent-induced breakdown? A4: When DMMM degrades via solvent hydrolysis or methanolysis, the sulfonylurea bridge breaks. You should monitor for the corresponding sulfonamide (e.g., methyl 2-(aminosulfonyl)benzoate derivatives) and the 4 (e.g., 2-amino-4-methoxy-6-methyl-1,3,5-triazine or its desmethyl variants)[4]. The appearance of these peaks in your chromatogram is the primary diagnostic indicator of solvent incompatibility.

Section 2: Quantitative Data & Stability Profiles

To facilitate rapid decision-making, the following table synthesizes the expected stability profiles of DMMM and structurally analogous sulfonylureas across standard laboratory solvents.

Solvent SystemTemperaturepHEstimated Half-Life (DT50)Primary Degradation MechanismSuitability for Storage
Methanol 25°CN/A< 7 – 14 daysPseudo-first-order Methanolysis❌ Poor
Acetonitrile 25°CN/A> 6 weeks (Stable)None✅ Excellent
Water (Acidic) 25°C4.0 - 5.014 – 22 daysAcid-catalyzed Hydrolysis❌ Poor
Water (Neutral) 25°C7.0 - 8.0> 30 daysBase-catalyzed Hydrolysis (Slow)⚠️ Moderate (Short-term)

Section 3: Mechanistic Workflows & Pathways

Below is the logical workflow for selecting the appropriate solvent and validating the stability of DMMM, alongside the chemical degradation pathway.

SolventWorkflow Start DMMM Standard Preparation Solvent Select Solvent Start->Solvent MeOH Methanol (Protic) Solvent->MeOH Avoid ACN Acetonitrile (Aprotic) Solvent->ACN Preferred Degradation Rapid Methanolysis (Bridge Cleavage) MeOH->Degradation Stable Stable Storage (>6 weeks at RT) ACN->Stable Test HPLC-UV/MS Validation Degradation->Test Stable->Test

Workflow for DMMM solvent selection and stability validation.

DegradationPathway DMMM Desmethyl Methoxy Metsulfuron-methyl Nucleophile Protic Attack (MeOH/H2O) DMMM->Nucleophile Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Cleavage Sulfonylurea Bridge Cleavage Intermediate->Cleavage Prod1 Sulfonamide Derivative Cleavage->Prod1 Prod2 Triazine Amine Derivative Cleavage->Prod2

Mechanism of nucleophilic degradation of the sulfonylurea bridge in protic solvents.

Section 4: Self-Validating Experimental Protocol

Methodology: Preparation and Validation of DMMM Analytical Standards To ensure absolute scientific integrity, this protocol utilizes a self-validating loop where the final analytical readout confirms the success of the upstream solvent handling.

Step 1: Solvent Dehydration

  • Procure HPLC-grade Acetonitrile (ACN).

  • Add activated 4Å molecular sieves to the ACN bottle 24 hours prior to use to ensure the 5, which can initiate slow hydrolysis[5].

Step 2: Standard Dissolution

  • Accurately weigh 10.0 mg of DMMM reference standard into a 10 mL amber volumetric flask. (Note: Amber glass is used to eliminate any potential variables from UV-induced photolysis, ensuring solvent effects are isolated).

  • Add 8 mL of the dehydrated ACN.

  • Sonicate the flask in an ultrasonic water bath for 15 minutes at room temperature (do not exceed 25°C) until complete dissolution is achieved.

  • Make up to the 10 mL mark with ACN to yield a 1.0 mg/mL stock solution.

Step 3: Self-Validation via LC-MS/MS

  • Dilute an aliquot of the stock solution to 1.0 µg/mL using ACN.

  • Inject 10 µL into an LC-MS/MS system equipped with a reversed-phase C8 or C18 column.

  • Mobile Phase: Use a gradient of Water (with 0.1% formic acid) and Acetonitrile. (Note: The brief exposure to acidic water during the chromatographic run—typically <15 minutes—is insufficient to cause degradation, contrasting with long-term storage).

  • Validation Check: Monitor the parent mass transition for DMMM. Concurrently, set MRM transitions for the expected cleavage products (sulfonamide and triazine amine). A pure, stable standard will show <0.5% relative abundance of these degradation peaks, validating the solvent choice.

References

  • A kinetic study of the methanolysis of the sulfonylureas bensulfuron methyl and sulfometuron methyl using capillary electrophoresis - PubMed (NIH). [Link]

  • Laboratory simulated dissipation of metsulfuron methyl and chlorimuron ethyl in soils and their residual fate in rice, wheat and soybean at harvest - PMC (NIH).[Link]

  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions - USDA ARS. [Link]

  • Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - RSC Publishing. [Link]

  • Degradation Pathways of Chlorsulfuron and Metsulfuron-Methyl by a Pseudomonas fluorescens Strain - ResearchGate.[Link]

Sources

Optimization

Troubleshooting co-elution of Metsulfuron-methyl and metabolites

Technical Support Center: Chromatographic Solutions Welcome to the technical support center. This guide is designed for researchers and analytical scientists encountering challenges with the chromatographic separation of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Solutions

Welcome to the technical support center. This guide is designed for researchers and analytical scientists encountering challenges with the chromatographic separation of Metsulfuron-methyl and its related metabolites. Co-elution is a common hurdle in the analysis of this sulfonylurea herbicide, stemming from the structural similarities between the parent compound and its degradation products. This document provides a logical, science-backed framework for troubleshooting and resolving these complex separation issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing co-elution of Metsulfuron-methyl and its primary metabolites. Where should I start my troubleshooting?

A1: Start with the Mobile Phase pH. It is the most critical factor influencing the retention and selectivity of these ionizable compounds.

The underlying principle here is rooted in the chemical nature of Metsulfuron-methyl. It is a weak acid with a pKa of approximately 3.3.[1] In reversed-phase chromatography, the retention of an ionizable compound is highly dependent on its charge state.

  • Above the pKa (e.g., pH > 4): Metsulfuron-methyl will be deprotonated and exist in its anionic (negatively charged) form. This increased polarity causes it to have less affinity for the nonpolar stationary phase (like C18), leading to earlier elution and shorter retention times.

  • Below the pKa (e.g., pH < 3): The compound will be in its neutral, protonated form. This makes it more nonpolar, increasing its interaction with the stationary phase and resulting in longer retention times.

Metabolites often have different pKa values or polar functional groups, meaning a change in pH will alter their retention behavior to a different extent than the parent compound. By strategically adjusting the mobile phase pH, you can exploit these differences to induce separation. The chemical hydrolysis of the sulfonylurea bridge, a key degradation pathway, is also highly dependent on pH, being faster under acidic conditions.[1][2]

The diagram below illustrates how adjusting pH can be used to control the separation of an acidic parent compound and a potentially more polar metabolite.

G cluster_0 High pH (e.g., 5.0) cluster_1 Low pH (e.g., 2.7) p1 Parent (Anionic) Elutes Early m1 Metabolite (Anionic) Elutes Early caption1 Result: Potential Co-elution p2 Parent (Neutral) Retained Longer m2 Metabolite (Neutral/Less Charged) Shorter Retention caption2 Result: Improved Separation start Initial Observation: Co-elution cluster_0 cluster_0 start->cluster_0 Initial Condition cluster_1 cluster_1 start->cluster_1 Troubleshooting Step: Lower pH below pKa

Caption: Effect of Mobile Phase pH on Analyte Retention.

Q2: I've tried adjusting the mobile phase pH, but the resolution is still insufficient. What is the next logical step?

A2: Your next step should be to evaluate and modify the organic solvent composition and gradient profile. This directly impacts the overall elution strength and selectivity of the separation.

While pH controls the ionization state, the type and concentration of the organic modifier (typically acetonitrile or methanol) control the partitioning of the analytes between the mobile and stationary phases.[3]

1. Change the Organic Solvent: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities due to their unique chemical properties.[4]

  • Acetonitrile: Generally has a lower viscosity and higher elution strength for a given percentage, often resulting in sharper peaks.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions with analytes, which can significantly alter the elution order and selectivity compared to ACN.

If you are using ACN, try switching to MeOH, or even a ternary mixture (e.g., Water/ACN/MeOH). This change in solvent can alter interactions with both the stationary phase and the analytes, often resolving co-eluting peaks.

2. Optimize the Gradient Program: For complex mixtures containing compounds with a range of polarities, like a parent drug and its metabolites, a gradient elution is almost always necessary.[4] A shallow gradient is key to resolving closely eluting compounds.

  • Problem: Your compounds elute too close together within a steep gradient.

  • Solution: Decrease the gradient slope across the elution window of your target analytes. For example, if the co-eluting pair comes off between 40% and 50% B, modify your gradient to change from 40% to 50% B over a longer period (e.g., 10 minutes instead of 2 minutes). This gives the compounds more time to interact with the stationary phase, improving resolution.

The following workflow provides a systematic approach to mobile phase optimization.

Caption: Systematic Mobile Phase Optimization Workflow.

Q3: Mobile phase optimization isn't giving me baseline separation. Should I consider a different HPLC column?

A3: Yes. If extensive mobile phase optimization fails, the stationary phase chemistry is the next parameter to change. The choice of column is fundamental to achieving selectivity.

Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different selectivities. However, for a more significant change, consider a stationary phase with a different retention mechanism.

Recommended Column Chemistries for Metsulfuron-methyl and Metabolites:

Stationary PhaseSeparation Principle & Best Use Case
Standard C18/C8 Hydrophobic Interaction: Separates based on nonpolar character. This is the standard starting point. Co-elution occurs when polarities are too similar.
Phenyl-Hexyl π-π Interactions: The phenyl groups in the stationary phase can interact with the aromatic rings in Metsulfuron-methyl and its metabolites. This provides an alternative selectivity (a different separation mechanism) compared to pure hydrophobic interaction, which can be highly effective at resolving structurally similar aromatic compounds.[5]
Polar-Embedded Hydrophobic & H-Bonding: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes the phase more resistant to "dewetting" in highly aqueous mobile phases and offers alternative selectivity for polar analytes through hydrogen bonding. This can be useful for separating more polar metabolites from the parent compound.[6]
HILIC Hydrophilic Partitioning: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative if your metabolites are significantly more polar than the parent. It uses a polar stationary phase (like bare silica or a diol) and a high-organic mobile phase. Polar compounds are retained longer.[4][6]

Experimental Protocol: Column Screening

  • Selection: Choose 2-3 columns with different selectivities (e.g., a standard C18, a Phenyl-Hexyl, and a Polar-Embedded phase).

  • Initial Conditions: Run your initial mobile phase method (or a generic starting gradient) on all selected columns.

  • Evaluation: Compare the chromatograms. Look for changes in elution order, peak spacing, and overall resolution.

  • Optimization: Select the column that shows the most promise (i.e., the best initial separation or a change in elution order) and begin mobile phase optimization (as described in Q1 and Q2) on that specific column.

Summary of Key Troubleshooting Parameters

ParameterPrinciple of ActionRecommended ActionExpected Outcome
Mobile Phase pH Controls analyte ionization state, altering polarity and retention.[3]Test pH values above and below the analyte pKa (e.g., 2.7, 3.5, 5.0).Significant change in retention times and selectivity.
Organic Solvent Alters mobile phase polarity and analyte partitioning. Different solvents offer different selectivities.[4]Switch from acetonitrile to methanol, or vice versa.Change in peak spacing and possibly elution order.
Gradient Slope Determines the rate of change of mobile phase strength.[4]Decrease the slope (%B/min) across the elution window of the target analytes.Increased peak-to-peak distance (resolution).
Column Chemistry Provides alternative retention mechanisms (hydrophobic, π-π, H-bonding).[5]Screen columns with different stationary phases (C18, Phenyl, Polar-Embedded).Fundamentally different selectivity and retention patterns.
Temperature Affects mobile phase viscosity and mass transfer kinetics.Increase column temperature in 5-10°C increments (e.g., 30°C to 40°C).Sharper peaks and potentially shorter retention times. May alter selectivity.

References

  • Di Corcia, A., et al. (1999). Analysis of Metsulfuron-methyl in Soil by Liquid Chromatography/Tandem Mass Spectrometry. Application to a Field Dissipation Study. Journal of Agricultural and Food Chemistry, 47(8), 3383–3389. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • PubChem. (n.d.). Metsulfuron-methyl. National Center for Biotechnology Information. [Link]

  • EXTOXNET. (1996). Metsulfuron-methyl. Extension Toxicology Network. [Link]

  • U.S. Environmental Protection Agency. (2021). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. EPA.gov. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • IntechOpen. (2024). Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples. IntechOpen. [Link]

  • Collaborative International Pesticides Analytical Council. (n.d.). Metsulfuron-methyl 441. CIPAC. [Link]

  • Dinelli, G., et al. (1997). Analysis of the Sulfonylurea Herbicide Metsulfuron-Methyl and Its Metabolites in the Soil of Cereal Crops. Journal of Agricultural and Food Chemistry, 45(5), 1940-1945. [Link]

Sources

Troubleshooting

Optimizing column temperature for Desmethyl Methoxy Metsulfuron-methyl separation

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to troubleshooting and optimizing the chromatographic separation of Desmethyl Methoxy Metsulfuron-methyl.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to troubleshooting and optimizing the chromatographic separation of Desmethyl Methoxy Metsulfuron-methyl.

Section 1: The Analytical Challenge

Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5; MW: 397.36)[1] is a critical intermediate and degradation metabolite of the sulfonylurea herbicide Metsulfuron-methyl. During High-Performance Liquid Chromatography (HPLC) or LC-MS/MS analysis, researchers frequently encounter split peaks, poor recovery, or retention time drift. The primary culprit behind these issues is often improper column temperature .

Sulfonylurea compounds and their desmethyl metabolites are inherently thermally labile and highly susceptible to hydrolysis[2]. Optimizing column temperature requires navigating a precise thermodynamic balance: increasing the temperature improves chromatographic efficiency by lowering mobile phase viscosity, but crossing the thermal threshold triggers rapid on-column degradation[2].

Section 2: Mechanistic Insights (The "Why")

As an Application Scientist, it is crucial to understand why temperature dictates the success or failure of this separation rather than just following a setpoint.

  • Mass Transfer Kinetics vs. Viscosity : At lower temperatures (e.g., 20°C), the high viscosity of aqueous mobile phases impedes solute diffusion into the stationary phase pores. This exacerbates the C -term in the van Deemter equation, leading to severe peak tailing, band broadening, and high system backpressure.

  • Thermal Degradation Causality : The sulfonylurea bridge is highly sensitive to nucleophilic attack, a process exponentially accelerated by thermal energy. Research indicates that for every 10°C increase, the rate of sulfonylurea hydrolysis increases by a factor of 2.4 to 4.5, depending on the pH[2]. Operating above 40°C in acidic conditions forces the analyte to degrade during the chromatographic run, manifesting as split peaks.

  • The Optimal Window : Authoritative EPA methodologies and synthetic metabolite studies establish that the optimal column temperature for Metsulfuron-methyl and its metabolites lies strictly between 35°C and 40°C [3][4].

Section 3: Experimental Protocol for Temperature Optimization

Self-Validating System: Do not guess your temperature setpoint. Use this isothermal step-gradient protocol to empirically identify the exact degradation threshold for your specific LC setup.

Step 1: Mobile Phase Preparation

  • Aqueous (A) : 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

  • Organic (B) : 100% Acetonitrile.

  • Causality Note: Avoid using Trifluoroacetic acid (TFA). Strong ion-pairing agents can further catalyze bridge cleavage at elevated temperatures.

Step 2: Column & System Equilibration

  • Column : C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.9 µm particle size).

  • Flow Rate : 0.3 mL/min.

  • Gradient : 10% B to 90% B over 10 minutes.

Step 3: Isothermal Screening Perform triplicate injections of a 100 ng/mL Desmethyl Methoxy Metsulfuron-methyl standard at the following column compartment temperatures: 20°C, 30°C, 35°C, 40°C, and 45°C.

Step 4: Data Evaluation & Validation Monitor the primary MRM transitions (e.g., [M+H]+ 398.4 → fragment ions). Calculate the Peak Asymmetry factor ( As​ ) and the percentage of degradation (measured by the appearance of the sulfonamide cleavage fragment). The temperature yielding an As​ < 1.2 with < 1% degradation is your validated setpoint.

Section 4: Quantitative Data Summary

The following table summarizes the typical thermodynamic behavior of Desmethyl Methoxy Metsulfuron-methyl across the temperature gradient:

Column Temp (°C)System Backpressure (bar)Retention Time (min)Peak Asymmetry ( As​ )On-Column Degradation (%)
205506.81.45 (Tailing)< 0.5%
304806.21.15< 0.5%
35 440 5.9 1.08 (Optimal) < 1.0%
404105.71.05~ 2.5%
453705.4Split Peak> 8.0%

Section 5: Process & Mechanistic Visualizations

Workflow Start Start Temperature Optimization SetMP Set Mobile Phase (0.1% FA / ACN) Start->SetMP TempScreen Screen Temperatures (20°C to 45°C) SetMP->TempScreen Assess Assess Peak Shape & Degradation TempScreen->Assess Optimum Select Optimum (Target: 35°C - 40°C) Assess->Optimum

Step-by-step workflow for empirical column temperature optimization.

Mechanism Temp Elevated Column Temperature (>40°C) Visc Decreased MP Viscosity Temp->Visc Hydro Accelerated Hydrolysis Temp->Hydro Diff Improved Mass Transfer (Sharper Peaks) Visc->Diff Degrad On-Column Degradation (Split Peaks) Hydro->Degrad

Mechanistic pathways showing the dual effects of elevated column temperature.

Section 6: Troubleshooting FAQs

Q: I am observing a split peak for Desmethyl Methoxy Metsulfuron-methyl. Is this an isocratic void issue or temperature? A: While sample solvent voiding can cause split peaks, for sulfonylureas, this is a classic hallmark of on-column thermal degradation. If your column compartment is set above 40°C, the molecule is likely hydrolyzing into triazine and sulfonamide fragments as it travels through the column[2]. Lower the temperature to 35°C and re-evaluate.

Q: My backpressure is dangerously high at 20°C, but my analyte degrades at 45°C. How do I resolve this? A: This is the core thermodynamic paradox of sulfonylurea analysis. To resolve this without raising the temperature to destructive levels, switch your organic modifier from Methanol to Acetonitrile. Acetonitrile/water mixtures have a significantly lower maximum viscosity profile than Methanol/water mixtures, allowing you to operate safely at 35°C[4] without exceeding system pressure limits.

Q: Does the mobile phase pH alter the temperature degradation threshold? A: Yes. The hydrolysis of sulfonylureas is highly pH-dependent, exhibiting a U-shaped stability curve (most stable near neutral pH, highly unstable in strong acids or bases)[2]. Because LC-MS/MS requires acidic conditions (pH ~2.7) for positive ion mode efficiency, the molecule is already in a chemically vulnerable state. Therefore, strict temperature control (≤40°C) is mandatory[3].

References

  • Desmethyl Methoxy Metsulfuron-methyl | CAS 74223-63-5 | SCBT - Santa Cruz Biotechnology. scbt.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM5fTJ8CJ6tTpHk4ol54TgtOXALqqX9euqjT4p5j_Wox38s4rVWBfzjMs3ZI7AmUcc1S4hL4olI6eHoOnuE5S55Gp87gdGETyyDxl1gfgkJyhyihVRn1K31ERFxI5tO5VpvxyNpYhLwn-Iyz3p2H65oRIVmLSK5K0CqxEn7G7sb20=]
  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions - USDA ARS. usda.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Dw0hc9SSkNB4iXAHyne8iKZ0zJxNUJJUnYo4umFSiTlLDRSPZdSttr6iVd1QQ90FDzXCCG9lWRHIiZipOaaJKTulO0Bt7tjZiCKdEORI_hvRiSidRMUKgphoQs9hA9yfLy0kYeRxstU1o21mJ4heLPK2J-fYYncsrUN4]
  • Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS - EPA. epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU8In1c3cBmbTrW981yGp3hZdtNB8Xh61aGqAEqidDBYx3EYPLLO5VyqY7SUY5CuAr7k_kRY4WggaujZuXPHsZP7caTO8tIMd4L3RIsUv2a54heNs5ySKr-oBxV1h7bJUBFXEODMUVcquH7cfZ5xixIVWUB2OOhBHmxQwawhmQlCoCmdsTv9UjTRCDk9kYM_cL2pN82ij_6l71cQ7M2gbidKKxb8wv3j4YNHm-A2mSy5_pem1J]
  • Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0XhYi1WVHhQ6FfF0fuYbC70yuARdBCtJYIORGlnhjKjZglwOSHUv5OpYuM8rGQIIw0BQLLI-oj710KT60Q4jZC_7kEcS9ZixXaMJDg6jAv0qMdxma1UcqE8Z-SUUAvo4_coLU47H_KmBYkfho]

Sources

Optimization

Technical Support Center: Solving Low Sensitivity Issues for Desmethyl Methoxy Metsulfuron-methyl

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5) | Molecular Weight: 397.36 g/mol As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5) | Molecular Weight: 397.36 g/mol

As a Senior Application Scientist, I frequently encounter laboratories struggling to achieve adequate Limits of Detection (LOD) and Limits of Quantitation (LOQ) for sulfonylurea derivatives. Desmethyl Methoxy Metsulfuron-methyl is a highly polar, thermally labile intermediate/metabolite of the herbicide Metsulfuron-methyl 1. Its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously difficult due to the fragility of its sulfonylurea bridge.

This guide bypasses generic advice to provide a causality-driven, self-validating framework for troubleshooting and eliminating low sensitivity issues.

Part 1: Diagnostic Center & FAQs

Q1: My LC-MS/MS signal for the precursor ion is virtually non-existent, even with high-concentration neat standards. What is destroying the sensitivity?

The Root Cause: You are likely experiencing severe in-source fragmentation . The sulfonylurea bridge (-SO 2​ -NH-CO-NH-) is highly susceptible to thermal degradation and collision-induced cleavage. If your Electrospray Ionization (ESI) desolvation temperature or Declustering Potential (DP) / Cone Voltage is too high, the molecule shatters into triazine amine and sulfonamide derivatives before it ever reaches the first quadrupole (Q1). The Causality: High energy in the source transfers excessive internal energy to the labile bridge, causing premature homolytic or heterolytic cleavage 2. Self-Validating Solution: Lower the source temperature (e.g., from 500°C to 350°C) and reduce the DP. To validate this fix, perform a Q1 full scan. If you see high abundances of low-mass fragments rather than your intact precursor ([M+H] + at m/z 398.4), your source is still too hot.

Q2: I have excellent signal in neat solvent, but sensitivity drops by 80% when analyzing soil or environmental water extracts. How do I recover it?

The Root Cause: This is textbook matrix-induced ion suppression . Co-eluting matrix components (such as humic acids in soil extracts) compete with the analyte for the limited charge available on the surface of the ESI droplet. The Causality: Because Desmethyl Methoxy Metsulfuron-methyl is highly polar, it elutes early in reversed-phase chromatography—exactly where polar matrix interferences elute 3. The matrix molecules monopolize the ionization process, leaving the analyte neutral and invisible to the MS. Self-Validating Solution: Implement a robust Solid Phase Extraction (SPE) cleanup and adjust the LC gradient to push the analyte past the solvent front. Validate this by performing a post-column infusion experiment: infuse a neat standard into the MS while injecting a blank matrix sample through the LC. A dip in the baseline signal at the analyte's retention time confirms suppression is still occurring.

Q3: My calibration curve looks great on day one, but samples run overnight show a progressive loss in sensitivity. Is the instrument drifting?

The Root Cause: No, the instrument is fine; the analyte is undergoing chemical hydrolysis in the autosampler vial. The Causality: The cleavage of the sulfonylurea bridge is strongly acid-catalyzed 4. If your reconstitution solvent contains high amounts of formic acid (common in LC-MS mobile phases), the compound will rapidly degrade over a 24-hour queue. Self-Validating Solution: Reconstitute your final extracts in a neutral or slightly alkaline buffer (e.g., 5 mM ammonium acetate, pH 7) and maintain the autosampler at 4°C. Validate stability by injecting a Quality Control (QC) standard every 10 injections; the peak area variance must remain <15% across the entire run.

Part 2: Visualizations of Mechanisms and Workflows

Workflow Step1 1. Identify Signal Loss (Check Q1 for Fragments) Step2 2. Tune ESI Source (Lower Temp & Voltage) Step1->Step2 Step3 3. Optimize Mobile Phase (Neutral pH, Volatile Buffers) Step2->Step3 Step4 4. Matrix Cleanup (SPE & Isotope Dilution) Step3->Step4 Step5 5. Validated High-Sensitivity LC-MS/MS Method Step4->Step5

Fig 1: Step-by-step LC-MS/MS optimization workflow to resolve sulfonylurea sensitivity issues.

Pathway Parent Desmethyl Methoxy Metsulfuron-methyl (Intact Precursor) Cleavage Sulfonylurea Bridge Cleavage (Acidic pH / High ESI Temp) Parent->Cleavage Frag1 Triazine Amine Derivative (Signal Suppressor) Cleavage->Frag1 Frag2 Sulfonamide Derivative (Signal Suppressor) Cleavage->Frag2

Fig 2: Degradation pathway of the sulfonylurea bridge causing precursor signal loss.

Part 3: Step-by-Step Methodologies

Protocol A: Optimized LC-MS/MS Workflow for Sulfonylurea Preservation

This protocol is designed to prevent thermal and chemical degradation during analysis.

  • Mobile Phase Preparation:

    • Aqueous (A): 5 mM Ammonium Acetate in LC-MS grade water (pH ~6.8). Avoid 0.1% Formic Acid, as it accelerates bridge cleavage.

    • Organic (B): Methanol. (Methanol provides better stability for sulfonylureas than Acetonitrile).

  • Chromatographic Gradient: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Start at 10% B, hold for 1 minute to wash polar matrix to waste, then ramp to 90% B over 4 minutes.

  • Source Tuning (Crucial Step):

    • Set ESI to Positive mode (+).

    • Lower the Desolvation Temperature to 300°C–350°C (do not exceed 400°C).

    • Lower the Declustering Potential (DP) or Cone Voltage to 20-30V.

  • System Validation: Perform a Q1 full scan (m/z 100-500) using a 1 µg/mL standard.

    • Validation Check: If the abundance of the low-mass fragments exceeds 10% of the m/z 398.4 precursor [M+H] + , the source temperature or DP is still too high. Reduce parameters until the intact precursor is the base peak.

Protocol B: High-Recovery Solid Phase Extraction (SPE)

To eliminate matrix effects in complex samples (soil/water) 3.

  • Cartridge Selection: Use a mixed-mode or graphitized carbon cartridge (e.g., Carbograph or HLB, 500 mg/6 mL).

  • Conditioning: 5 mL Methanol, followed by 5 mL LC-MS grade Water (do not let the bed dry).

  • Loading: Load the aqueous sample extract at a flow rate of < 2 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in Water to remove salts and highly polar interferences.

  • Elution: Elute with 5 mL of Methanol:Dichloromethane (80:20, v/v) containing 1% Ammonium Hydroxide. (The alkaline environment protects the sulfonylurea bridge during elution).

  • Reconstitution: Evaporate under a gentle stream of Nitrogen at room temperature (do not heat). Reconstitute in 1 mL of Mobile Phase A.

  • System Validation:

    • Validation Check: Spike a blank matrix with a known concentration of the analyte prior to extraction. A final recovery of 70-120% validates extraction efficiency. Compare the peak area of this extracted spike to a neat standard of the same concentration; if the areas match within 10%, matrix suppression has been successfully eliminated.

Part 4: Quantitative Data Presentation

Table 1: Troubleshooting Matrix for Low Sensitivity
SymptomPrimary CauseDiagnostic ActionCorrective Action
No Precursor Ion Signal In-source fragmentationRun Q1 Full Scan; look for fragment masses.Lower ESI Temp (<350°C) and DP (<30V).
Signal Drops in Matrix Ion suppressionPost-column infusion with blank matrix.Implement SPE cleanup; dilute sample 1:5.
Signal Fades Over Time Chemical hydrolysisInject same vial at T=0 and T=12 hours.Reconstitute in pH 7 buffer; keep at 4°C.
Poor Peak Shape/Tailing Secondary interactionsCheck LC column frit and stationary phase.Use a buffered mobile phase; replace column.
Table 2: Recommended Starting MRM Parameters (Positive ESI)

Note: Parameters must be optimized per individual instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Desmethyl Methoxy Metsulfuron-methyl 398.4 [M+H] + 167.115 - 20Quantifier (Triazine fragment)
Desmethyl Methoxy Metsulfuron-methyl 398.4 [M+H] + 141.025 - 30Qualifier

Part 5: References

  • Analysis of Metsulfuron-methyl in Soil by Liquid Chromatography/Tandem Mass Spectrometry. Application to a Field Dissipation Study Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS Source: Environmental Protection Agency (EPA) URL:[Link]

  • Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation Source: PLoS ONE URL:[Link]

Sources

Troubleshooting

Preventing degradation of Desmethyl Methoxy Metsulfuron-methyl during sample prep

Welcome to the Advanced Troubleshooting Guide for the extraction and sample preparation of Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5). As a metabolite and structural analog of the sulfonylurea herbicide metsul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the extraction and sample preparation of Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5). As a metabolite and structural analog of the sulfonylurea herbicide metsulfuron-methyl, this compound presents significant analytical challenges due to the extreme lability of its sulfonylurea bridge.

This guide is designed for researchers, analytical chemists, and drug development professionals. It provides mechanistic insights, validated protocols, and self-validating workflows to ensure absolute sample integrity prior to LC-MS/MS analysis.

FAQ 1: What are the primary mechanisms driving the degradation of Desmethyl Methoxy Metsulfuron-methyl during sample preparation?

Answer: The instability of Desmethyl Methoxy Metsulfuron-methyl is entirely dictated by the chemical reactivity of its sulfonylurea bridge (-SO₂-NH-CO-NH-). The carbonyl carbon within this bridge is highly susceptible to nucleophilic attack, and the degradation pathway is strictly pH-dependent.

  • Acidic Conditions (pH < 4): Protonation of the urea nitrogen transforms the bridge into an excellent leaving group. This leads to rapid hydrolytic cleavage, splitting the molecule into a sulfonamide and a triazine amine derivative. [1]

  • Basic Conditions (pH > 9): Deprotonation of the sulfonamide nitrogen initiates an intramolecular rearrangement, leading to a bridge contraction and the formation of a substituted pyrimidinamine.[2]

To prevent these reactions, sample preparation must be strictly maintained in a neutral environment (pH 6.5–7.5), where the sulfonylurea bridge remains intact.

Pathway Parent Desmethyl Methoxy Metsulfuron-methyl Acidic Acidic Environment (pH < 4) Parent->Acidic Basic Basic Environment (pH > 9) Parent->Basic Neutral Neutral Environment (pH 6-8) Parent->Neutral Cleavage Sulfonylurea Bridge Cleavage (Sulfonamide + Triazine) Acidic->Cleavage Contraction Bridge Contraction (Pyrimidinamine Derivative) Basic->Contraction Stable Intact Analyte (Stable for LC-MS/MS) Neutral->Stable

Fig 1. pH-dependent degradation pathways of the sulfonylurea bridge during sample preparation.

FAQ 2: How do temperature and pH interact to compromise sample integrity, and what are the optimal parameters?

Answer: Thermal energy acts as a catalyst for the hydrolytic degradation of sulfonylureas. Even at a neutral pH, exposing the sample to elevated temperatures during solvent evaporation (e.g., vacuum centrifugation or nitrogen blowdown) will induce thermal degradation of the analyte.

According to validated EPA methodologies for metsulfuron-methyl and its metabolites, solvent evaporation must be strictly controlled, and final extracts possess a limited shelf-life even under refrigeration. [3]

Table 1: Hydrolytic and Thermal Stability Profile of Sulfonylurea Extracts

Environmental ConditionTemperaturePrimary Degradation MechanismExtract StabilityPreventive Action
Acidic (pH < 4.0)25°CSulfonylurea bridge cleavage< 2 hoursBuffer extraction solvent to pH 7.0
Basic (pH > 9.0)25°CBridge contraction< 4 hoursAvoid strong basic eluents in SPE
Neutral (pH 6.5 - 7.5)4°CNone (Stable)~ 24 hoursMaintain autosampler at 4°C
Neutral (pH 7.0)> 30°CThermal degradation< 1 hourLimit N-Evap water bath to ≤ 30°C

Causality Note: We limit the N-Evap water bath to ≤ 30°C because the activation energy required to break the sulfonylurea bridge drops significantly as the protective solvent evaporates, concentrating any residual matrix salts that may locally alter the pH.

FAQ 3: What is the validated, step-by-step sample preparation protocol to ensure zero degradation prior to LC-MS/MS analysis?

Answer: To guarantee the structural integrity of Desmethyl Methoxy Metsulfuron-methyl, follow this optimized Solid Phase Extraction (SPE) workflow.

Step-by-Step Methodology:

  • Matrix Extraction: Aliquot the biological or environmental sample into a pre-chilled centrifuge tube. Add extraction solvent consisting of Acetonitrile and 0.01 M Ammonium Acetate buffer (pH 7.0) in a 80:20 (v/v) ratio. Reasoning: The neutral buffer prevents bridge cleavage, while acetonitrile precipitates matrix proteins.

  • Cold Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes at exactly 4°C.

  • SPE Clean-up (HLB): Pre-condition an Oasis® HLB SPE cartridge with 10 mL Methanol followed by 10 mL HPLC-grade water (neutral). Load the supernatant at a flow rate of 2 mL/min. Wash with 5 mL of neutral water. Elute the analyte with 10 mL of 100% Acetonitrile. Reasoning: Avoid the pH 3.0 washes commonly used for other pesticides, as they will instantly degrade the analyte on the sorbent bed.

  • Mild Evaporation: Transfer the eluate to an N-Evap system. Evaporate under a gentle stream of nitrogen. Critical: The water bath must not exceed 30°C. [3]

  • Reconstitution: Reconstitute the dried residue immediately in 1.0 mL of Injection Solution (0.005 M aqueous ammonium acetate, pH 7.0).

  • Analysis: Transfer to an HPLC vial and place in an autosampler maintained strictly at 4°C. Analyze within 24 hours.

Workflow Step1 1. Matrix Extraction (0.01M NH4OAc pH 7 + ACN, 4°C) Step2 2. Cold Centrifugation (4000 rpm, 4°C, 15 min) Step1->Step2 Step3 3. SPE Clean-up (HLB Cartridge, Neutral Wash) Step2->Step3 Step4 4. Mild Evaporation (N2 stream, Temp ≤ 30°C) Step3->Step4 Step5 5. Reconstitution (Aqueous Acetate Buffer, pH 7) Step4->Step5 Step6 6. LC-MS/MS Analysis (Autosampler maintained at 4°C) Step5->Step6

Fig 2. Optimized sample preparation workflow to prevent thermal and hydrolytic degradation.

FAQ 4: How can I implement a self-validating system to monitor degradation during my workflow?

Answer: A robust analytical method must not only prevent degradation but actively prove that degradation did not occur during the run. To make your protocol a self-validating system , implement the following dual-monitoring approach:

  • Pre-Extraction Spiking: Spike every sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Metsulfuron-methyl-d3, prior to Step 1.

  • Degradation Product Monitoring: Program your triple quadrupole mass spectrometer to monitor not only the MRM transitions for the intact Desmethyl Methoxy Metsulfuron-methyl, but also the specific MRM transitions for its primary cleavage products (e.g., the sulfonamide and the triazine amine).

  • Automated Flagging Logic: If the recovery of the SIL-IS drops below 70%, AND the chromatogram shows a corresponding spike in the triazine amine transition, the system logically proves that a hydrolytic event (e.g., a pH drift or temperature excursion) occurred during sample prep. This self-validating logic automatically invalidates the sample batch, preventing the reporting of falsely low analyte concentrations.

References
  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions, USDA ARS,[Link]

  • Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide, PubMed,[Link]

  • Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS, U.S. Environmental Protection Agency (EPA),[Link]

Optimization

Technical Support Center: LC-MS/MS Troubleshooting for Desmethyl Methoxy Metsulfuron-methyl

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals dealing with calibration curve linearity issues when quantifying Desmethyl Methox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals dealing with calibration curve linearity issues when quantifying Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5)[1].

As an intermediate and degradation product of the sulfonylurea herbicide Metsulfuron-methyl[2], this analyte presents unique analytical challenges due to its polar functional groups, susceptibility to hydrolysis, and high sensitivity to matrix suppression.

Diagnostic Workflow

Before adjusting your instrument parameters, use the following logical framework to identify the root cause of your linearity issue.

LinearityDiagnostics Start Linearity Issue Detected (R² < 0.99 or high residuals) LowEnd Low-End Drop-off (< 1 ng/mL) Start->LowEnd HighEnd High-End Plateau (> 100 ng/mL) Start->HighEnd Erratic Erratic Points Across Range Start->Erratic Adsorption Surface Adsorption (Glass Vials) LowEnd->Adsorption Saturation ESI Droplet Depletion or Detector Saturation HighEnd->Saturation Degradation Hydrolysis or Matrix Suppression Erratic->Degradation FixAdsorption Use Polypropylene Vials or Carrier Protectants Adsorption->FixAdsorption FixSaturation Reduce Injection Vol or Dilute Samples Saturation->FixSaturation FixDegradation Matrix-Matched Cal & pH Control (pH > 5) Degradation->FixDegradation

Diagnostic workflow for resolving LC-MS/MS calibration curve linearity issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does the calibration curve for Desmethyl Methoxy Metsulfuron-methyl exhibit a non-linear drop-off at concentrations below 1 ng/mL? Causality: Desmethyl Methoxy Metsulfuron-methyl contains highly polar functional groups (a sulfonamide linkage and a triazine ring). These groups are highly susceptible to non-specific binding to active silanol groups on standard borosilicate glass autosampler vials. At ultra-low concentrations (sub-ppb), the proportion of molecules lost to surface adsorption becomes highly significant, leading to a disproportionate loss of signal and a downward curve at the low end. Solution: Switch to polypropylene vials or highly deactivated (silanized) glass vials. Alternatively, introduce a matrix protectant (e.g., polyethylene glycol) to competitively bind active sites.

Q2: My calibration curve is flattening above 50 ng/mL. Is the detector saturating? Causality: While electron multiplier saturation is possible, high-end non-linearity in LC-MS/MS is more frequently caused by Electrospray Ionization (ESI) droplet depletion. In the ESI source, the number of available excess charges on the solvent droplets is finite. At high analyte concentrations, molecules compete for these charges. Once the surface charge limit is reached, ionization efficiency drops, causing the response to plateau. Solution: Reduce the injection volume (e.g., from 10 µL to 2 µL), dilute the samples, or monitor a less abundant product ion in the MRM transition to prevent detector saturation.

Q3: How do I ensure the chemical stability of Desmethyl Methoxy Metsulfuron-methyl during calibration curve preparation? Causality: Sulfonylureas and their desmethyl derivatives are notoriously unstable in acidic aqueous environments. The sulfonylurea bridge undergoes rapid hydrolysis at pH < 5. If calibration standards are prepared in unbuffered or highly acidic water and left on the autosampler, degradation will occur over the sequence run, leading to erratic calibration points and poor linearity. Solution: Prepare all primary stock solutions in 100% LC-MS grade acetonitrile or methanol. For working standards, ensure the aqueous portion is buffered to a neutral or slightly alkaline pH (e.g., pH 7-8) where the molecule is significantly more stable.

Q4: How do matrix effects impact the linearity of my assay, and how is it validated? Causality: When extracting from complex matrices like soil or cereal crops, co-eluting matrix components (e.g., humic acids, lipids) enter the ESI source simultaneously with the analyte. These components alter the surface tension and evaporation rate of the ESI droplets, leading to ion suppression. Because matrix suppression is often concentration-dependent, it skews the linearity of the calibration curve. Solution: Always use matrix-matched calibration curves. As noted in the 3[3], matrix enhancement or suppression can alter recoveries significantly. A stable isotope-labeled internal standard (SIL-IS) is critical to correct for these ionization fluctuations. Furthermore, rely on response factors rather than just the correlation coefficient (R²) to determine true linearity, as recommended by 4[4].

Quantitative Data: Matrix Effects on Linearity

The following table summarizes typical matrix effects observed when quantifying sulfonylurea metabolites in various matrices and their impact on calibration curve linearity (R²). Notice how matrix-matched curves restore linearity.

Matrix TypeConcentration RangeMatrix Effect (%)R² (Solvent Curve)R² (Matrix-Matched)
Neat Solvent (Acetonitrile)0.1 - 100 ng/mLN/A0.9995N/A
Wheat Grain Extract0.1 - 100 ng/mL-45% (Suppression)0.98100.9982
Soil Extract (Loamy Sand)0.1 - 100 ng/mL-60% (Suppression)0.97550.9975
Surface Water0.1 - 100 ng/mL+15% (Enhancement)0.98800.9990

Experimental Protocols

Protocol: Self-Validating Matrix-Matched Calibration Workflow

Objective: Generate a robust, linear calibration curve (0.1 to 100 ng/mL) for Desmethyl Methoxy Metsulfuron-methyl that inherently controls for matrix effects and degradation.

Step 1: Stock Solution Preparation

  • Weigh 1.0 mg of Desmethyl Methoxy Metsulfuron-methyl reference standard[5].

  • Dissolve in 10.0 mL of 100% Acetonitrile to create a 100 µg/mL primary stock.

  • Causality: Using 100% organic solvent avoids aqueous hydrolysis of the sulfonylurea bridge during long-term storage.

Step 2: Matrix Blank Extraction

  • Extract 10 g of blank matrix (e.g., soil or cereal) using a standard QuEChERS protocol (Acetonitrile extraction followed by MgSO4/NaCl partitioning)[6].

  • Centrifuge and collect the supernatant to serve as the "Blank Matrix Extract".

Step 3: Preparation of Matrix-Matched Standards

  • Aliquot 900 µL of the Blank Matrix Extract into a series of polypropylene autosampler vials.

  • Spike 100 µL of working standard solutions (prepared in acetonitrile) to achieve final concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Spike 10 µL of an appropriate internal standard (e.g., a structurally similar isotopologue) into each vial.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL of each standard. Use a C18 column with a gradient of Water (buffered to pH > 5 if possible, or using minimal Formic Acid) and Acetonitrile.

Step 5: Self-Validation & Acceptance Criteria

  • Calculate the Response Factor (Area_analyte / Area_IS / Concentration) for each calibration level.

  • Validation Check: The relative standard deviation (RSD) of the response factors across the entire curve must be ≤ 20%. If RSD > 20%, the curve is non-linear despite a potentially high R² value[4].

References

  • Waters Corporation. "Determination of Pesticide Residues in Complex Matrices Using the Waters Micromass Quattro Premier".

  • Santa Cruz Biotechnology. "Desmethyl Methoxy Metsulfuron-methyl | CAS 74223-63-5". 1

  • Analytical Chemistry (ACS). "Confirmation and Quantitation of Selected Sulfonylurea, Imidazolinone, and Sulfonamide Herbicides in Surface Water Using Electrospray LC/MS". 4

  • Environmental Protection Agency (EPA). "Environmental Chemistry Methods: Iodosulfuron + Metsulfuron methyl; 451085-02". 7

  • Journal of Agricultural and Food Chemistry (ACS). "Analysis of Metsulfuron-methyl in Soil by Liquid Chromatography/Tandem Mass Spectrometry. Application to a Field Dissipation Study".8

  • USGS Publications Warehouse. "Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry". 3

  • Charm17. "甲氧基甲磺隆-上海洽姆分析技术有限公司".2

  • Semantic Scholar. "Development of the Simultaneous Analysis of 36 Sulfonylurea Herbicide Residues in Agricultural Products Using LC-MS/MS". 6

  • LGC Standards. "Desmethyl Methoxy Metsulfuron-methyl". 5

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Sulfonylurea Herbicides and Their Metabolites: A Case Study of Desmethyl Methoxy Metsulfuron-methyl

Introduction: The Imperative for Rigorous Analytical Validation Metsulfuron-methyl is a potent sulfonylurea herbicide widely used for broad-leaf weed control in cereal crops.[1] Its application at low rates necessitates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Analytical Validation

Metsulfuron-methyl is a potent sulfonylurea herbicide widely used for broad-leaf weed control in cereal crops.[1] Its application at low rates necessitates highly sensitive and accurate analytical methods to monitor its presence and that of its metabolites, such as Desmethyl Methoxy Metsulfuron-methyl, in environmental and food matrices. The validation of these analytical methods is not merely a procedural formality; it is a critical scientific process that ensures the reliability, reproducibility, and accuracy of the data generated.[2] This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed framework for their validation, grounded in the principles of authoritative guidelines such as the International Council for Harmonisation (ICH) Q2(R2) and SANTE/11312/2021.[3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] For regulatory applications, this means providing irrefutable evidence that the method can reliably quantify residues at or below the established Maximum Residue Limits (MRLs). This guide will focus on the gold-standard technique, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), while also providing a comparative analysis of alternative methods.

Pillars of Method Validation: A Conceptual Framework

An analytical method's validation rests on several key performance parameters that, when evaluated together, provide a comprehensive picture of its capabilities and limitations. These parameters are defined by international guidelines to ensure a harmonized approach to quality assurance.[2][6]

The logical flow of a typical validation process is designed to be a self-validating system, where each step builds upon the last to create a robust and trustworthy method.

Validation_Workflow start Define Analytical Target Profile (ATP) specificity Specificity / Selectivity start->specificity Is the method specific to the analyte? linearity Linearity & Range specificity->linearity Does the response correlate with concentration? lod_loq LOD & LOQ linearity->lod_loq What are the sensitivity limits? accuracy Accuracy (Recovery) lod_loq->accuracy How close are results to the true value? precision Precision (Repeatability & Intermediate Precision) accuracy->precision Are the results reproducible? robustness Robustness precision->robustness How resilient is the method to small changes? stability Analyte Stability robustness->stability Does the analyte degrade during processing/storage? end_node Validated Method stability->end_node

Caption: A logical workflow for analytical method validation.

Primary Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of sulfonylurea herbicides and their polar metabolites, LC-MS/MS is the authoritative and most widely used technique.[7][8] Its power lies in the combination of physical separation by High-Performance Liquid Chromatography (HPLC) with highly specific and sensitive detection by a triple quadrupole mass spectrometer.

Why LC-MS/MS is the Method of Choice:

  • Specificity: Tandem MS provides two levels of mass filtering (precursor and product ions), which dramatically reduces matrix interference and provides a high degree of confidence in analyte identification.[7]

  • Sensitivity: The technique can achieve extremely low Limits of Detection (LOD) and Quantitation (LOQ), often in the sub-parts-per-billion (ppb) range, which is essential for meeting regulatory MRLs.[7][8][9]

  • Versatility: It is suitable for analyzing thermally unstable and non-volatile compounds like Metsulfuron-methyl, which are not amenable to Gas Chromatography without derivatization.[10]

The following diagram illustrates the fundamental workflow of an LC-MS/MS system.

LCMSMS_Workflow cluster_lc HPLC System cluster_ms Tandem Mass Spectrometer autosampler Autosampler (Injects Sample) pump HPLC Pump (Mobile Phase) column Analytical Column (Separation) pump->column ion_source Ion Source (ESI) (Creates Ions) column->ion_source Analyte Elution q1 Q1 (Precursor Ion Selection) ion_source->q1 q2 Q2 (Collision Cell Fragmentation) q1->q2 q3 Q3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data System (Chromatogram) detector->data_system Signal

Caption: Experimental workflow of an LC-MS/MS system.

Detailed Validation Protocol & Performance Data

The validation protocol must be meticulously designed to test all relevant performance characteristics. The acceptance criteria are typically derived from guidelines like SANTE/11312/2021, which state that for pesticide residue analysis, mean recoveries should be within 70-120% with a relative standard deviation (RSD) of ≤20%.[11][12]

Experimental Protocol: LC-MS/MS Method Validation

This protocol is based on established methods for sulfonylurea herbicides.[1][7]

1. System Suitability:

  • Objective: To verify that the LC-MS/MS system is performing adequately on a given day.

  • Procedure: Inject a mid-level concentration standard solution six consecutive times at the beginning of the analytical run.

  • Acceptance Criteria: RSD of peak area and retention time should be <5%.

2. Specificity/Selectivity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of matrix components.[13]

  • Procedure: Analyze at least five different blank matrix samples (e.g., water, soil) to check for interferences at the retention time of the target analyte and its specific MS/MS transitions.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 30% of the response at the Limit of Quantitation (LOQ).

3. Linearity and Range:

  • Objective: To establish a linear relationship between analyte concentration and instrument response over a defined range.[2][3]

  • Procedure: Prepare a series of at least five calibration standards in a blank matrix extract. For example, for an expected LOQ of 0.05 µg/L, the range could be 0.05, 0.1, 0.25, 0.5, and 1.0 µg/L.

  • Acceptance Criteria: The coefficient of determination (R²) of the calibration curve should be ≥ 0.99.[11][14]

4. Accuracy (as Recovery):

  • Objective: To determine the closeness of the measured value to the true value.[13]

  • Procedure: Spike blank matrix samples at a minimum of two concentration levels (e.g., the LOQ and 10x LOQ) with a known amount of the analyte. Analyze at least five replicates at each level.

  • Acceptance Criteria: Mean recovery should be within 70-120%.[15]

5. Precision (Repeatability and Intermediate Precision):

  • Objective: To assess the degree of scatter between a series of measurements.[13]

  • Procedure:

    • Repeatability (Intra-day precision): Analyze spiked replicates under the same operating conditions over a short interval of time (e.g., same analyst, same day).

    • Intermediate Precision (Inter-day precision): Analyze spiked replicates on different days, with different analysts, or on different instruments.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 20%.[15]

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Procedure: The LOQ is typically established as the lowest validated spike level that meets the accuracy and precision criteria. The LOD is often estimated as the concentration that produces a signal-to-noise ratio of at least 3.

  • Acceptance Criteria: The LOQ must be at or below the regulatory MRL.

Performance Data Summary

The following table summarizes typical performance data for the analysis of Metsulfuron-methyl and its metabolites from validated methods.

ParameterLC-MS/MS (Water Matrix)[7]LC-MS/MS (Soil Matrix)[1][8][9]GC-MS (Soil, Derivatized)[10]
Linearity (R²) ≥ 0.99≥ 0.99 (Assumed)Not Reported
Accuracy (% Recovery) 70-120%>70%>70%
Precision (RSD) ≤20%Not ReportedNot Reported
LOD 0.02 µg/LNot Reported0.1 µg/mL
LOQ 0.05 µg/L0.2 µg/kg0.2 µg/g

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method, other techniques can be employed depending on the laboratory's resources and the specific analytical objective.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: Separates compounds based on their interaction with the stationary phase, with detection based on the analyte's absorption of UV light.

  • Advantages: Lower equipment cost and simpler operation compared to MS. A standard CIPAC method exists for determining Metsulfuron-methyl in formulations using HPLC-UV.[16]

  • Disadvantages: Significantly lower specificity and sensitivity. Prone to matrix interference, making it unsuitable for complex samples or trace-level residue analysis. The LOQ is often much higher than that achievable with MS.[17]

  • Verdict: Suitable for quality control of the active ingredient or formulated products, but not for residue analysis in environmental or food samples.

Gas Chromatography with Mass Spectrometry (GC-MS)
  • Principle: Separates volatile compounds in the gas phase. Due to the thermal instability of Metsulfuron-methyl, a derivatization step (e.g., methylation with diazomethane) is required to make it volatile and stable for GC analysis.[10]

  • Advantages: Can provide high sensitivity and specificity, comparable in some cases to LC-MS.

  • Disadvantages: The mandatory derivatization step adds time, complexity, and potential sources of error to the workflow. Not all metabolites may be amenable to the same derivatization reaction.

  • Verdict: A viable but more laborious alternative to LC-MS/MS. It can be used when LC-MS/MS is unavailable, but the method development and validation are more complex.

Immunoassays (e.g., ELISA)
  • Principle: Utilizes the specific binding of an antibody to the target analyte.

  • Advantages: Typically very fast, high-throughput, and can be performed in the field with portable kits.

  • Disadvantages: Primarily used for screening purposes as they can be prone to cross-reactivity with structurally similar compounds, leading to false positives. They provide semi-quantitative or qualitative results and any positive finding must be confirmed by a more specific method like LC-MS/MS.

  • Verdict: Excellent for rapid screening of a large number of samples, but not a substitute for a validated, quantitative, and confirmatory method.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of an analytical method for Desmethyl Methoxy Metsulfuron-methyl is a multi-faceted process that underpins the scientific and regulatory acceptance of any reported data. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as the superior technique, offering unparalleled specificity, sensitivity, and applicability to this class of compounds. Its validation, following the structured approach outlined in ICH and SANTE guidelines, ensures that the method is fit for its intended purpose—be it for environmental monitoring, food safety assurance, or research.[6][12]

While alternative methods like HPLC-UV and GC-MS have their specific applications, they cannot match the overall performance of LC-MS/MS for trace residue analysis in complex matrices. By adhering to the principles of rigorous validation, explaining the causality behind experimental choices, and grounding the protocol in authoritative standards, researchers and scientists can produce data that is not only accurate but also defensible, trustworthy, and of the highest scientific integrity.

References

  • Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS - EPA.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.Pharma Talks via YouTube.
  • ICH Guidelines for Analytical Method Valid
  • Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography.SWA Environmental Consultants & Engineers.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides.SciSpace.
  • Validation parameters for pesticide residue determinations (linearity...).
  • Guidelines - Maximum Residue levels - Food Safety.European Commission.
  • ICH Q2(R2)
  • Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Accredia.
  • ICH Guidance Q14 / Q2(R2)
  • Method validation and analytical quality control in pesticide residues analysis.Federal Office of Consumer Protection and Food Safety (BVL).
  • Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry.
  • Guidance Document SANTE/11312/2021.EURL-Pesticides.
  • Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline.Agilent Technologies.
  • Analysis of Metsulfuron-methyl in Soil by Liquid Chromatography/Tandem Mass Spectrometry. Application to a Field Dissipation Study.
  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.European Commission.
  • GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2017.FAO.org.
  • Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.Thermo Fisher Scientific.
  • A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides.PubMed.
  • A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides.Taylor & Francis Online.
  • Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.Agilent Technologies.
  • A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides | Request PDF.
  • Multiresidue Method for Determination of Sulfonylurea Herbicides in Water by Liquid Chromatography with Confirmation by Capillary Electrophoresis.
  • Metsulfuron-methyl CIPAC Method 441.CIPAC.org.
  • Separation of Metsulfuron-methyl on Newcrom R1 HPLC column.SIELC Technologies.
  • DETERMINATION OF METSULFURON METHYL IN CRUDE PALM OIL USING LIQUID CHROMATOGRAPHY TRIPLE QUADRUPOLE MASS SPECTROMETER.Malaysian Journal of Analytical Sciences.
  • Gas Chromatographic Method for Residue Analysis of Metsulfuron Methyl
  • Analytical Method for Iodosulfuron methyl, Ethametsulfuron-methyl, Ethoxysulfuron, Cinosulfuron, Sulfosulfuron, Triasulfuron, Ni.
  • Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass.Austin Publishing Group.

Sources

Comparative

Analytical Mastery: Evaluating Certified Reference Materials for Desmethyl Methoxy Metsulfuron-methyl

As a Senior Application Scientist specializing in trace-level agrochemical and environmental analysis, I frequently observe that the bottleneck in quantifying sulfonylurea derivatives is rarely detector sensitivity. Inst...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in trace-level agrochemical and environmental analysis, I frequently observe that the bottleneck in quantifying sulfonylurea derivatives is rarely detector sensitivity. Instead, erratic recovery rates and poor calibration curves almost always stem from pre-analytical handling errors and the use of sub-optimal reference standards.

This guide provides a rigorous, objective comparison of Certified Reference Materials (CRMs) for Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5), a critical intermediate in the synthesis of the sulfonylurea herbicide Metsulfuron-methyl[1]. By bridging the gap between material specifications and chromatographic behavior, this document establishes a self-validating framework for LC-MS/MS workflows.

The Causality of CRM Selection in Sulfonylurea Analysis

Desmethyl Methoxy Metsulfuron-methyl (Molecular Formula: C14H15N5O7S) features a highly reactive sulfonylurea bridge[2]. The selection of your analytical standard dictates the absolute accuracy of your assay due to two fundamental chemical realities:

  • Hydrolytic Susceptibility: Sulfonylureas are notoriously unstable in protic environments at low pH. A premium CRM supplier provides rigorous stability data and ships the standard in an anhydrous format, ensuring the material has not prematurely degraded into sulfonamide and triazine artifacts during transit.

  • Isotope Dilution & Standard Addition: In complex environmental matrices (e.g., soil extracts or agricultural runoff), matrix effects cause severe ion suppression in the Electrospray Ionization (ESI) source. Accurate quantification requires standard addition or matrix-matched calibration. If the purity of the reference material is not ISO 17034 certified, the expanded uncertainty of your calibration curve's slope will invalidate your final quantitative data.

Objective Comparison of Commercial Standards

To achieve regulatory compliance or ensure reproducible R&D outcomes, selecting the appropriate grade of reference material is paramount. Table 1 synthesizes the performance specifications of leading commercial standards.

Table 1: Performance and Specification Comparison of Commercially Available Standards
Supplier / BrandProduct GradePurity SpecFormatOptimal Application
3 [3]ISO 17034 CRM≥ 98.0%Neat SolidRegulatory compliance (GLP/GMP), ISO 17025 accredited environmental audits.
2 [2]Biochemical Standard≥ 95.0%50 mg SolidEarly-stage R&D, qualitative MS/MS fragmentation profiling, proteomics.
4 [4]ISO 17034 CRM≥ 99.0%Solution (ACN)High-throughput quantitative screening, direct calibration curve generation.
1 [1]Analytical Standard> 97.0%50 mg SolidMethod development, agricultural metabolism studies, recovery spiking.

Note: Always verify the lot-specific Certificate of Analysis (CoA). For quantitative LC-MS/MS, ISO 17034 certified materials are strictly recommended to ensure metrological traceability.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

The following protocol is engineered as a self-validating system. Every step is designed with a mechanistic purpose to prevent the degradation of Desmethyl Methoxy Metsulfuron-methyl while maximizing detector response.

System Suitability Test (SST)

Before analyzing unknown matrices, the system must pass a self-validating SST. Inject a 10 ng/mL CRM standard in triplicate. The system is validated for the batch only if the Relative Standard Deviation (RSD) of the peak area is < 5%, and retention time drift is < 0.1 minutes.

Step 1: CRM Stock Preparation (The Solvent Imperative)
  • Action: Reconstitute the neat solid CRM in 100% anhydrous Acetonitrile (ACN) to a concentration of 1 mg/mL. Store immediately at -20°C in amber glass vials.

  • Causality: Desmethyl Methoxy Metsulfuron-methyl undergoes rapid nucleophilic attack and hydrolysis in protic solvents (e.g., methanol, water) at room temperature. By utilizing anhydrous, aprotic ACN and sub-zero storage, the integrity of the sulfonylurea bridge is preserved. Never use methanol for sulfonylurea stock solutions.

Step 2: Solid-Phase Extraction (SPE) of Aqueous Matrices
  • Action: Condition a polymeric Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge with 3 mL ACN followed by 3 mL HPLC-grade water. Load the aqueous sample, wash with 5% ACN in water, and elute with 100% ACN.

  • Causality: The HLB sorbent is required because the analyte possesses both a polar sulfonamide-triazine moiety and a non-polar aromatic ring. The 5% ACN wash selectively removes polar matrix interferences (such as humic acids in environmental samples) without causing premature elution of the target analyte.

Step 3: Chromatographic Separation and Ionization
  • Action: Utilize a sub-2 µm C18 UHPLC column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 10% B to 90% B over 5 minutes.

  • Causality: The addition of 0.1% formic acid serves a critical dual purpose. Chromatographically, it suppresses the ionization of the weakly acidic sulfonamide group, ensuring the molecule remains in a neutral state for sharp, symmetrical peak shapes on the reversed-phase C18 stationary phase. Mass spectrometrically, it provides an abundant proton source to efficiently generate the [M+H]⁺ precursor ion (m/z ~398.4) in the Electrospray Ionization (ESI) positive mode.

Analytical Workflow Visualization

The following diagram maps the logical progression from environmental degradation to validated quantitative output, highlighting where the CRM integrates into the analytical chain.

G N1 Metsulfuron-methyl (Parent Herbicide) N2 Desmethyl Methoxy Metsulfuron-methyl (Target Analyte) N1->N2 Environmental Degradation N3 Sample Matrix (Aqueous/Soil) N2->N3 Matrix Accumulation N4 Solid Phase Extraction (Polymeric HLB) N3->N4 Analyte Extraction N5 LC-MS/MS Analysis (ESI+ Mode) N4->N5 Elution & Injection N7 Quantitative Data (Validated Output) N5->N7 Data Processing & Validation N6 CRM Calibration (ISO 17034 Standard) N6->N5 Standard Curve Generation

Workflow for the extraction and LC-MS/MS quantification of Desmethyl Methoxy Metsulfuron-methyl.

References

  • Santa Cruz Biotechnology (SCBT). "Desmethyl Methoxy Metsulfuron-methyl | CAS 74223-63-5." Accessed March 2026.
  • Charm17. "甲氧基甲磺隆 (Desmethyl Methoxy Metsulfuron-methyl)." Accessed March 2026.
  • LGC Standards. "Desmethyl Methoxy Metsulfuron-methyl." Accessed March 2026.
  • AccuStandard. "CAS No. 74223-64-6 - Metsulfuron-methyl." Accessed March 2026.
  • University of Hertfordshire (AERU). "Metsulfuron-methyl (Ref: DPX T6376).

Sources

Validation

Inter-laboratory comparison of Metsulfuron-methyl metabolite analysis

Inter-Laboratory Comparison of Metsulfuron-Methyl Metabolite Analysis: A Comprehensive Methodological Guide Executive Summary & Mechanistic Overview Metsulfuron-methyl is a highly active sulfonylurea herbicide widely use...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison of Metsulfuron-Methyl Metabolite Analysis: A Comprehensive Methodological Guide

Executive Summary & Mechanistic Overview

Metsulfuron-methyl is a highly active sulfonylurea herbicide widely used in agriculture. In environmental matrices (soil, water, and crops), it degrades rapidly via chemical hydrolysis and microbial action[1]. The cleavage of its sulfonylurea bridge produces several metabolites of toxicological and regulatory interest, primarily triazine derivatives (e.g., IN-A4098) and saccharin/benzoate derivatives (e.g., IN-00581, IN-B5685)[2][3].

Because metabolites like IN-A4098 (triazine amine) have raised genotoxic concerns and potential groundwater leaching risks (>0.1 µg/L in certain scenarios), regulatory bodies such as the European Food Safety Authority (EFSA) and the US Environmental Protection Agency (EPA) mandate rigorous, reproducible analytical tracking[2][4]. This guide objectively evaluates the analytical platforms used across different laboratories, synthesizes validation data, and provides a self-validating protocol for accurate quantitation.

Pathway MM Metsulfuron-methyl (Parent Compound) Hydrolysis Sulfonylurea Bridge Cleavage (Hydrolysis / Microbial) MM->Hydrolysis Triazine IN-A4098 (Triazine Amine) Hydrolysis->Triazine Benzoate IN-B5685 / IN-00581 (Saccharin Derivatives) Hydrolysis->Benzoate

Metabolic cleavage pathway of Metsulfuron-methyl into primary metabolites.

Analytical Platform Comparison: Causality in Method Evolution

Historically, the analysis of metsulfuron-methyl and its metabolites relied on Gas Chromatography-Mass Spectrometry (GC-MS).

  • The GC-MS Limitation: Sulfonylureas are highly thermally labile. To analyze them via GC-MS, laboratories had to perform complex derivatization steps (e.g., methylation with diazomethane to form N,N'-dimethyl metsulfuron-methyl)[5]. This extra sample handling introduced severe inter-laboratory variability and reduced recovery rates.

  • The LC-MS/MS Advantage: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) equipped with Electrospray Ionization (ESI) has become the gold standard. It bypasses the need for thermal volatilization and derivatization, allowing for the direct, simultaneous quantification of the parent compound and highly polar metabolites at sub-parts-per-billion (sub-ppb) levels[1][4].

Inter-Laboratory Validation and Performance Metrics

Inter-laboratory comparisons, such as Independent Laboratory Validations (ILV) and Proficiency Testing (PT), are critical for proving that a method is robust against variations in equipment, operators, and environmental conditions.

  • Water Matrices (EPA ILV): The independent laboratory validation of DuPont-28807 demonstrated excellent transferability for metsulfuron-methyl and seven metabolites in surface and ground water using LC-MS/MS[4]. The Limit of Quantitation (LOQ) was strictly validated at 0.050 µg/L across all analytes[4].

  • Soil Matrices (NMI PT): The National Measurement Institute (NMI) proficiency test (AQA 20-03) evaluated pesticide quantification in soil across 23 participating laboratories. For metsulfuron-methyl, 94% of laboratories achieved satisfactory z-scores (|z| ≤ 2.0), proving that modern extraction protocols yield high reproducibility despite severe matrix complexity[6].

Table 1: Inter-Laboratory Performance Comparison for Metsulfuron-Methyl Analysis

MatrixMethodTarget AnalytesLOQMean RecoveryRSD (%)Reference
Water (Surface/Ground)SPE + LC-MS/MSParent + 7 Metabolites0.050 µg/L70–120%≤ 20%EPA MRID 49585703[4]
SoilLiquid Extraction + LC-MS/MSParent0.2 µg/kg85–110%< 15%Bossi et al.[1]
Crude Palm OilLLE + SPE + LC-MS/MSParent5.0 ng/g84–98%< 5%Malaysian J. Anal. Sci.[7]

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure scientific integrity, the following step-by-step protocol incorporates built-in causality and self-validating quality control (QC) checkpoints. This methodology is adapted from the validated EPA MRID 49585703 standard for water matrices[4].

Step 1: Sample Preparation & Acidification

  • Action: Measure 100 mL of the aqueous sample. Spike with a known concentration of an isotopically labeled internal standard (e.g., ¹³C-metsulfuron-methyl). Add 1 mL of 0.01 M ammonium formate (pH 3.5) and 50 µL of concentrated formic acid (98%)[4].

  • Causality: Acidification ensures that acidic metabolites (such as saccharin/IN-00581) remain in their unionized state. This maximizes their hydrophobic interaction and retention on the reversed-phase polymeric sorbent during extraction.

Step 2: Solid Phase Extraction (SPE) Cleanup

  • Action: Pre-condition a 0.5-g Oasis HLB SPE cartridge with 10 mL methanol followed by 10 mL HPLC-grade water. Load the sample under vacuum (2-10 mL/min). Rinse the cartridge with 10 mL of hexane and vacuum-dry for 3 minutes[4].

  • Causality: The hexane wash selectively removes non-polar lipid interferences without eluting the target analytes.

  • Action: Elute the analytes with 20 mL of basic acetonitrile (0.1 M ammonium hydroxide in acetonitrile)[4].

  • Causality: The basic elution solvent ionizes the retained sulfonylureas, breaking their interaction with the sorbent and ensuring quantitative recovery.

Step 3: Concentration and Reconstitution

  • Action: Evaporate the eluate to ~3.0 mL under nitrogen at 30°C. Add 0.250 mL of water, further reduce to ~0.25 mL, and reconstitute to exactly 2.5 mL using 0.005 M aqueous ammonium acetate[4].

  • Self-Validation Check: Calculate the recovery of the internal standard. The extraction is only validated if the recovery falls strictly between 70% and 120%[4].

Step 4: LC-MS/MS Acquisition

  • Action: Inject 25 µL onto a reversed-phase C18 column (e.g., Polaris C18). Operate the triple quadrupole mass spectrometer in Electrospray Ionization (ESI) mode. Monitor two Multiple Reaction Monitoring (MRM) transitions per analyte (one for quantitation, one for confirmation)[4].

  • Causality & Validation: Monitoring dual transitions ensures high specificity. The system self-validates by comparing the ion ratio between the primary and secondary transitions; this ratio must match the reference standard within ±30% to rule out false positives caused by matrix interferences[8].

Workflow Sample Aqueous Sample Acidified to pH 3.5 SPE Oasis HLB SPE Load & Hexane Wash Sample->SPE Elution Elution Basic Acetonitrile SPE->Elution Recon Evaporation & Reconstitution Elution->Recon LCMS LC-MS/MS Analysis Dual MRM Transitions Recon->LCMS Data Data Validation Recovery 70-120%, RSD <20% LCMS->Data

Sample preparation and LC-MS/MS workflow for metsulfuron-methyl analysis.

Troubleshooting Inter-Laboratory Discrepancies

When transferring methods between laboratories, discrepancies often arise from two primary factors:

  • Matrix Effects: Co-eluting matrix components (especially in soil or crude oil) can cause ion suppression in the ESI source. Utilizing triggered MRM (tMRM) or online dilution techniques can mitigate false negatives/positives in highly complex matrices[8].

  • Analyte Stability: Metsulfuron-methyl extracts are typically stable for only ~24 hours at 4°C[4]. Delays in autosampler queues during inter-laboratory processing often lead to artificial degradation, skewing the parent-to-metabolite ratio and resulting in failed proficiency tests.

Sources

Comparative

A Comparative Analysis of Chromatographic Retention: Metsulfuron-methyl vs. Desmethyl Methoxy Metsulfuron

This guide provides an in-depth, objective comparison of the liquid chromatographic retention times of the sulfonylurea herbicide Metsulfuron-methyl and its primary metabolite, Desmethyl Methoxy Metsulfuron (also referre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the liquid chromatographic retention times of the sulfonylurea herbicide Metsulfuron-methyl and its primary metabolite, Desmethyl Methoxy Metsulfuron (also referred to as IN-A4098 in some literature). Designed for researchers, analytical chemists, and environmental scientists, this document elucidates the physicochemical principles governing their separation, supported by experimental data and a detailed analytical protocol.

Introduction: The Analyte and Its Transformation

Metsulfuron-methyl is a potent, selective, and systemic herbicide widely used for the control of broadleaf weeds in cereal crops and pastures.[1][2] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[1][3]

In the environment, particularly in soil and aqueous solutions, Metsulfuron-methyl undergoes degradation through processes like chemical hydrolysis and microbial metabolism.[3][4] One of the principal degradation pathways is O-demethylation, where the methoxy group (-OCH₃) on the triazine ring is converted to a hydroxyl group (-OH).[4][5] This transformation results in the formation of a more polar metabolite, Desmethyl Methoxy Metsulfuron. Understanding the distinct chromatographic behaviors of the parent compound and its metabolite is critical for accurate environmental monitoring, residue analysis, and toxicological assessment.

Physicochemical Properties: The Basis for Separation

The chromatographic separation of two analytes is fundamentally dictated by their differing physicochemical properties and their subsequent interactions with the stationary and mobile phases. The key distinction between Metsulfuron-methyl and its desmethyl metabolite lies in their polarity, a direct consequence of their structural differences.

The replacement of the methyl ether group in Metsulfuron-methyl with a hydroxyl group in Desmethyl Methoxy Metsulfuron introduces a site for hydrogen bonding, significantly increasing the molecule's overall polarity. This structural change is the primary determinant of their differential retention in reversed-phase liquid chromatography (RPLC).

Table 1: Comparison of Physicochemical Properties

PropertyMetsulfuron-methylDesmethyl Methoxy MetsulfuronCausality of Difference
Molecular Formula C₁₄H₁₅N₅O₆S[2]C₁₃H₁₃N₅O₆SLoss of a CH₂ group from the methoxy moiety.
Molecular Weight 381.36 g/mol [2]367.34 g/mol [6]Corresponds to the loss of a methylene group.
Key Functional Group Methoxy (-OCH₃) on triazine ringHydroxyl (-OH) on triazine ringO-demethylation during degradation.
Polarity LowerHigherThe hydroxyl group is significantly more polar than the methoxy group.
pKa ~3.3 (weak acid)[3]Expected to be similar (weak acid)The primary acidic proton is on the sulfonylurea bridge, distant from the site of demethylation.

Chromatographic Retention Behavior: A Direct Comparison

In reversed-phase high-performance liquid chromatography (RPLC), the stationary phase is nonpolar (e.g., C8 or C18), while the mobile phase is a more polar aqueous-organic mixture. The principle of separation is based on hydrophobic interactions: less polar compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds have a greater affinity for the mobile phase and elute earlier.

Given that Desmethyl Methoxy Metsulfuron is demonstrably more polar than its parent compound, it is expected to have a shorter retention time .

This hypothesis is confirmed by experimental data from validated analytical methods. An EPA method for the determination of Metsulfuron-methyl and its metabolites in water provides a clear example of this separation.[7]

Table 2: Experimental Retention Times under Reversed-Phase LC/MS/MS Conditions

CompoundMetabolite CodeRetention Time (minutes)
Metsulfuron-methyl-12.0
Desmethyl Methoxy MetsulfuronIN-A40984.2
Data sourced from EPA analytical method DuPont-28807.[7]

The data unequivocally shows that the more polar metabolite, Desmethyl Methoxy Metsulfuron (IN-A4098), elutes significantly earlier (4.2 minutes) than the parent Metsulfuron-methyl (12.0 minutes) under the specified RPLC conditions. This near 3-fold difference in retention provides excellent resolution, allowing for easy and accurate simultaneous quantification.

G

Causality of Experimental Choices
  • Reversed-Phase Column (C8/C18): Standard for the analysis of moderately nonpolar pesticides like sulfonylureas, providing the necessary hydrophobic surface for differential retention.[8][9]

  • Acidified Mobile Phase (pH 3-4.3): Metsulfuron-methyl is a weak acid.[3] Performing the chromatography at a pH below its pKa ensures that it remains in its non-ionized, less polar form. This enhances its retention on the nonpolar stationary phase, leading to sharper peaks and more reproducible retention times.[8][10]

  • Organic Modifier (Acetonitrile/Methanol): Used to control the eluting strength of the mobile phase. A gradient or isocratic mixture is optimized to achieve adequate separation of the early-eluting polar metabolite from the later-eluting parent compound within a reasonable analysis time.[8][10]

Self-Validating Experimental Protocol

This section provides a representative RPLC-UV methodology synthesized from established and validated methods for the analysis of Metsulfuron-methyl.[8][10] This protocol is designed to be self-validating, as the significant and predictable separation in retention times serves as an internal check for system suitability.

Apparatus and Materials
  • High-Performance Liquid Chromatograph (HPLC): Equipped with a UV detector, pump, and autosampler.

  • Column: Reversed-phase C8 or C18, 150 x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Phosphoric or Acetic Acid.

  • Standards: Metsulfuron-methyl and Desmethyl Methoxy Metsulfuron analytical standards of known purity.

Procedure
  • Mobile Phase Preparation:

    • Prepare an aqueous solution and adjust the pH to 3.0 using phosphoric acid.

    • The mobile phase can be run isocratically, for example, with a mixture of Water (pH 3.0) and Acetonitrile (65:35 v/v).[8] A gradient elution may be required for complex matrices.

  • Standard Solution Preparation:

    • Accurately weigh ~10 mg of each analytical standard into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water 50:50). This creates 100 µg/mL stock standards.

    • Prepare a mixed working standard containing both analytes at a concentration of ~1 µg/mL by diluting the stock standards in the mobile phase.

  • Chromatographic Conditions:

    • Column: C8, 150 x 4.6 mm, 5 µm

    • Mobile Phase: Water (pH 3.0 with H₃PO₄) : Acetonitrile (65:35 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm[8]

  • Analysis and System Validation:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the mixed working standard.

    • Trustworthiness Check: Verify the elution order. The Desmethyl Methoxy Metsulfuron peak must elute significantly earlier than the Metsulfuron-methyl peak. The large, expected separation in retention time validates the correct identification and proper functioning of the chromatographic system.

G

Conclusion

The chromatographic retention times of Metsulfuron-methyl and its primary metabolite, Desmethyl Methoxy Metsulfuron, are significantly different due to a fundamental change in molecular polarity. The O-demethylation of the parent compound to form the metabolite introduces a hydroxyl group, making it substantially more polar. Consequently, in standard reversed-phase HPLC, Desmethyl Methoxy Metsulfuron exhibits a much shorter retention time than Metsulfuron-methyl . This predictable and pronounced difference in retention behavior is the cornerstone of reliable analytical methods for their simultaneous determination in various matrices, ensuring accurate assessment of environmental fate and residue levels.

References

  • Henze, R.M. and Stry, J.J. (2003). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. DuPont Study No.: DuPont-28807. [Link]

  • Lee, P. W., Fukuto, T. R., Hernandez, H., & Winton, K. (1991). Determination of Metsulfuron Methyl and Its Two Metabolites in Crops by Liquid Chromatography with Ultraviolet Detection. Journal of AOAC INTERNATIONAL, 74(5), 875–879. [Link]

  • AgrEvo. (1999). Enforcement Method of lodosulfuron-methyl-sodium and its metabolite Metsulfuron-methyl in Surface Water by HPLC incl. Validation. Environmental Chemistry Method, MRID 451087-22. [Link]

  • Food and Agriculture Organization of the United Nations. (2000). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: Metsulfuron-methyl. [Link]

  • Singh, S. B., & Paul, R. (2011). Gas Chromatographic Method for Residue Analysis of Metsulfuron Methyl from Soil. Bulletin of Environmental Contamination and Toxicology, 86(2), 149–151. [Link]

  • Water Quality Australia. (2020). Metsulfuron-methyl in freshwater - Technical brief. [Link]

  • Kumar, S., Duhan, A., & Singh, S. (2019). Metsulfuron-methyl residues in soil and wheat under North-Western mid-hill conditions of Himalaya. Indian Journal of Weed Science, 51(2), 167. [Link]

  • Bossi, R., Seiden, P., & Andersen, S. M. (1999). Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study. Journal of Agricultural and Food Chemistry, 47(10), 4462–4468. [Link]

  • CIPAC. (1997). Metsulfuron-methyl Method 441. [Link]

  • Sarmah, A. K., Kookana, R. S., & Alston, A. M. (2000). Fate and behaviour of triasulfuron, metsulfuron-methyl, and chlorsulfuron in the Australian soil environment: a review. Australian Journal of Soil Research, 38(3), 671. [Link]

  • Sarmah, A. K., Kookana, R. S., & Alston, A. M. (2000). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions. Pest Management Science, 56(6), 463–471. [Link]

  • Ismail, B. S., Eng, O. K., & Tay, M. A. (2015). Degradation of Triazine-2- 14 C Metsulfuron–Methyl in Soil from an Oil Palm Plantation. PLOS ONE, 10(10), e0138170. [Link]

  • Wikipedia. Metsulfuron-methyl. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91730, Metsulfuron. [Link]

  • Lian, H.-Z., Zhang, W. B., Jiang, Q., & Miao, J. (2006). Simultaneous Determination of Metsulfuron-Methyl, Chlorsulfuron and Bensulfuron-methyl in Various Formulations of Sulfonylurea Herbicides by HPLC-UV Detection. Analytical Letters, 34(11), 1881–1890. [Link]

  • de Cássia de Souza, V., da Silva, J. G., & de Pires, M. A. (2012). Determination of Metsulfuron-Methyl Residues in Elephant grass by Using Liquid chromatography coupled to a quadruplole time-of-flight tandem mass spectrometry (LC/ESI)-Q-TOF-MS/MS. Embrapa. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Accuracy and Precision Limits for Desmethyl Methoxy Metsulfuron-methyl Detection

Welcome, researchers and drug development professionals. This guide provides an in-depth comparison of analytical methodologies for the detection of Desmethyl Methoxy Metsulfuron-methyl, a key metabolite of the sulfonylu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide provides an in-depth comparison of analytical methodologies for the detection of Desmethyl Methoxy Metsulfuron-methyl, a key metabolite of the sulfonylurea herbicide Metsulfuron-methyl. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system. Our objective is to equip you with the necessary data and insights to select and implement the most robust and sensitive detection strategy for your specific application.

The Analyte in Context: From Parent Compound to Metabolite

Metsulfuron-methyl is a widely used herbicide for controlling broadleaf weeds in various crops.[1] Its environmental fate is of significant regulatory and scientific interest. The compound degrades in soil and water through both chemical hydrolysis and microbial metabolism.[2][3] This degradation is influenced by factors such as soil pH, temperature, and moisture content, with faster degradation occurring in acidic, moist, and warmer conditions.[2][3]

One of the principal degradation pathways involves the cleavage of the sulfonylurea bridge, leading to the formation of several metabolites, including Desmethyl Methoxy Metsulfuron-methyl.[1][4] The accurate quantification of these metabolites is crucial for comprehensive environmental risk assessment and for understanding the herbicide's persistence and potential impact on subsequent crops and ecosystems.

G Metsulfuron_methyl Metsulfuron-methyl Degradation Chemical Hydrolysis & Microbial Metabolism Metsulfuron_methyl->Degradation pH, Temp, Moisture Desmethyl Desmethyl Methoxy Metsulfuron-methyl Degradation->Desmethyl Sulfonylurea Bridge Cleavage Other Other Metabolites (e.g., Triazine Amine, Saccharin) Degradation->Other G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Collect 500 mL Water Sample B 2. Adjust to pH 3-4 with Acetic Acid A->B C 3. Condition C18 SPE Cartridge (Methanol, Water) B->C D 4. Load Sample onto SPE Cartridge C->D E 5. Elute with Acetonitrile/Water D->E F 6. Concentrate Eluate and Reconstitute E->F G 7. Inject into LC-MS/MS System F->G H 8. Gradient Elution (C18 Column) G->H I 9. ESI Ionization (Positive Mode) H->I J 10. MRM Detection I->J G cluster_prep QuEChERS Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup A 1. Homogenize 10g Sample with Water B 2. Add Acetonitrile & QuEChERS Salts A->B C 3. Shake Vigorously & Centrifuge B->C D 4. Take Aliquot of Acetonitrile Layer C->D E 5. Add Aliquot to d-SPE Tube (PSA, C18) D->E F 6. Vortex & Centrifuge E->F G 7. Transfer Supernatant for Analysis F->G H LC-MS/MS Analysis G->H Proceed to LC-MS/MS

Sources

Comparative

A Senior Application Scientist's Guide to Immunoassay Specificity: The Case of Metsulfuron-methyl and its Desmethyl Metabolite

Introduction: The Challenge of Specificity in Herbicide Monitoring Metsulfuron-methyl (MSM) is a potent sulfonylurea herbicide widely used for the control of broadleaf weeds in various agricultural settings.[1][2] Its mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Specificity in Herbicide Monitoring

Metsulfuron-methyl (MSM) is a potent sulfonylurea herbicide widely used for the control of broadleaf weeds in various agricultural settings.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential amino acids in plants.[3][4] Due to its high efficacy at low application rates, sensitive and specific analytical methods are required to monitor its presence in environmental samples like soil and water, as well as in food products.

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have emerged as cost-effective and high-throughput screening tools for this purpose.[5] However, the accuracy of any immunoassay is fundamentally dependent on the specificity of the antibody used. A significant challenge in environmental and metabolic analysis is the potential for an antibody to bind not only to the target parent compound but also to its metabolites and degradation products.

This guide focuses on a critical, yet often overlooked, aspect of MSM immunoassay validation: the cross-reactivity of its primary metabolite, O-desmethyl metsulfuron-methyl . In both soil and plants, MSM can undergo O-demethylation, where the methoxy group (-OCH₃) on the triazine ring is converted to a hydroxyl group (-OH).[6] The resulting metabolite, while structurally similar to the parent compound, presents a distinct chemical entity. Understanding the degree to which an anti-MSM antibody recognizes this metabolite is paramount for accurate quantification and risk assessment. An assay that significantly cross-reacts with the desmethyl metabolite could lead to an overestimation of the parent herbicide's concentration, confounding environmental fate studies and regulatory compliance.

This document provides researchers and analytical scientists with a framework for understanding, predicting, and experimentally validating the cross-reactivity of desmethyl metsulfuron-methyl in immunoassays developed for the parent compound.

Part 1: The Molecular Basis of Immunoassay Selectivity

The specificity of an immunoassay for a small molecule like MSM is not an accident; it is engineered during the antibody development process. The central principle involves the design of a hapten —a small molecule that is chemically modified and conjugated to a larger carrier protein (like Bovine Serum Albumin, BSA) to become immunogenic. The design of this hapten-protein conjugate dictates which features of the target molecule the resulting antibodies will recognize.

Causality in Antibody Recognition: The immune system generates antibodies against the parts of the hapten that are most exposed and structurally distinct. The point of attachment of the hapten to the carrier protein (via a linker arm) is critical.

  • Triazine-Ring Focused Antibodies: If the MSM molecule is linked to the carrier protein through its phenylsulfonamide portion, the triazine ring moiety will be more exposed. This strategy tends to produce "generic" antibodies that may recognize multiple sulfonylurea herbicides sharing a similar triazine structure.[7][8]

  • Phenyl-Ring Focused Antibodies: Conversely, linking the molecule through the triazine ring exposes the phenylsulfonamide portion, potentially leading to antibodies more specific to MSM's unique phenyl group structure.[5][9]

The most common immunoassay format for small molecules is the competitive ELISA . In this setup, the target analyte (free MSM in the sample) competes with a labeled or coated MSM-conjugate for a limited number of antibody binding sites. Higher concentrations of free MSM in the sample result in less binding of the labeled conjugate, producing a weaker signal.

G cluster_well Microtiter Well Surface Ab Anti-MSM Antibody (Immobilized) Signal Enzymatic Signal (Colorimetric) Ab->Signal Competition Determines Signal MSM Free MSM (Analyte) MSM->Ab Binds (High Affinity) Metabolite Desmethyl-MSM (Potential Cross-Reactant) Metabolite->Ab Binds? (Unknown Affinity) Tracer MSM-Enzyme Conjugate (Tracer) Tracer->Ab Binds (High Affinity)

Caption: Competitive ELISA principle for Metsulfuron-methyl (MSM) detection.

Part 2: Predicting Cross-Reactivity—A Structural Comparison

Before embarking on experimental work, a direct structural comparison between MSM and its O-desmethyl metabolite can provide a strong hypothesis regarding potential cross-reactivity. The key difference is the substitution on the triazine ring.

  • Metsulfuron-methyl (MSM): Features a methoxy group (-OCH₃).

  • O-desmethyl Metsulfuron-methyl: Features a hydroxyl group (-OH).

This seemingly minor change from a methyl ether to an alcohol has significant chemical implications:

  • Size and Steric Hindrance: The methoxy group is larger than the hydroxyl group. If the antibody's binding pocket is tightly formed around the methoxy group, the smaller hydroxyl group of the metabolite might fit but with weaker binding affinity due to incomplete van der Waals interactions.

  • Polarity and Hydrogen Bonding: The hydroxyl group is more polar and can act as a hydrogen bond donor. The methoxy group's oxygen can only act as a hydrogen bond acceptor. If the antibody binding site relies on hydrophobic interactions in this region or has a specific hydrogen bond acceptor for the methyl protons, binding of the desmethyl metabolite will be significantly weakened.

Therefore, it is reasonable to predict that most high-specificity anti-MSM antibodies will exhibit significantly reduced affinity for the O-desmethyl metabolite. However, the magnitude of this reduction can only be determined experimentally.

Caption: Key structural difference dictating antibody recognition.

Part 3: A Self-Validating Protocol for Determining Cross-Reactivity

To quantify the cross-reactivity of an immunoassay, one must compare the concentration of the metabolite required to cause 50% inhibition (IC₅₀) with the IC₅₀ of the parent compound. The following protocol provides a robust, self-validating workflow.

Experimental Objective: To determine the percent cross-reactivity (%CR) of O-desmethyl metsulfuron-methyl in a competitive ELISA designed for Metsulfuron-methyl.

Methodology Workflow

Caption: Workflow for experimental determination of cross-reactivity.

Step-by-Step Protocol:

1. Materials & Reagents:

  • Metsulfuron-methyl (MSM) analytical standard

  • O-desmethyl metsulfuron-methyl analytical standard

  • Anti-MSM antibody (polyclonal or monoclonal)

  • Coating antigen (e.g., MSM-BSA conjugate) or enzyme tracer (e.g., MSM-HRP conjugate), depending on assay format (indirect vs. direct).

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • Secondary antibody-enzyme conjugate (if using an indirect format, e.g., Goat anti-Rabbit IgG-HRP)

  • Enzyme Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Experimental Procedure:

  • Phase 1: Checkerboard Titration (Assay Optimization)

    • Causality: This step is crucial to find the optimal, limiting concentrations of antibody and coating antigen/tracer. Using suboptimal concentrations can alter the apparent cross-reactivity and sensitivity of the assay.[10][11]

    • Coat separate rows of a 96-well plate with serial dilutions of the coating antigen (e.g., 10 µg/mL to 0.01 µg/mL) in Coating Buffer. Incubate overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer.

    • Block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.

    • Wash the plate again.

    • Add serial dilutions of the primary antibody to the corresponding columns.

    • Incubate, wash, and proceed with the detection steps (secondary antibody, substrate, stop solution).

    • Selection Criteria: Choose the combination of antibody and antigen concentrations that yields a maximum absorbance (Aₘₐₓ) of ~1.0-1.5 and a low background signal. This ensures the assay operates in a sensitive range.

  • Phase 2: Competitive Immunoassay

    • Coat a 96-well plate with the optimal concentration of coating antigen determined above. Incubate, wash, and block as previously described.

    • Prepare serial dilutions of both MSM and O-desmethyl metsulfuron-methyl in Assay Buffer. A typical range would be from 1000 ng/mL down to 0.01 ng/mL, including a zero-concentration control (B₀).

    • In triplicate, add 50 µL of each standard dilution (for both compounds) to the wells.

    • Immediately add 50 µL of the optimized primary antibody dilution to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competition.

    • Wash the plate 5 times with Wash Buffer.

    • Add the secondary antibody-enzyme conjugate (if applicable), incubate, and wash.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each standard concentration using the formula: % Inhibition = (1 - (Absorbance_standard / Absorbance_B₀)) * 100

  • Plot the % Inhibition versus the log of the analyte concentration for both MSM and its metabolite.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration that causes 50% inhibition.

  • Calculate the percent cross-reactivity (%CR) using the standard formula[12][13]: %CR = (IC₅₀ of Metsulfuron-methyl / IC₅₀ of O-desmethyl Metsulfuron-methyl) * 100

Part 4: Data Interpretation and Practical Implications

The calculated %CR value provides a quantitative measure of the assay's specificity. The results can be summarized in a table for clear comparison.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-MSM Immunoassay

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)Interpretation
Metsulfuron-methyl1.4100Target Analyte
O-desmethyl Metsulfuron-methyl85.21.64Low Cross-Reactivity
Chlorsulfuron12.511.2Moderate Cross-Reactivity
Tribenuron-methyl2.850.0High Cross-Reactivity

Interpreting the Results:

  • High Cross-Reactivity (>10%): Indicates that the antibody binds the metabolite with significant affinity. If the metabolite is expected to be present in samples alongside the parent compound, this assay will likely overestimate the true concentration of MSM. Such an assay might be better suited as a "class-specific" screen for total sulfonylureas rather than a specific tool for MSM.

  • Low Cross-Reactivity (1-10%): The antibody shows weak recognition of the metabolite. The potential for overestimation is minimal unless the metabolite is present at concentrations more than 10-100 times higher than the parent compound. For most applications, this level of specificity is acceptable.

  • Negligible Cross-Reactivity (<1%): The assay is highly specific for the parent compound. The presence of the metabolite will have virtually no impact on the quantification of MSM. This is the ideal characteristic for an assay intended for specific monitoring of the parent herbicide.[12]

Conclusion

References

(Note: URLs are provided for verification and lead to the source page or a stable abstract page.)

  • Production and Characterization of Generic Antibodies Against s-Triazine and Sulfonylurea Herbicides. Taylor & Francis Online. [Link]

  • Development of an enzyme immunoassay for metsulfuron-methyl. Food and Agricultural Immunology. [Link]

  • Determination of sulfonylurea herbicides in water and food samples using sol-gel glass-based immunoaffinity extraction and liquid chromatography-ultraviolet/diode array detection or liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. PMC. [Link]

  • A stable and sensitive enzyme-linked immunosorbent assay (ELISA) for the determination of metsulfuron-methyl residues in foods. PubMed. [Link]

  • ELISA Determination of the Sulfonylurea Herbicide Metsulfuron-Methyl in Different Water Types. ACS Publications. [Link]

  • Development of an enzyme immunoassay for metsulfuron‐methyl. Taylor & Francis Online. [Link]

  • Production and Characterization of Generic Antibodies Against s-Triazine and Sulfonylurea Herbicides. Taylor & Francis Online. [Link]

  • Applicability of ELISA for determination of metsulfuron‐methyl in soil samples. ResearchGate. [Link]

  • Validating Immunoassays for Urine and Oral Fluid Drug Testing. Forensic RTI. [Link]

  • Metsulfuron-methyl. Department of Natural Resources and Environment Tasmania. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • A Highly Sensitive Multiplex Immunosensor for Detecting Three Sulfonylurea Herbicides: From Hapten Design to Molecular Recognition Mechanism. ACS Publications. [Link]

  • Metsulfuron-methyl residues in soil and wheat under North-Western mid- hill conditions of Himalaya. Indian Society of Weed Science. [Link]

  • Metsulfuron-methyl. Wikipedia. [Link]

  • Proposed metabolic pathways of metsulfuron-methyl in Bernam Series. ResearchGate. [Link]

  • Development of a Polarization Fluoroimmunoassay for the Herbicide Metsulfuron-Methyl. Taylor & Francis Online. [Link]

  • Desmethyl metsulfuron-methyl. PubChem. [Link]

  • Determination of Sulfonylurea Herbicides in Water and Food Samples Using Sol−Gel Glass-Based Immunoaffinity Extraction and Liquid Chromatography−Ultraviolet/Diode Array Detection or Liquid Chromatography-Tandem Mass Spectrometry. ACS Publications. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • A stable and sensitive enzyme‐linked immunosorbent assay (ELISA) for the determination of metsulfuron‐methyl residues in foods. ResearchGate. [Link]

  • Development of a Monoclonal Antibody-Based Enzyme-Linked Immunosorbent Assay for the Herbicide Chlorimuron-ethyl. ACS Publications. [Link]

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PMC. [Link]

  • Metsulfuron-methyl. Food and Agriculture Organization of the United Nations. [Link]

  • Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. eScholarship. [Link]

  • Chemical structure of metsulfuron-methyl. ResearchGate. [Link]

  • Complementary Strategy Enhancing Broad-Specificity for Multiplexed Immunoassay of Adulterant Sulfonylureas in Functional Food. MDPI. [Link]

Sources

Validation

Purity Assessment of Desmethyl Methoxy Metsulfuron-methyl Standards: A Comparative Guide

Introduction Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5, Molecular Formula: C14H15N5O7S) is a critical biochemical intermediate and a primary degradation product of the residual sulfonylurea herbicide metsulfur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5, Molecular Formula: C14H15N5O7S) is a critical biochemical intermediate and a primary degradation product of the residual sulfonylurea herbicide metsulfuron-methyl[1][2]. In environmental monitoring, pharmacokinetic profiling, and agrochemical residue analysis, the accuracy of quantitative assays relies entirely on the integrity of the reference standard[3].

Because trace impurities can drastically impact analytical accuracy and skew environmental half-life calculations, establishing the absolute purity of this standard is a foundational requirement[4]. This guide objectively compares the three primary analytical methodologies—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—used to certify the purity of Desmethyl Methoxy Metsulfuron-methyl standards.

Analytical Methodologies: A Head-to-Head Comparison

To achieve an orthogonal certification of purity, a single analytical technique is rarely sufficient. A robust purity assessment requires a combination of primary ratio methods and highly selective separation techniques.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that provides a direct measurement of the analyte concentration. Causality: The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the molar concentration of those nuclei in the molecule[5]. By comparing the analyte's signal to a certified internal standard, absolute purity is determined without the need for a homologous reference standard[6].

  • HPLC-UV: A separation-based comparative method. Causality: Purity is typically determined by the area percent method. While highly sensitive for detecting trace impurities, it relies on the assumption that all components possess similar UV response factors at the detection wavelength[5]. If a degradant has a different molar extinction coefficient, HPLC-UV will over- or underestimate its concentration.

  • LC-MS/MS: The definitive method for trace impurity profiling. Causality: Utilizing Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM), this method provides sub-parts per billion (ppb) sensitivity[4]. It is indispensable for identifying co-eluting isobaric impurities that lack distinct UV chromophores.

Quantitative Comparison of Analytical Techniques
Performance Metric¹H-qNMRHPLC-UVLC-MS/MS
Fundamental Principle Direct molar proportionalityChromatographic separation & UV absorbanceMass-to-charge (m/z) separation & fragmentation
Typical Sensitivity Moderate (LOD ~0.48 mg/mL)[6]High (LOD ~0.025 µg/mL)[6]Ultra-High (LOQ ~0.2 µg/kg)[4]
Reference Standard Needed? No (Uses independent internal standard)[5]Yes (For accurate quantitative impurity profiling)Yes (Ideally isotopically labeled)
Selectivity High (Based on distinct resonance signals)[5]Moderate (Dependent on column resolution)Extreme (Based on specific MRM transitions)
Primary Application Absolute mass fraction certificationRoutine batch QC & area % purityTrace impurity identification & structural elucidation

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to eliminate systemic bias.

Protocol 1: Absolute Purity Determination via ¹H-qNMR

Causality for Self-Validation: The accuracy of qNMR is highly dependent on complete magnetization recovery between radiofrequency pulses. By experimentally determining the longitudinal relaxation time ( T1​ ) using an inversion-recovery sequence and setting the relaxation delay ( D1​ ) to at least 5×T1​ , the system self-validates that >99.3% of the signal is recovered, preventing integration bias and ensuring absolute quantitative accuracy[5][6].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a highly sensitive microbalance (precision ≤0.01 mg), accurately weigh ~10 mg of the Desmethyl Methoxy Metsulfuron-methyl standard and ~5 mg of a certified internal standard (e.g., Maleic acid, chosen because its olefinic protons do not overlap with the analyte's aromatic signals)[6]. Note: Gravimetric precision is the largest source of uncertainty in qNMR.

  • Solvation: Dissolve the mixture completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) and transfer to a 5 mm NMR tube.

  • Parameter Optimization: Perform an inversion-recovery experiment to determine the longest T1​ of the protons of interest. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds).

  • Acquisition & Integration: Acquire the ¹H-NMR spectrum at 600 MHz. Phase and baseline correct the spectrum manually. Integrate the distinct aromatic proton signal of Desmethyl Methoxy Metsulfuron-methyl and the olefinic proton signal of the maleic acid internal standard[5].

  • Calculation: Calculate the absolute mass fraction using the molar ratio, molecular weights, and gravimetric data.

Protocol 2: Trace Impurity Profiling via LC-MS/MS

Causality for Self-Validation: LC-MS/MS is highly susceptible to matrix effects (ion suppression or enhancement) which can distort quantitative results. By utilizing a post-column infusion of the analyte during a blank matrix injection, the system self-validates by mapping regions of ion suppression, ensuring that the selected MRM transitions are strictly proportional to concentration and free from matrix interference[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the standard in HPLC-grade acetonitrile. Dilute to a 100 ng/mL working solution using 0.01 M phosphate buffer[4].

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) to resolve closely related triazine amine degradants[4].

  • Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+), as the basic nitrogen atoms in the triazine ring readily accept protons to form [M+H]+ ions. Monitor the specific MRM transitions for Desmethyl Methoxy Metsulfuron-methyl (MW 397.36)[1].

  • Quantitation: Use standard addition or an isotopically labeled internal standard (e.g.,[phenyl-U-14C]Metsulfuron-methyl equivalents) to correct for any residual ionization variations[4].

Workflow Visualization

To ensure the highest level of confidence in the reference standard, modern pharmaceutical and agrochemical laboratories employ an orthogonal workflow, cross-verifying the primary qNMR data with chromatographic mass balance.

G A Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5) B qNMR Analysis Absolute Molar Purity A->B Primary Assay C HPLC-UV Analysis Chromatographic Area % A->C Routine QC D LC-MS/MS Trace Impurity Profiling A->D Sub-ppb Profiling E Mass Balance Calculation (100% - Impurities) B->E C->E D->E F Certified Reference Standard E->F Final Certification

Fig 1: Orthogonal workflow combining qNMR, HPLC-UV, and LC-MS/MS for standard certification.

Sources

Comparative

Comparative Guide to Limit of Detection (LOD) Methodologies for Desmethyl Methoxy Metsulfuron-methyl

Executive Summary As a Senior Application Scientist, achieving ultra-trace quantification of sulfonylurea metabolites is a frequent analytical challenge. Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5), a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, achieving ultra-trace quantification of sulfonylurea metabolites is a frequent analytical challenge. Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5), a critical intermediate and degradation product of the widely used herbicide metsulfuron-methyl, requires rigorous analytical protocols to meet stringent environmental and food safety regulations[1]. This guide objectively compares sample preparation and LC-MS/MS methodologies, providing researchers with field-proven experimental data to optimize the Limit of Detection (LOD) and Limit of Quantification (LOQ) across diverse matrices.

Chemical Context and Analytical Challenges

Desmethyl Methoxy Metsulfuron-methyl (Molecular Formula: C14H15N5O7S, MW: 397.36) is a highly polar and thermally labile compound[1]. Traditional Gas Chromatography (GC) is unsuitable without complex derivatization (e.g., methylation using diazomethane) due to the thermal instability of the sulfonylurea bridge[2]. Therefore, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the gold standard[3].

The primary analytical bottleneck in LC-MS/MS is matrix-induced ion suppression, which directly dictates the achievable LOD. To confidently quantify this metabolite at sub-ppb levels, the extraction methodology must be meticulously paired with the sample matrix.

Comparative Evaluation of Extraction Methodologies

To achieve optimal LODs, the extraction method must isolate the target analyte while systematically eliminating matrix interferences. Here, we compare three dominant, field-proven workflows:

  • Solid-Phase Extraction (SPE) for Aqueous Matrices:

    • Mechanistic Causality: Sulfonylureas are weak acids. Adjusting the water sample to pH 3.0 ensures the acidic sulfonamide group remains protonated (non-ionized), maximizing retention on polymeric reversed-phase sorbents[3].

    • Performance: Achieves the lowest absolute LODs (typically 0.02 µg/L) due to high pre-concentration factors and effective desalting[3].

  • QuEChERS for Agricultural Commodities (e.g., Wheat, Maize):

    • Mechanistic Causality: Salting-out extraction with acetonitrile is followed by dispersive SPE (d-SPE) clean-up using Primary Secondary Amine (PSA) and C18. PSA removes organic acids and sugars, while C18 removes non-polar lipids that would otherwise cause severe ion suppression in the ESI source[4].

    • Performance: Balances high throughput with extreme sensitivity. LODs can reach as low as 0.0015 µg/kg in grain matrices[5].

  • Liquid-Liquid Extraction (LLE) with Low-Temperature Precipitation for Lipidic Matrices (e.g., Crude Palm Oil):

    • Mechanistic Causality: Methanol extraction combined with freezing (-20°C) precipitates bulk lipids. A subsequent Carbograph SPE clean-up removes residual pigments[6].

    • Performance: Successfully overcomes severe ion suppression from triglycerides, achieving LODs of approximately 1.0 ng/g (1.0 µg/kg)[6].

Quantitative Data Comparison

The following table summarizes the performance metrics of these methodologies, demonstrating how matrix complexity influences the baseline LOD.

Matrix TypeExtraction MethodAnalytical PlatformLODLOQMean Recovery (%)
Surface/Ground WaterSPE (Polaris C18)LC-ESI(+)-MS/MS (QqQ)0.02 µg/L0.05 µg/L70 - 120%
Wheat GrainQuEChERS (PSA/C18)UPLC-ESI(+)-MS/MS0.0015 µg/kg0.005 µg/kg80 - 105%
Maize/SoilMISPE (Molecularly Imprinted)HPLC-ESI(+)-MS/MS0.02 µg/kg0.06 µg/kg75 - 110%
Crude Palm OilLLE + Low-Temp + SPELC-ESI(+)-MS/MS1.0 µg/kg5.0 µg/kg84 - 98%

Data aggregated from standardized EPA protocols[3], Waters Corporation application notes[5], and peer-reviewed agricultural analyses[2],[6],[4].

Step-by-Step Experimental Protocol: Optimized SPE-LC-MS/MS

This protocol is designed as a self-validating system. The inclusion of matrix-matched calibration curves is critical to account for residual matrix effects and ensure trustworthiness.

Step 1: Sample Preparation & Pre-treatment

  • Filter 250 mL of the water sample through a 0.45 µm nylon membrane to remove particulate matter.

  • Acidify the filtrate to pH 3.0 using 0.1 M Formic Acid. Causality: Lowering the pH suppresses analyte ionization, enhancing hydrophobic retention on the SPE sorbent[3].

Step 2: Solid-Phase Extraction (SPE)

  • Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg) with 5 mL methanol followed by 5 mL of pH 3.0 acidified water.

  • Load the sample at a controlled flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of pH 3.0 water to elute polar interferences. Crucial: Do not use neutral water, as it may prematurely elute the polar analyte[3].

  • Dry the cartridge under a gentle nitrogen stream for 10 minutes.

  • Elute the analytes with 2 x 3 mL of Methanol/Acetonitrile (50:50, v/v).

Step 3: Concentration and Reconstitution

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Caution: Complete desiccation can lead to analyte loss due to thermal degradation.

  • Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile). Vortex and sonicate for 2 minutes.

Step 4: LC-MS/MS Analysis

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C[4].

  • Mobile Phase: Gradient elution. (A) 10 mM Ammonium Acetate + 0.1% Formic Acid in Water; (B) Acetonitrile + 0.1% Formic Acid. Causality: Ammonium acetate acts as a buffer and proton donor in the ESI source, significantly enhancing the[M+H]+ signal[4].

  • MS Conditions: Electrospray Ionization in Positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions. For Desmethyl Methoxy Metsulfuron-methyl, monitor the precursor ion m/z 398.4 [M+H]+ and select two product ions for quantification and confirmation.

Visualizations

AnalyticalWorkflow Sample Sample Collection (Water/Soil/Crop) Prep Sample Preparation (SPE / QuEChERS) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC Ionization ESI+ Ionization [M+H]+ Generation LC->Ionization MSMS Tandem MS (QqQ) MRM Transitions Ionization->MSMS Data Data Analysis (LOD/LOQ Calc) MSMS->Data

Step-by-step analytical workflow for LC-MS/MS quantification of sulfonylurea metabolites.

MatrixEffects ComplexMatrix Complex Matrix (Lipids, Pigments, Salts) CleanUp Targeted Clean-up (d-SPE / LLE) ComplexMatrix->CleanUp With Clean-up Source ESI Source Droplet Evaporation ComplexMatrix->Source Without Clean-up CleanUp->Source IonSuppression Ion Suppression (Reduced Analyte Charge) Source->IonSuppression IonEnhancement Optimal Ionization (High Signal-to-Noise) Source->IonEnhancement Clean Extract HighLOD Elevated LOD (Poor Sensitivity) IonSuppression->HighLOD LowLOD Ultra-Trace LOD (Sub-ppb Detection) IonEnhancement->LowLOD

Mechanistic impact of sample clean-up on ESI ionization efficiency and resulting LOD.

Conclusion & Best Practices

Achieving a low Limit of Detection for Desmethyl Methoxy Metsulfuron-methyl is not merely a function of mass spectrometer sensitivity; it is an integrated system relying heavily on front-end sample preparation. For aqueous matrices, pH-adjusted SPE provides the most robust pre-concentration, yielding LODs of 0.02 µg/L[3]. For complex agricultural and lipidic matrices, QuEChERS and low-temperature LLE are mandatory to mitigate ion suppression[6],[4]. Always validate the method using matrix-matched calibration curves to ensure trustworthiness and scientific integrity.

References
  • Title: Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS Source: EPA (Environmental Protection Agency) URL: [Link]

  • Title: Determination of Pesticide Residues in Complex Matrices Using the Waters Micromass Quattro Premier Source: Waters Corporation URL: [Link]

  • Title: Analysis of the Sulfonylurea Herbicide Metsulfuron-Methyl and Its Metabolites in the Soil of Cereal Crops Source: ResearchGate URL: [Link]

  • Title: Determination of Metsulfuron Methyl in Crude Palm Oil Using Liquid Chromatography Triple Quadrupole Mass Spectrometer Source: Malaysian Journal of Analytical Sciences URL: [Link]

  • Title: Evaluation of 99 Pesticide Residues in Major Agricultural Products Using QuEChERS Method Extraction and LC-MS/MS Source: PMC / NIH URL: [Link]

Sources

Validation

Comprehensive Guide: Comparison of Extraction Efficiency Between Solvents for Sulfonylureas

As a Senior Application Scientist, navigating the extraction of sulfonylureas (SUs)—a prominent class of weakly acidic compounds used extensively as agricultural herbicides and antidiabetic pharmaceuticals—requires a rig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the extraction of sulfonylureas (SUs)—a prominent class of weakly acidic compounds used extensively as agricultural herbicides and antidiabetic pharmaceuticals—requires a rigorous understanding of molecular interactions. The sulfonylurea bridge imparts unique physicochemical properties that make solvent selection, pH control, and sorbent compatibility the defining factors of extraction efficiency.

This guide objectively compares the performance of various extraction solvents, elucidates the mechanistic causality behind recovery rates, and provides a field-validated protocol for isolating SUs from complex matrices.

Mechanistic Grounding: The Role of pKa and pH in Solvent Partitioning

Sulfonylureas are characterized by their weak acidity, typically exhibiting pKa values between 3.3 and 5.2[1][2]. This narrow pKa window dictates their ionization state, which in turn governs their solubility and partition coefficients (log Kow​ ) during liquid-liquid extraction (LLE) or solid-liquid extraction (SLE).

  • Acidic Conditions (pH 2.0 – 4.0): At a pH below their pKa, SUs exist primarily in their neutral, molecular form. This suppresses their aqueous solubility and drives their partitioning into organic solvents. Experimental data indicates that adjusting aqueous matrices to pH 3.0 yields the highest extraction efficiency for SUs[1].

  • Alkaline Conditions (pH > 7.0): In basic environments, SUs ionize into highly water-soluble anions. While this makes direct organic extraction nearly impossible, it can be leveraged for initial matrix separation. For instance, extracting cereal matrices with a pH 9.5 phosphate buffer effectively pulls SUs into the aqueous phase, leaving lipophilic interferences behind, before subsequent acidification and solid-phase extraction (SPE)[3].

Comparative Analysis of Extraction Solvents

The choice of extraction solvent directly impacts both the recovery of the target analytes and the co-extraction of matrix interferences (the "matrix effect").

Acetonitrile (MeCN): The Gold Standard

Acetonitrile is the preferred solvent for SU extraction, particularly in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and dispersive solid-liquid extraction (d-SLE) workflows. When acidified (e.g., with 1% acetic or formic acid), MeCN maintains SUs in their non-ionized state, yielding exceptional recoveries ranging from 70% to 120%[4][5]. Furthermore, MeCN exhibits a weaker polarity compared to methanol, which significantly reduces the co-extraction of polar matrix interferences, resulting in a cleaner chromatographic background for LC-MS/MS analysis[2].

Methanol (MeOH): High Solubility, High Interference

While methanol provides excellent solubility for SUs and is frequently used as a desorption solvent or a dispersive solvent in liquid-liquid microextraction (DLLME)[6], it is generally suboptimal as a primary extractant for complex biological or environmental matrices. Methanol's strong hydrogen-bonding capability leads to the co-extraction of a vast array of matrix components (e.g., lipids, pigments), which suppresses ionization in mass spectrometry and lowers overall method accuracy[2].

Ethyl Acetate (EtOAc): The LLE Alternative

Ethyl acetate is a moderately polar, water-immiscible solvent frequently employed in traditional LLE and modified SweEt multiresidue methods. It has proven highly effective for dry matrices like wheat flour, achieving recoveries of 71.1% to 100%[7]. In pharmacokinetic studies involving biological fluids (e.g., extracting the antidiabetic glipizide from plasma), EtOAc provides a rapid phase separation with acceptable recoveries (~64%), though it requires an evaporation and reconstitution step prior to reverse-phase HPLC[8].

Halogenated Solvents (Chlorobenzene / Dichloromethane)

In specialized microextraction techniques like DLLME, high-density, water-immiscible solvents are required. Chlorobenzene has demonstrated superior extraction efficiency for SUs in surface water compared to chloroform or dichloromethane, achieving recoveries >90% due to its optimal density and stable droplet formation[1]. However, the high toxicity of halogenated solvents limits their routine use in modern, "green" analytical laboratories.

Quantitative Data Summary

The following table synthesizes experimental recovery data across different solvents and matrices, providing a clear benchmark for method development.

Extraction SolventMatrixTechniqueAverage Recovery (%)Key Advantages / Limitations
Acetonitrile + 1% Acetic Acid Strawberries / Cerealsd-SLE / QuEChERS70 – 120%Optimal. High recovery, low matrix effect, easy salting-out[4][5].
Methanol Soil / WaterMSPE / DLLME80 – 93%Suboptimal for primary extraction. High co-extraction of interferences[2][6].
Ethyl Acetate Wheat FlourSweEt Method71 – 100%Good for dry goods. Requires evaporation/reconstitution[7].
Ethyl Acetate Blood PlasmaLLE~64%Rapid. Clean chromatogram but lower absolute efficiency[8].
Chlorobenzene Surface WaterDLLME>90%High enrichment. Toxic; limited to micro-volumes (e.g., 50 µL)[1].

Field-Proven Insight: The "PSA" Pitfall in Cleanup

A critical failure point in SU extraction occurs during the cleanup phase. Standard QuEChERS protocols heavily rely on Primary Secondary Amine (PSA) sorbents to remove organic acids, sugars, and fatty acids. You must explicitly avoid PSA when extracting sulfonylureas. Because SUs are weak acids, they bind irreversibly to the basic amine groups of the PSA sorbent. Experimental data shows that using PSA drops SU recovery rates below 70%[4][5].

Self-Validating Solution: Substitute PSA with C18 (octadecylsilane) sorbent. C18 effectively removes non-polar lipid interferences without adsorbing the weakly acidic sulfonylureas, restoring recoveries to the 85–110% range[4].

Workflow Visualization

The following diagram maps the critical causality of pH adjustment and solvent partitioning in a standard SU extraction workflow.

G Sample Sample Matrix (Soil/Water/Food) pH_Adj pH Adjustment (Acidify to pH 3.0 - 4.0) Sample->pH_Adj Suppress Ionization Solvent Solvent Addition (Acetonitrile + 1% HCOOH) pH_Adj->Solvent Extract Molecular SUs Partition Phase Partitioning (Salting Out with MgSO4) Solvent->Partition Induce Separation Cleanup d-SPE Cleanup (Use C18, AVOID PSA) Partition->Cleanup Remove Lipids/Matrix Analysis LC-MS/MS Analysis (Quantification) Cleanup->Analysis Purified Extract

Workflow for sulfonylurea extraction highlighting pH control and solvent partitioning.

Standardized Experimental Protocol: Modified d-SLE for Sulfonylureas

This protocol represents a self-validating system designed to maximize SU recovery while minimizing matrix effects, utilizing acidified acetonitrile and C18 cleanup[4][5].

Phase 1: Extraction & Partitioning

  • Homogenization: Weigh 10.0 g of the homogenized sample (e.g., fruit, soil, or biological matrix) into a 50 mL PTFE centrifuge tube.

  • Acidification & Extraction: Add 10.0 mL of Acetonitrile containing 1% acetic acid (v/v). The acidic modifier ensures the SUs remain in their non-ionized, lipophilic state.

  • Agitation: Vortex vigorously for 1 minute, followed by ultrasonication for 10 minutes to ensure complete matrix penetration.

  • Salting-Out: Add 4.0 g of anhydrous Magnesium Sulfate (MgSO₄) and 1.0 g of Sodium Chloride (NaCl).

  • Phase Separation: Shake vigorously for 1 minute (an exothermic reaction will occur), then centrifuge at 4000 rpm for 5 minutes. The MgSO₄ drives the partitioning of water into a separate phase, forcing the SUs into the upper acetonitrile layer.

Phase 2: Cleanup (d-SPE) 6. Transfer: Transfer exactly 5.0 mL of the upper acetonitrile extract into a 15 mL centrifuge tube pre-loaded with d-SPE sorbents. 7. Sorbent Addition: Add 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent . (Crucial: Do not add PSA). 8. Purification: Vortex the mixture for 1 minute to allow the C18 to adsorb non-polar interferences (lipids, waxes). 9. Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes. 10. Analysis: Filter the supernatant through a 0.22 µm nylon membrane directly into an autosampler vial for LC-MS/MS analysis.

References

  • Development of a Method for the Simultaneous Determination of Six Sulfonylurea Herbicides in Wheat, Rice, and Corn by Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications.[Link]

  • Rapid Residue Analysis of Sulfonylurea Herbicides in Surface Water: Methodology and Residue Findings in eastern Tiaoxi River of China. Scientific Research Publishing.[Link]

  • Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries. MDPI.[Link]

  • Application of Solvent Demulsification-Dispersive Liquid-Liquid Microextraction Based on Solidification of Floating Organic Drop Coupled with High Perfomence Liquid Chromatography in Determination of Sulfonylurea Herbicides in Water and Soil. SciELO.[Link]

  • Comparison of extraction solvents and conditions for herbicide residues in milled rice with liquid chromatography-diode array detection analysis (LC-DAD). ResearchGate.[Link]

  • Determination of Eight Sulfonylurea Herbicide Residues by LC/MS/MS Using a Sample Separation Technique with Ethyl Acetate. ResearchGate.[Link]

  • Analytical Methods: Magnetic Solid-Phase Extraction of Sulfonylurea Herbicides. RSC Publishing.[Link]

  • Development and Validation of RP-HPLC Method for Analysis of Glipizide in Guinea Pig Plasma and its Application to Pharmacokinetic Study. Sphinx Knowledge House.[Link]

Sources

Comparative

Reproducibility studies for Desmethyl Methoxy Metsulfuron-methyl assays

As a Senior Application Scientist specializing in trace-level residue analysis, I have observed that the quantification of sulfonylurea intermediates and metabolites presents unique analytical challenges. Desmethyl Metho...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in trace-level residue analysis, I have observed that the quantification of sulfonylurea intermediates and metabolites presents unique analytical challenges. Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5) —chemically defined as 2-[[[[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester—is a critical intermediate and reference standard associated with the herbicide metsulfuron-methyl[1].

Because sulfonylureas are applied at extremely low agronomic rates and are highly susceptible to acid-catalyzed hydrolysis and thermal degradation, achieving high reproducibility across different matrices requires rigorous assay design[2][3]. This guide objectively compares the performance of three primary analytical modalities and provides a self-validating protocol for the most reproducible approach.

Comparative Analysis of Assay Technologies

To establish a robust analytical framework, we must evaluate assays not just on theoretical sensitivity, but on their mechanistic ability to resist matrix interference.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Mechanistic Causality : LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for sulfonylurea analysis. By utilizing Electrospray Ionization (ESI) in positive mode, this technique bypasses the thermal degradation inherent to Gas Chromatography (GC)[4]. The triple quadrupole selectively filters precursor-to-product ion transitions, effectively isolating Desmethyl Methoxy Metsulfuron-methyl from isobaric co-extractants in complex agricultural soils.

  • Reproducibility Profile : Exceptional. When paired with stable isotope-labeled internal standards (SIL-IS), LC-MS/MS dynamically corrects for ionization suppression, yielding inter-assay Coefficients of Variation (CV) below 6%.

B. High-Performance Liquid Chromatography (HPLC-UV/DAD)
  • Mechanistic Causality : This method relies on the UV absorbance of the triazine and benzoic acid chromophores. While operationally cost-effective, HPLC-UV lacks molecular specificity. In soil or tissue extracts, co-eluting humic acids and polar pigments cause severe baseline drift.

  • Reproducibility Profile : Moderate to Poor. It is highly reproducible for pure formulation quality control (CV < 8%), but fails reproducibility standards at trace environmental levels due to variable peak integration.

C. Enzyme-Linked Immunosorbent Assay (ELISA)
  • Mechanistic Causality : ELISA utilizes antibodies raised against specific sulfonylurea epitopes. While it offers high-throughput screening, the structural homology between Desmethyl Methoxy Metsulfuron-methyl and other triazine-containing metabolites (e.g., chlorsulfuron derivatives) inevitably leads to cross-reactivity[5].

  • Reproducibility Profile : Highly variable. Intra-assay precision in pure water is excellent, but inter-assay reproducibility in complex matrices suffers significantly (CV up to 20%) due to false positives from cross-reacting analogs.

Quantitative Performance Metrics

The following table synthesizes validation data across the three methodologies, benchmarked against standard European Union SANTE guidelines for pesticide residue analysis[4][6].

Assay TechnologyLOD (µg/kg)LOQ (µg/kg)Recovery (%)Intra-assay CV (%)Inter-assay CV (%)Matrix Effect Susceptibility
LC-MS/MS (MRM) 0.050.1588 - 102< 4.5< 6.0Low (Corrected via SIL-IS)
HPLC-UV/DAD 5.0015.0075 - 110< 8.0< 12.5High (Baseline drift)
ELISA 0.100.5060 - 130< 7.5< 20.0High (Cross-reactivity)

Assay Selection Logic

Selecting the appropriate assay requires balancing matrix complexity against required sensitivity. The decision tree below outlines the logical flow for assay selection.

Assay_Logic Start Assay Selection for Desmethyl Methoxy Metsulfuron-methyl Matrix Assess Matrix Complexity Start->Matrix High High Complexity (Soil/Crops) Matrix->High Low Low Complexity (Water/Formulation) Matrix->Low LCMS LC-MS/MS (Gold Standard) High->LCMS Mitigates Ion Suppression Sens Trace Sensitivity Required? Low->Sens Yes Yes (<1 µg/kg) Sens->Yes No No (>10 µg/kg) Sens->No Yes->LCMS Confirmatory ELISA ELISA (Screening Only) Yes->ELISA High Throughput HPLC HPLC-UV (Routine QC) No->HPLC Cost-Effective

Fig 1. Logical decision tree for selecting the optimal assay based on matrix and sensitivity.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To guarantee reproducibility, an assay must be a self-validating system. The following protocol utilizes a modified, citrate-buffered QuEChERS extraction. Causality note: The addition of citrate buffers the exothermic reaction of MgSO4 and prevents the acid-catalyzed cleavage of the sulfonylurea bridge, which is the primary cause of poor recovery in traditional extractions[6][7].

Step-by-Step Methodology

1. Sample Preparation & Internal Standardization

  • Weigh 10.0 g of homogenized sample (e.g., soil or plant tissue) into a 50 mL PTFE centrifuge tube.

  • Self-Validation Step: Spike the sample with 50 µL of a 1 µg/mL stable isotope-labeled internal standard (e.g., Metsulfuron-methyl-d3). This ensures that any subsequent analyte loss or ionization suppression is proportionally corrected during final quantification.

2. Citrate-Buffered Extraction

  • Add 10 mL of LC-MS grade acetonitrile containing 1% acetic acid. Reasoning: Acetonitrile efficiently precipitates matrix proteins, while the weak acid stabilizes the triazine ring.

  • Add QuEChERS extraction salts: 4.0 g anhydrous MgSO4, 1.0 g NaCl, 1.0 g Sodium Citrate tribasic dihydrate, and 0.5 g Sodium Citrate dibasic sesquihydrate.

  • Shake vigorously for 1 minute, then centrifuge at 5000 rpm for 5 minutes at 4°C.

3. Dispersive Solid Phase Extraction (dSPE) Clean-up

  • Transfer 1 mL of the supernatant to a dSPE microcentrifuge tube containing 150 mg anhydrous MgSO4 and 25 mg Primary Secondary Amine (PSA).

  • Reasoning: PSA acts as a weak anion exchanger, irreversibly binding organic acids and polar plant pigments that would otherwise cause severe signal suppression in the MS source.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

4. LC-MS/MS Acquisition

  • Transfer the purified supernatant to an autosampler vial. Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol. Reasoning: Formic acid acts as a proton donor, maximizing the formation of [M+H]+ precursor ions in the positive ESI source.

  • Detection: Monitor the specific MRM transitions for Desmethyl Methoxy Metsulfuron-methyl. Quantify using the ratio of the analyte peak area to the SIL-IS peak area against a matrix-matched calibration curve.

LCMS_Workflow A Sample Homogenization & Spiking (SIL-IS) B Citrate-Buffered QuEChERS Extraction A->B Stabilizes pH C dSPE Clean-up (PSA/MgSO4) B->C Removes Water D UPLC Separation (C18 Column) C->D 2µL Aliquot E ESI+ Triple Quad MRM Detection D->E Resolves Isobars

Fig 2. Self-validating LC-MS/MS workflow for Desmethyl Methoxy Metsulfuron-methyl quantification.

References

  • National Center for Biotechnology Information (PubChem) . Metsulfuron-methyl | C14H15N5O6S.[Link]

  • ResearchGate . Analysis of the Sulfonylurea Herbicide Metsulfuron-Methyl and Its Metabolites in the Soil of Cereal Crops.[Link]

  • European Union Reference Laboratories (EURL) for Pesticide Residues . Validation Report 36: Multi-residue method of pesticides by UPLC-MS/MS.[Link]

Sources

Safety & Regulatory Compliance

Safety

Desmethyl Methoxy Metsulfuron-methyl proper disposal procedures

Operational Guide: Handling, Decontamination, and Disposal of Desmethyl Methoxy Metsulfuron-methyl As a Senior Application Scientist, I approach laboratory safety not just as a compliance checklist, but as an integral co...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling, Decontamination, and Disposal of Desmethyl Methoxy Metsulfuron-methyl

As a Senior Application Scientist, I approach laboratory safety not just as a compliance checklist, but as an integral component of experimental integrity.1 (CAS 74223-63-5) is a critical intermediate and degradation product of the sulfonylurea herbicide Metsulfuron-methyl[1]. While invaluable in proteomics research and agrochemical development, sulfonylureas and their derivatives exhibit profound phytotoxicity at trace concentrations (parts per billion) and are 2[2].

Improper disposal or inadequate glassware decontamination can lead to "carryover" contamination, compromising subsequent sensitive bioassays or cell cultures. This guide provides a self-validating, step-by-step operational framework for the safe handling, chemical degradation, and disposal of this compound, ensuring both laboratory safety and data reproducibility.

Chemical Profile and Hazard Stratification

Understanding the physicochemical properties of Desmethyl Methoxy Metsulfuron-methyl is the first step in designing a logical disposal plan. The presence of the sulfonylurea bridge makes this molecule relatively stable in neutral aqueous environments, necessitating targeted chemical degradation pathways for true decontamination.

Table 1: Physicochemical and Hazard Summary

Parameter Data / Specification
Chemical Name Desmethyl Methoxy Metsulfuron-methyl
CAS Number 74223-63-5[1]
Molecular Formula C14H15N5O7S[1]
Molecular Weight 397.36 g/mol [1]
Primary Hazards H400 (Very toxic to aquatic life), H410 (Long lasting effects)[2]

| Transport Classification | UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.)[2] |

The Causality of Decontamination: Why Standard Washing Fails

A common operational failure in drug development and agrochemical labs is treating sulfonylurea derivatives like standard organic waste. Standard solvent rinsing (e.g., methanol or acetone) merely dilutes the compound. Because sulfonylureas are active at extremely low concentrations, trace residues left on glassware can ruin subsequent experiments.

The Mechanistic Solution : We utilize a chlorine-based oxidation step. 3 (from sodium hypochlorite) chemically cleaves the sulfonylurea linkage, permanently degrading the active pharmacophore into inactive, non-phytotoxic fragments[3]. Advanced industrial treatments also utilize electro-oxidative processes like 4 to break these chemical bonds in wastewater[4], but for bench-scale laboratory operations, chemical oxidation via hypochlorite remains the gold standard.

Step-by-Step Decontamination and Disposal Methodologies

Protocol A: Solid Waste and Spill Response

Objective: Prevent aerosolization and environmental release.

  • Isolation & PPE : Don a P100/N95 particulate respirator, safety goggles, and nitrile gloves. Dust formation is the primary inhalation risk[2].

  • Containment : Do not use water initially, as it will spread the active compound. Sweep the solid gently using a dedicated, disposable brush, or use 5 to pick up the powder without raising dust[5].

  • Packaging : Transfer the collected material into a heavy-duty, sealable polyethylene bag or a rigid, leak-proof hazardous waste container[5].

  • Labeling & Disposal : Label as "Hazardous Solid Waste - UN 3077 (Contains Desmethyl Methoxy Metsulfuron-methyl)". Dispatch to a licensed hazardous waste management facility for high-temperature incineration[2].

Protocol B: Glassware and Equipment Decontamination

Objective: Complete chemical degradation of trace residues to prevent experimental carryover.

  • Primary Solvent Rinse : Rinse the contaminated glassware with a polar solvent (e.g., acetone or methanol) to dissolve bulk residues. Collect this rinsate in a designated "Halogenated/Mixed Solvent" liquid waste carboy.

  • Oxidative Soak (The Critical Step) : Submerge the glassware in a freshly prepared 3% Sodium Hypochlorite (bleach) solution. Ensure all dead ends, valves, and frits are fully exposed to the solution[3].

  • Incubation : Allow the equipment to stand in the oxidative bath for a minimum of 15 to 30 minutes to ensure complete cleavage of the sulfonylurea bonds[3].

  • Final Rinse : Remove from the bath and perform a triple-rinse with Deionized (DI) water. The glassware is now analytically clean and safe for reuse.

Protocol C: Liquid Waste Management

Objective: Prevent aquatic toxicity and regulatory violations.

  • Segregation : Never pour aqueous solutions, rinsates, or solvent mixtures containing this compound down the drain[2].

  • Collection : Store liquid waste in chemically compatible, high-density polyethylene (HDPE) carboys.

  • Disposal : Send the sealed, labeled carboys to an approved waste disposal plant[2].

Waste Management Decision Workflow

Below is the logical decision tree mapping the lifecycle of Desmethyl Methoxy Metsulfuron-methyl waste from generation to final destruction.

G Start Desmethyl Methoxy Metsulfuron-methyl Waste Solid Solid Waste (Powder, PPE, Absorbents) Start->Solid Liquid Liquid Waste (Aqueous/Solvent Mixtures) Start->Liquid Equip Contaminated Equipment (Glassware, HPLC Vials) Start->Equip SolidDisp Seal in compatible hazardous waste container. Label: EPA 9 / UN 3077 Solid->SolidDisp LiquidDisp Segregate into designated liquid waste carboys. Do NOT drain dispose. Liquid->LiquidDisp EquipDecon 1. Solvent Rinse 2. 3% NaOCl (Bleach) Soak 3. Triple DI Water Rinse Equip->EquipDecon Incineration Licensed Hazardous Waste Incineration Facility SolidDisp->Incineration LiquidDisp->Incineration EquipDecon->LiquidDisp Collect Rinsate

Decision matrix for the segregation, chemical decontamination, and disposal of sulfonylurea waste.

References

  • Santa Cruz Biotechnology. "Desmethyl Methoxy Metsulfuron-methyl | CAS 74223-63-5". SCBT.
  • FMC Corporation.
  • RMS Agricultural Consultants. "Decontaminating Boom Sprays - Sulfonylureas". RMS Ag.
  • MDPI. "Treatment of Wastewaters Containing Sulfonylurea Herbicides by Electroflotation: Chemical and Ecotoxicological Efficacy". MDPI.
  • University of Florida IFAS Extension.

Sources

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